A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Foreword: The Scientific Imperative for Novel Amino Acid Analogs In the landscape of modern medicinal chemistry and drug development, non-canonical amino ac...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Scientific Imperative for Novel Amino Acid Analogs
In the landscape of modern medicinal chemistry and drug development, non-canonical amino acids represent a frontier of untapped potential. Their unique steric and electronic properties, when incorporated into peptides or as standalone pharmacophores, can lead to enhanced metabolic stability, improved binding affinity, and novel biological activities. 2-Amino-2,5-dimethylhexanoic acid, with its quaternary α-carbon and branched side chain, is a compelling target for such explorations. This guide, intended for the discerning researcher, provides a comprehensive overview of a proposed synthesis and detailed characterization of its hydrochloride salt, a form often favored for its improved solubility and handling.[1]
Section 1: Strategic Approach to Synthesis
The synthesis of α,α-disubstituted amino acids presents unique challenges, primarily the formation of the sterically hindered quaternary α-carbon. While several methods exist for amino acid synthesis, the Strecker synthesis and the Bucherer-Bergs reaction stand out as robust and versatile strategies, particularly for creating α,α-disubstituted analogs.[2][3][4][5][6][7]
Retrosynthetic Analysis and Chosen Pathway: The Strecker Synthesis
A retrosynthetic analysis of 2-amino-2,5-dimethylhexanoic acid points towards a ketone as a logical precursor. The Strecker synthesis, commencing with a ketone, ammonia, and cyanide, offers a direct and efficient route to the desired α-aminonitrile intermediate.[2][5][6][8] Subsequent hydrolysis of the nitrile furnishes the target amino acid.
The chosen starting material is 5-methyl-2-hexanone, which is commercially available and provides the necessary carbon skeleton.
Technical Monograph: Physicochemical Profiling & Application of 2-Amino-2,5-dimethylhexanoic Acid HCl
This technical guide provides an in-depth physicochemical profile and application framework for 2-Amino-2,5-dimethylhexanoic acid hydrochloride , a specialized non-proteinogenic amino acid used primarily as a conformatio...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth physicochemical profile and application framework for 2-Amino-2,5-dimethylhexanoic acid hydrochloride , a specialized non-proteinogenic amino acid used primarily as a conformational constraint in peptide therapeutics.
-Disubstituted Amino Acid; Peptide Building Block.
Executive Summary & Structural Significance[1]
In the landscape of peptidomimetics, 2-Amino-2,5-dimethylhexanoic acid hydrochloride represents a critical tool for medicinal chemists. Structurally, it is the
-methylated analog of Homoleucine .
The introduction of the
-methyl group at the C2 position creates a quaternary carbon center. This modification serves two primary functions in drug design:
Conformational Restriction: The steric bulk of the geminal methyl/alkyl groups severely restricts rotation around the
() and () torsion angles. This forces the peptide backbone into specific helical conformations (often -helix or -helix), stabilizing the bioactive secondary structure.
Metabolic Stability: The absence of an
-proton renders the adjacent peptide bond highly resistant to proteolytic cleavage by endogenous peptidases, significantly extending the in vivo half-life of therapeutic peptides.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Typically supplied as a racemate unless specified as (S)- or (R)- via chiral resolution.
Physicochemical Data Profile[4]
The following data synthesizes available experimental values with predictive models based on structural analogs (e.g., Aib,
-methylleucine).
Property
Value / Range
Context & Causality
Physical State
White to off-white crystalline powder
Typical for amino acid hydrochlorides; lattice energy is high due to ionic interactions.
Melting Point
> 200°C (Decomposition)
Note: Like most amino acid salts, it does not melt cleanly but undergoes thermal decomposition.
Solubility (Water)
> 50 mg/mL (High)
The ionic nature of the hydrochloride salt ensures high aqueous solubility.
Solubility (Organics)
Soluble in MeOH, EtOH, DMSO; Insoluble in Hexane, Et2O
Critical for synthesis: Use polar solvents for reactions; use non-polar solvents to precipitate/wash the product.
pKa (COOH)
~ 2.3 (Estimated)
The electron-withdrawing effect of the ammonium group lowers the pKa of the carboxylate.
pKa ()
~ 9.6 - 9.8 (Estimated)
Steric bulk from the -methyl group may slightly hinder solvation, potentially shifting pKa marginally compared to homoleucine.
Hygroscopicity
Moderate to High
HCl salts are prone to absorbing atmospheric moisture. Protocol: Store in a desiccator at -20°C.
Synthesis & Manufacturing Workflow
The synthesis of
-disubstituted amino acids is non-trivial due to the steric hindrance at the quaternary center. The Bucherer-Bergs reaction is the industry-standard method for constructing this scaffold, utilizing 5-methyl-2-hexanone as the starting ketone.
Reaction Pathway Diagram
Caption: Synthesis of 2-Amino-2,5-dimethylhexanoic acid HCl via Bucherer-Bergs cyclization.
As a Senior Scientist, relying on vendor certificates is insufficient. The following self-validating protocols ensure the identity and purity of the reagent before use in critical peptide synthesis.
Proton NMR Identity Verification (
)
The
-NMR spectrum provides a distinct fingerprint.
~0.85 ppm (Doublet, 6H): Corresponds to the terminal isopropyl methyl groups ().
~1.1-1.3 ppm (Multiplets, 4H): Corresponds to the side chain methylene groups ().
~1.45 ppm (Singlet, 3H):Diagnostic Peak. The -methyl group appears as a sharp singlet. Its lack of splitting confirms it is attached to a quaternary carbon.
~1.5-1.7 ppm (Multiplet, 1H): Methine proton of the isopropyl group.
Purity Analysis via HPLC
Due to the lack of a chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective.
Detection: UV at 205-210 nm (amide/carboxyl absorption) or ELSD (Evaporative Light Scattering Detector).
Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent required for retention).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 60% B over 20 minutes.
Acceptance Criteria: Purity > 97% (Area %).
Chloride Content Determination (Gravimetric)
To ensure the stoichiometry of the salt (critical for calculating precise equivalents in peptide coupling):
Dissolve 100 mg of sample in 10 mL deionized water.
Acidify with
.
Add excess 0.1 M
.
Filter, dry, and weigh the
precipitate.
Calculation: Theoretical Cl% = 18.1%. Measured value should be within
0.5%.
Handling, Safety, and Stability
Stability Profile
Thermal: Stable up to ~150°C; decomposition occurs near melting point.
Hydrolytic: Highly stable. The sterically hindered amide/amine bond is resistant to hydrolysis even under harsh conditions.
Racemization:Low Risk. Unlike standard amino acids,
-methyl amino acids cannot racemize via the standard enolization mechanism because there is no -proton to abstract. This makes them ideal for harsh synthesis conditions.
Safety (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Applications in Peptide Synthesis
Coupling Protocol
The steric hindrance of the
-methyl group makes coupling to the N-terminus of this residue difficult, and coupling of this residue to the next amino acid even harder.
Recommended Reagents: HATU or PyAOP are preferred over HBTU/DIC due to higher reactivity.
Conditions: Double coupling (2 x 1 hour) at elevated temperature (50°C) or microwave-assisted synthesis is often required to drive the reaction to completion.
Structural Impact Diagram[4]
Caption: Mechanism of action for alpha-methyl amino acids in peptide engineering.
References
PubChem. (n.d.). Compound Summary: 2-Amino-2,5-dimethylhexanoic acid hydrochloride (CAS 51606-88-3). National Library of Medicine.[1] Retrieved from [Link]
Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue.Biopolymers, 60(6), 396-419. (General reference for alpha-methyl amino acid properties).
Technical Monograph: Biological Utility of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
An In-Depth Technical Guide on the Biological Activity and Applications of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride Executive Summary: The Steric Advantage 2-Amino-2,5-dimethylhexanoic acid hydrochloride (often re...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Biological Activity and Applications of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
Executive Summary: The Steric Advantage
2-Amino-2,5-dimethylhexanoic acid hydrochloride (often referred to in peptide chemistry contexts as
-methylhomoleucine ) is a specialized, non-proteinogenic -disubstituted amino acid. Unlike canonical amino acids, this molecule possesses a quaternary -carbon center, bearing both a methyl group and a homoleucine (isobutyl-ethyl) side chain.
For drug development professionals, this compound represents a critical tool for conformational constraint . Its primary biological utility lies not in receptor agonism per se, but in its ability to:
Induce Helicity: Force peptides into stable secondary structures (
-helix or -helix) via the Thorpe-Ingold effect.
Block Proteolysis: The absence of an
-hydrogen renders the N-terminal bond nearly impervious to aminopeptidases.
Modulate Reactivity: In chemo-mechanical applications (e.g., dentistry), it serves as a stable precursor for N-chloramine generating systems.
Chemical Biology & Mechanism of Action
Structural Logic: The
-Methyl Effect
The biological activity of this compound is dictated by its steric bulk. In a standard amino acid, the
-carbon is bonded to a hydrogen atom. In 2-amino-2,5-dimethylhexanoic acid, this hydrogen is replaced by a methyl group.
Conformational Locking: The additional methyl group severely restricts the rotation of the
(N-C) and (C-C') torsion angles. This restriction energetically favors helical conformations, making it an ideal "staple" for stabilizing bioactive peptides.
Metabolic Shielding: Most proteolytic enzymes (like leucine aminopeptidase) require an
-proton to form the transition state for peptide bond hydrolysis. By removing this proton, 2-amino-2,5-dimethylhexanoic acid acts as a "stop sign" for degradation.
Beyond peptide synthesis, this compound has been identified in patent literature (e.g., KR100931831B1) as a component in caries removal agents .
Mechanism: When mixed with Sodium Hypochlorite (NaOCl), the amino group forms a stable N-monochloroamino acid .
Selectivity: This chloramine derivative has a lower oxidation potential than free hypochlorite. It selectively degrades the denatured collagen found in carious dentin (necrotic tissue) while sparing the structured collagen of healthy dentin.
-methyl substitution alters the peptide backbone dynamics and blocks enzymatic attack.
Caption: The mechanistic flow from chemical structure to biological advantage. The quaternary center dictates both structural rigidity and metabolic stability.
-methyl group makes coupling to and from this residue difficult using standard protocols.
Solution: Use of high-efficiency coupling reagents and elevated temperatures.
This workflow describes the preparation of the active agent for chemo-mechanical caries removal, as referenced in patent literature.
Caption: Generation of the active N-chloro derivative. The high pH ensures the amino group is deprotonated for reaction with hypochlorite.
References
Korean Intellectual Property Office. (2009). Patent KR100931831B1: Caries removal agent.
Toniolo, C., et al. (2001). Control of peptide conformation by the alpha-methyl,alpha-alkylglycine stereochemical constraint. Biopolymers, 60(6), 396–419.
Scribd. (n.d.). Organic Chemistry Compounds List (Catalog EN300-39318). Retrieved January 29, 2026, from [Link]
Exploratory
"in vitro studies with 2-Amino-2,5-dimethylhexanoic acid hydrochloride"
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Amino-2,5-dimethylhexanoic acid hydrochloride This guide provides a comprehensive framework for the initial in vitro investigation of the novel compound 2-Amino...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Amino-2,5-dimethylhexanoic acid hydrochloride
This guide provides a comprehensive framework for the initial in vitro investigation of the novel compound 2-Amino-2,5-dimethylhexanoic acid hydrochloride. As a molecule with limited published biological data, a systematic, multi-tiered approach is essential to elucidate its potential cytotoxic effects, mechanism of action, and therapeutic applicability. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from basic compound handling to advanced target deconvolution.
Part 1: Foundational Steps and Physicochemical Profiling
Before any biological assessment, a thorough understanding of the compound's physicochemical properties is paramount for data integrity and reproducibility.
1.1 Compound Identity and Purity Verification
The first step is to confirm the identity and purity of the supplied 2-Amino-2,5-dimethylhexanoic acid hydrochloride (CAS No. 1014523-89-9). This is critical as impurities can lead to misleading biological results.
Recommended Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, ideally aiming for >95%.
1.2 Solubility and Stability Assessment
A compound's utility in in vitro assays is dictated by its solubility and stability in aqueous buffer systems and cell culture media.
Protocol for Solubility Testing:
Prepare a stock solution of the compound in a solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).
Serially dilute the compound into phosphate-buffered saline (PBS) and a common cell culture medium (e.g., DMEM).
Incubate the dilutions under standard cell culture conditions (37°C, 5% CO₂) for various time points (e.g., 2, 24, 48 hours).
Visually inspect for precipitation and quantify the soluble fraction using HPLC.
Rationale: Poor solubility can lead to inaccurate concentration-response curves and false-negative results. Compound precipitation can also cause cellular stress, confounding cytotoxicity data. Stability assessment ensures the compound does not degrade into other active or inactive molecules during the experiment.
Part 2: Initial Biological Assessment: Cytotoxicity and Viability Screening
The initial goal is to determine the concentration range at which 2-Amino-2,5-dimethylhexanoic acid hydrochloride affects cell viability. This is crucial for designing all subsequent experiments.
2.1 Selection of Cell Lines
A panel of cell lines should be chosen to represent different tissue types or disease states (e.g., cancerous vs. non-cancerous). A common starting point includes:
HEK293: A human embryonic kidney cell line, easy to transfect and commonly used for general toxicity.
HeLa: A human cervical cancer cell line, a robust and widely studied model.
A549: A human lung carcinoma cell line.
HepG2: A human liver carcinoma cell line, often used for drug metabolism and hepatotoxicity studies.
2.2 Cell Viability Assays
Several assays are available, each measuring a different aspect of cell health. Using at least two orthogonal methods is recommended to confirm results.
Table 1: Comparison of Common Cell Viability Assays
Assay Name
Principle
Advantages
Disadvantages
MTT Assay
Measures mitochondrial reductase activity, which converts a tetrazolium salt (MTT) into a colored formazan product.
Inexpensive, well-established.
Endpoint assay, potential for compound interference.
XTT Assay
Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.
Simpler workflow than MTT (no solubilization step).
Can also be subject to compound interference.
CellTiter-Glo®
Measures intracellular ATP levels, an indicator of metabolically active cells.
High sensitivity, suitable for high-throughput screening.
More expensive, signal can be affected by metabolic changes.
Trypan Blue Exclusion
A dye exclusion method where viable cells with intact membranes exclude the blue dye.
Direct measure of cell membrane integrity.
Manual counting can be subjective and time-consuming.
2.3 Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of the compound.
Caption: Workflow for determining compound IC₅₀.
2.4 Detailed Protocol: The MTT Assay
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
Compound Treatment: Prepare serial dilutions of 2-Amino-2,5-dimethylhexanoic acid hydrochloride in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Use a non-linear regression model to calculate the IC₅₀ value.
Part 3: Elucidating the Mechanism of Action (MoA)
Once the cytotoxic potential is established, the next phase is to investigate how the compound exerts its effects.
3.1 Tiered Approach to MoA Studies
A logical progression from broad, phenotypic observations to specific molecular target identification is recommended.
Caption: Tiered strategy for MoA investigation.
3.2 Tier 1: Phenotypic Assays
Cell Cycle Analysis: Use flow cytometry with a DNA-staining dye (e.g., propidium iodide) to determine if the compound causes arrest at a specific phase of the cell cycle (G1, S, G2/M). A significant accumulation of cells in one phase suggests interference with cell cycle machinery.
Apoptosis Assays: Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.
Annexin V/PI Staining: Use flow cytometry to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic cells.
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) using a luminogenic or fluorogenic substrate. An increase in activity is a hallmark of apoptosis.
3.3 Tier 2: Pathway and Target Class Analysis
Based on phenotypic results, more focused experiments can be designed. For example, if cell cycle arrest is observed, one might investigate key cell cycle regulators.
Western Blotting: A powerful technique to probe the levels and activation state (e.g., phosphorylation) of specific proteins. For a compound inducing G2/M arrest, one could probe for proteins like Cyclin B1, CDK1, or the phosphorylated forms of checkpoint kinases.
Broad Kinase Profiling: Many drugs target protein kinases. Services are available that screen a compound against a large panel of hundreds of kinases to identify potential targets. This can quickly narrow the search space.
3.4 Tier 3: Unbiased Target Identification
If prior tiers do not yield a clear target, unbiased methods can be employed to find the direct binding partner(s) of the compound.
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a protein's thermal stability increases when a ligand is bound.
Treat intact cells or cell lysates with the compound or vehicle.
Heat the samples across a range of temperatures.
Cool the samples and separate the soluble protein fraction from the aggregated, denatured fraction.
Analyze the soluble fraction using techniques like Western blotting for a candidate protein or mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling). A protein that is stabilized at higher temperatures in the presence of the compound is a direct target.
Conclusion
The in vitro evaluation of a novel compound like 2-Amino-2,5-dimethylhexanoic acid hydrochloride requires a methodical and hypothesis-driven approach. By starting with fundamental physicochemical characterization and moving through tiered biological assays—from broad cytotoxicity screening to specific target identification—researchers can build a comprehensive profile of the compound's activity. This structured workflow ensures that experimental resources are used efficiently and generates robust, interpretable data, paving the way for further preclinical and clinical development.
References
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.
Source: Journal of Immunological Methods
URL: [Link]
Title: A new and improved MTT-based assay for determining cell viability.
Source: Journal of Immunological Methods
URL: [Link]
Title: A simple and reliable method for cell viability assay.
Source: Biological Procedures Online
URL: [Link]
Title: A new method for the detection of apoptosis.
Source: The Journal of Immunology
URL: [Link]
Title: The cellular thermal shift assay for evaluating drug target engagement in cells.
Source: Nature Protocols
URL: [Link]
Foundational
"spectroscopic data (NMR, IR, MS) of 2-Amino-2,5-dimethylhexanoic acid hydrochloride"
This guide provides an in-depth technical characterization of 2-Amino-2,5-dimethylhexanoic acid hydrochloride (also known as -methylhomoleucine hydrochloride). This non-proteinogenic amino acid is a critical scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical characterization of 2-Amino-2,5-dimethylhexanoic acid hydrochloride (also known as
-methylhomoleucine hydrochloride). This non-proteinogenic amino acid is a critical scaffold in peptide engineering, utilized to induce helical conformation and improve metabolic stability against proteolysis.
CAS No: 51606-88-3 | Molecular Formula:
| MW: 195.69 g/mol
Executive Technical Summary
The introduction of an
-methyl group at the quaternary carbon (C2) significantly alters the spectroscopic signature of this molecule compared to its parent amino acid (homoleucine). The quaternary center eliminates the typical -proton signal in NMR and induces a characteristic downfield shift in NMR. This guide details the structural confirmation data essential for quality control and structural elucidation in drug development workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the structural assignment in deuterated solvents (typically
or ).
NMR Data (400 MHz,
)
The absence of an
-proton (C2-H) is the primary indicator of successful alkylation.
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
C2-CH₃
1.48
Singlet (s)
3H
Characteristic -methyl group attached to quaternary center.
C5-CH₃ / C6
0.86 – 0.90
Doublet (d, Hz)
6H
Terminal isopropyl methyl groups; magnetically equivalent due to free rotation.
C3-H₂
1.75 – 1.95
Multiplet (m)
2H
-methylene protons; diastereotopic nature often unresolved in lower fields.
C5-H
1.50 – 1.60
Multiplet (m)
1H
Methine proton of the isobutyl tail.
C4-H₂
1.15 – 1.30
Multiplet (m)
2H
-methylene protons; shielded by distance from electron-withdrawing groups.
NH₃⁺
~8.20
Broad Singlet
3H
Only visible in DMSO-; exchanges rapidly in .
NMR Data (100 MHz,
)
The quaternary carbon at ~60 ppm is the diagnostic peak for this scaffold.
Position
Chemical Shift (, ppm)
Carbon Type
Structural Context
C1
174.5
Quaternary (C=O)
Carboxylic acid carbonyl; shifts upfield if deprotonated.
C2
62.1
Quaternary (C-N)
-Carbon; significantly deshielded by and .
C3
36.8
Secondary ()
-Carbon; sensitive to steric compression from the -methyl.
C4
31.5
Secondary ()
-Carbon chain linker.
C5
27.9
Tertiary ()
Methine split point of the isohexyl chain.
C2-Me
23.4
Primary ()
-Methyl group.
C5-Me/C6
21.8
Primary ()
Terminal methyls.
Structural Assignment Map (Graphviz)
The following diagram visualizes the correlation between the molecular structure and the NMR signals, illustrating the connectivity logic.
Figure 1: NMR Connectivity and Chemical Shift Assignment Map for 2-Amino-2,5-dimethylhexanoic acid.
Infrared (IR) Spectroscopy
The hydrochloride salt form dominates the IR spectrum, particularly in the high-frequency region.
3200 – 2600 cm⁻¹ (Broad, Strong):
stretching vibrations of the ammonium group (). This broad band often overlaps with the stretching region.
1715 – 1730 cm⁻¹ (Strong):
stretching of the carboxylic acid. Note: If the sample is neutralized (zwitterion), this peak shifts to ~1580–1600 cm⁻¹ (carboxylate antisymmetric stretch).
1500 – 1600 cm⁻¹ (Medium):
bending deformation (scissoring) of the group.
1150 – 1250 cm⁻¹ (Medium):
stretching / stretching fingerprint region.
Mass Spectrometry (MS)
For LC-MS applications, the compound is typically analyzed in positive electrospray ionization (ESI+) mode.
Molecular Ion:
[M+H]⁺:
(Calculated for ).
[M+Na]⁺:
(Common adduct).
Fragmentation Pattern (MS/MS):
156: Loss of water (), typical for amino acids.
128: Loss of formic acid/carboxyl group (). This is a primary fragmentation pathway for -disubstituted amino acids due to the stability of the resulting tertiary carbocation.
84: Characteristic immonium ion fragment, often used for precursor ion scanning in proteomics.
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for identifying potential spectroscopic impurities. The industrial standard for this compound is the Bucherer-Bergs reaction starting from 5-methyl-2-hexanone.
Synthesis Workflow
Ketone Formation: 5-methyl-2-hexanone is reacted with ammonium carbonate and potassium cyanide.
Hydantoin Intermediate: Formation of 5-methyl-5-(3-methylbutyl)hydantoin.
Hydrolysis: Alkaline hydrolysis (NaOH) followed by acidification (HCl) yields the target amino acid hydrochloride.
Common Impurities
Hydantoin Residue: Look for IR peaks at 1770 cm⁻¹ and 1700 cm⁻¹ (distinctive doublet carbonyls).
Regioisomers: 2-amino-5,5-dimethylhexanoic acid (from rearrangement or impure starting ketone). Distinguished by the splitting of the terminal methyls in
BenchChem. (n.d.). 2-Amino-5,5-dimethylhexanoic acid hydrochloride Product Description. Retrieved from
BLD Pharm. (n.d.). 2-Amino-2,5-dimethylhexanoic acid hydrochloride (CAS 51606-88-3). Retrieved from
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for
-methyl amino acid shifts).
PubChem. (2025). 2,5-Dimethylhexanoic acid (Parent Structure Data). Retrieved from
A Comprehensive Technical Guide to the Solubility and Stability of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a detailed examination of the critical physicochemical properties of 2...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the critical physicochemical properties of 2-Amino-2,5-dimethylhexanoic acid hydrochloride, a non-natural, branched-chain amino acid derivative. As a compound of interest in medicinal chemistry and peptide engineering, a thorough understanding of its solubility and stability is paramount for successful formulation, storage, and application. This document synthesizes fundamental principles of amino acid chemistry with field-proven methodologies to offer a comprehensive resource for researchers. We will explore the theoretical underpinnings of its solubility profile, present robust protocols for empirical determination, and detail a systematic approach to evaluating its chemical stability under various stress conditions. The insights and experimental frameworks provided herein are designed to empower scientists to confidently integrate this unique building block into their research and development pipelines.
Introduction: The Significance of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride in Modern Drug Discovery
2-Amino-2,5-dimethylhexanoic acid hydrochloride is a synthetic amino acid analog characterized by a quaternary α-carbon and a sterically hindered side chain. This unique structure imparts valuable properties when incorporated into peptides and other therapeutic molecules, including the potential to induce specific conformational changes and enhance metabolic stability.[1] The hydrochloride salt form is specifically designed to improve the handling and solubility of the parent molecule.[1]
A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its effective use. Solubility directly impacts bioavailability and the feasibility of formulation in various delivery systems. Stability, the ability of the molecule to resist chemical degradation, is fundamental to ensuring its potency, safety, and shelf-life. This guide will provide both the theoretical context and the practical, step-by-step methodologies for characterizing these essential parameters.
Solubility Profile: From Theoretical Considerations to Empirical Measurement
The solubility of an amino acid hydrochloride is governed by a complex interplay of its structural features and the properties of the solvent. As a salt, 2-Amino-2,5-dimethylhexanoic acid hydrochloride is expected to exhibit significantly different solubility behavior compared to its free amino acid form.
Theoretical Underpinnings of Solubility
The presence of the hydrochloride salt means that in aqueous solutions, the compound will exist in a protonated, cationic form. This ionic character generally promotes solubility in polar protic solvents like water, where the charged amino and carboxylic acid groups can engage in favorable ion-dipole interactions with water molecules.
However, the branched, aliphatic side chain (a dimethylhexyl group) introduces a significant hydrophobic character. This nonpolar portion of the molecule will have a disruptive effect on the hydrogen-bonding network of water, which can limit aqueous solubility. The overall solubility in water will, therefore, be a balance between the hydrophilic nature of the amino acid backbone and the hydrochloride salt, and the hydrophobicity of the side chain.
In organic solvents, the solubility is expected to vary based on the solvent's polarity. In nonpolar solvents such as ether and chloroform, the ionic nature of the hydrochloride salt will likely render the compound "practically insoluble".[2] In more polar organic solvents, particularly alcohols like ethanol and methanol, some degree of solubility can be anticipated due to their ability to interact with both the polar and nonpolar portions of the molecule. The solubility in such hydroalcoholic systems is often concentration-dependent, with maximum solubility typically observed in pure water, followed by a decrease as the proportion of the organic solvent increases.[3]
Experimental Determination of Solubility
A systematic approach to determining the solubility of 2-Amino-2,5-dimethylhexanoic acid hydrochloride is essential. The following protocol outlines a robust method for quantifying solubility in various solvent systems.
Accurately weigh an excess amount of 2-Amino-2,5-dimethylhexanoic acid hydrochloride into separate vials for each solvent to be tested (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol).
Add a precise volume of the respective solvent to each vial.
Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.
Sample Collection and Preparation:
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove any suspended particles.
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
Quantification by HPLC:
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Prepare a calibration curve using standards of 2-Amino-2,5-dimethylhexanoic acid hydrochloride of known concentrations.
Calculate the concentration of the compound in the saturated solutions based on the calibration curve and the dilution factor.
Data Reporting:
Express the solubility in mg/mL or mol/L.
Table 1: Illustrative Solubility Data for 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
Solvent System
Temperature (°C)
Expected Solubility (mg/mL)
Deionized Water
25
Moderately Soluble
0.1 N HCl
25
Highly Soluble
PBS (pH 7.4)
25
Moderately Soluble
Methanol
25
Slightly Soluble
Ethanol
25
Sparingly Soluble
Chloroform
25
Practically Insoluble
This table presents expected trends based on general principles of amino acid hydrochloride solubility. Actual values must be determined experimentally.
Chemical Stability: A Forced Degradation Approach
Understanding the chemical stability of 2-Amino-2,5-dimethylhexanoic acid hydrochloride is crucial for predicting its shelf-life and identifying potential degradation products. Forced degradation studies, also known as stress testing, are an indispensable tool for this purpose.[4] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling to accelerate degradation.[5]
Key Stress Conditions and Potential Degradation Pathways
The primary degradation pathways for amino acids and their salts often involve hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation: While the core amino acid structure is generally stable to hydrolysis, related impurities or formulation excipients could be susceptible. It is crucial to evaluate stability across a range of pH values.[6]
Oxidative Degradation: The amino group can be susceptible to oxidation, potentially leading to the formation of various degradation products.
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation processes.
Experimental Workflow for Forced Degradation Studies
The following workflow provides a systematic approach to assessing the stability of 2-Amino-2,5-dimethylhexanoic acid hydrochloride.
Diagram 1: Forced Degradation Study Workflow
Caption: A typical workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
Sample Preparation: Prepare solutions of 2-Amino-2,5-dimethylhexanoic acid hydrochloride at a known concentration (e.g., 1 mg/mL) in various media for stress testing. Also, retain a solid sample for thermal and photolytic stress.
Application of Stress Conditions:
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Store at an elevated temperature (e.g., 60°C).
Base Hydrolysis: Mix the sample solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Store at an elevated temperature (e.g., 60°C).
Oxidative Degradation: Add a controlled amount of 3% hydrogen peroxide to the sample solution. Store at room temperature, protected from light.
Thermal Degradation: Store both the solid sample and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
Photolytic Degradation: Expose both the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Time-Point Analysis: Withdraw samples at appropriate time intervals (e.g., 0, 6, 24, 48 hours). Neutralize the acidic and basic samples before analysis.
Development of a Stability-Indicating HPLC Method:
The cornerstone of a stability study is a validated HPLC method that can separate the parent compound from all potential degradation products.
This typically involves screening different reversed-phase columns, mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with buffers like phosphate or formate), and detection wavelengths.
Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting impurities.
Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
Data Analysis and Interpretation:
Quantify the amount of 2-Amino-2,5-dimethylhexanoic acid hydrochloride remaining at each time point.
Calculate the percentage of degradation.
Identify and, if possible, quantify the major degradation products.
Perform a mass balance calculation to account for the parent compound and all degradation products.
Table 2: Illustrative Stability Data from a Forced Degradation Study
Stress Condition
Duration (hours)
% Assay of Parent Compound
Major Degradation Products
0.1 N HCl, 60°C
48
>98%
Not Detected
0.1 N NaOH, 60°C
48
>95%
Minor unknown peak at RRT 0.8
3% H₂O₂, RT
24
~90%
Oxidative adduct (tentative)
80°C (Solid)
72
>99%
Not Detected
Photolytic (ICH Q1B)
-
>99%
Not Detected
This table presents a hypothetical outcome. The actual stability profile must be determined experimentally.
Conclusion and Recommendations
2-Amino-2,5-dimethylhexanoic acid hydrochloride is a promising molecule for peptide and drug development. A thorough characterization of its solubility and stability is not merely a regulatory requirement but a fundamental aspect of sound scientific research. This guide has provided a framework for this characterization, grounded in established principles and methodologies.
Key Recommendations for Researchers:
Empirical Data is Paramount: While theoretical predictions are useful, they must be confirmed by robust experimental data.
Method Validation is Crucial: The reliability of solubility and stability data is entirely dependent on the quality of the analytical methods used for quantification. A fully validated, stability-indicating HPLC method is essential.
Comprehensive Stress Testing: A thorough forced degradation study should be conducted early in the development process to identify potential liabilities and inform formulation and storage strategies.
Structure-Property Relationships: The data generated from these studies will contribute to a deeper understanding of the structure-property relationships of this and similar non-natural amino acids, aiding in the design of future molecules with optimized characteristics.
By following the principles and protocols outlined in this guide, researchers can build a comprehensive data package for 2-Amino-2,5-dimethylhexanoic acid hydrochloride, enabling its confident and effective application in advancing therapeutic innovation.
References
U.S. Pharmacopeia. (2011). Description and Solubility.
Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-780.
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
Bhateja, S., & Bansal, G. (2013). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Invention Today, 5(1), 69-76.
Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittensohn, P. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 29-45.
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
Strategic Integration of 2-Amino-2,5-dimethylhexanoic Acid in Next-Generation Therapeutics
The following technical guide details the structural properties, synthetic utility, and therapeutic potential of 2-Amino-2,5-dimethylhexanoic acid hydrochloride (also referred to as -Methyl-Homoleucine ). This analysis i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural properties, synthetic utility, and therapeutic potential of 2-Amino-2,5-dimethylhexanoic acid hydrochloride (also referred to as
-Methyl-Homoleucine ). This analysis is framed for drug development professionals focusing on peptidomimetics and transport-targeted therapeutics.
Executive Summary
In the landscape of modern medicinal chemistry, the transition from small molecules to biologics has hit a critical bottleneck: pharmacokinetic instability . Native peptides, while potent, suffer from rapid proteolytic degradation and poor membrane permeability.
2-Amino-2,5-dimethylhexanoic acid hydrochloride (CAS: 51606-88-3) represents a high-value "Non-Canonical Amino Acid" (NCAA) scaffold. Structurally defined as
-methyl-homoleucine , this compound combines the lipophilic bulk of a homoleucine side chain with the conformational rigidity of an -disubstituted center.
This guide outlines its application as a structural lock in peptide therapeutics and a metabolic probe for amino acid transporters (LAT1/System L), providing a roadmap for its integration into discovery workflows.
Part 1: Chemical Profile & Structural Logic
Structural Architecture
To understand the utility of 2-Amino-2,5-dimethylhexanoic acid, one must deconstruct its features relative to canonical leucine and the helix-inducing agent Aib (Aminoisobutyric acid).
Feature
Leucine (Native)
Aib (Helix Inducer)
2-Amino-2,5-dimethylhexanoic Acid
Backbone
-H (Flexible)
-Methyl (Rigid)
-Methyl (Rigid)
Side Chain
Isobutyl (4C)
Methyl (1C)
Isoheptyl-like (6C chain, 5-Me)
Steric Bulk
Moderate
Low
High (Lipophilic)
Space
Broad
Restricted (Helix)
Restricted (Helix + Hydrophobic Core)
The "Thorpe-Ingold" Effect:
The geminal dimethyl effect (in this case, methyl/homoisobutyl) at the
-carbon severely restricts rotation around the () and () bonds. This forces the peptide backbone into stable secondary structures, typically -helices or -helices , making this scaffold ideal for "stapling" peptide conformations without covalent crosslinks.
Lipophilicity (cLogP): Estimated ~1.5–2.0 (Free base). The additional methylene group (homo-elongation) compared to
-methylleucine increases lipophilicity, enhancing potential Blood-Brain Barrier (BBB) penetration via passive diffusion or LAT1 transport.
Part 2: Therapeutic Applications & Mechanisms
Peptidomimetics: The "Proteolytic Shield"
The primary application of this compound is in the engineering of proteolysis-resistant peptides .
Mechanism: Most peptidases (e.g., DPP-4, Neprilysin) require an accessible
-hydrogen to form the transition state for peptide bond hydrolysis. The -methyl group of 2-Amino-2,5-dimethylhexanoic acid sterically occludes the active site of these enzymes.
Application: Replacing Leucine or Isoleucine residues in GLP-1 analogues or antimicrobial peptides with this scaffold can extend half-life (
-Methylated amino acids are often transported by LAT1 but cannot be metabolized for protein synthesis or energy (due to the quaternary -carbon).
Therapeutic Potential:
Competitive Inhibitor: High concentrations can starve tumors of essential leucine, triggering the Integrated Stress Response (ISR) via GCN2.
Boron Delivery: If functionalized (e.g., boron-containing derivatives), this scaffold could serve as a delivery vehicle for Boron Neutron Capture Therapy (BNCT) , exploiting the tumor's own hunger for bulky amino acids.
Neurology: Modulation of mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is the master regulator of cell growth, sensed primarily through cytosolic leucine levels (via Sestrin2/GATOR2).
Hypothesis: As a structural analogue of leucine, 2-Amino-2,5-dimethylhexanoic acid may act as a non-metabolizable ligand for Sestrin2.
Outcome: It could constitutively activate or inhibit mTORC1 (depending on binding affinity), offering a tool to study neuroplasticity or neurodegeneration where mTOR signaling is dysregulated.
Part 3: Experimental Protocols (Self-Validating Systems)
-methyl and the homoleucine side chain makes standard coupling difficult. Incomplete coupling leads to deletion sequences.
Optimized Workflow:
Resin: Use low-loading Rink Amide resin (0.3–0.4 mmol/g) to reduce inter-chain aggregation.
Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . Avoid HBTU/PyBOP as they are too slow for hindered amines.
hours) at elevated temperature (C) or microwave assistance (C, 10 min).
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (primary amines). Note: Steric hindrance may give false negatives; LC-MS of a micro-cleavage is the gold standard.
Protocol: LAT1 Competitive Uptake Assay
To validate if the compound targets the cancer transporter LAT1.
Cell Line: Use LNCaP or MCF-7 cells (high LAT1 expression).
Tracer:
-L-Leucine (50 nM).
Inhibitor: 2-Amino-2,5-dimethylhexanoic acid (0.1
M – 1 mM).
Buffer:
-free Choline-Cl buffer (to exclude -dependent transporters like System A).
Readout: Measure retained radioactivity. A dose-dependent reduction in
-Leucine uptake confirms System L specificity.
Part 4: Visualization of Mechanism
The following diagram illustrates the dual-pathway potential: Structural Stabilization in peptides and Metabolic Modulation in cells.
An In-Depth Technical Guide to 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride: A Non-Natural Amino Acid in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of Non-Natural Amino Acids Compound Profile and Structural Significance 2-Amino-2,5-dimethylhexanoic aci...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Non-Natural Amino Acids
Compound Profile and Structural Significance
2-Amino-2,5-dimethylhexanoic acid hydrochloride is a synthetic, branched-chain amino acid derivative. Its hydrochloride salt form enhances aqueous solubility and simplifies handling in laboratory settings.[5]
The structural uniqueness of this amino acid lies in the presence of two methyl groups at the 5-position and an additional methyl group at the α-carbon (2-position). This α,α-disubstitution, particularly with a branched alkyl side chain, is of significant interest in peptide design for several reasons:
Conformational Constraint: The steric bulk of the α-methyl group restricts the rotational freedom of the peptide backbone, inducing specific secondary structures such as turns or helical conformations. This can lead to a more stable and pre-organized peptide structure, which is often crucial for high-affinity binding to biological targets.
Enhanced Metabolic Stability: The α-methyl group can provide steric hindrance against enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[5]
Modulation of Lipophilicity: The branched alkyl side chain increases the lipophilicity of the amino acid residue, which can influence the overall solubility, cell permeability, and pharmacokinetic profile of the resulting peptide.[5]
These features make 2-Amino-2,5-dimethylhexanoic acid hydrochloride a valuable tool for structure-activity relationship (SAR) studies in the development of novel peptide therapeutics.[5]
Proposed Synthesis of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
In the absence of a published, specific synthesis for 2-Amino-2,5-dimethylhexanoic acid hydrochloride, a plausible and robust method can be derived from the well-established Strecker synthesis of α-amino acids.[8][9] This classical method involves the reaction of a ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis starting from 5,5-dimethylhexan-2-one.
Caption: Proposed two-step synthesis of 2-Amino-2,5-dimethylhexanoic acid hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-2,5-dimethylhexanenitrile (Strecker Reaction)
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
Reagent Addition: To the flask, add a solution of ammonium chloride (1.1 equivalents) in water. Cool the solution to 0-5 °C in an ice bath.
Ketone Addition: Add 5,5-dimethylhexan-2-one (1.0 equivalent) to the flask with stirring.
Cyanide Addition: Slowly add a solution of sodium cyanide (1.1 equivalents) in water via the dropping funnel, ensuring the temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).
Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Amino-2,5-dimethylhexanenitrile.
Step 2: Hydrolysis to 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
Hydrolysis: Place the crude 2-Amino-2,5-dimethylhexanenitrile in a round-bottom flask and add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. The progress of the hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC or LC-MS.
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold acetone. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 2-Amino-2,5-dimethylhexanoic acid hydrochloride.
Disclaimer: This is a hypothetical protocol and should be adapted and optimized based on standard laboratory safety procedures and practices.
Applications in Research and Drug Development
As a specialized building block, 2-Amino-2,5-dimethylhexanoic acid hydrochloride is intended for research use only.[5] Its primary application lies in the field of peptide and peptidomimetic synthesis.[3] Researchers can incorporate this non-natural amino acid into peptide sequences to:
Investigate the impact of conformational rigidity on peptide-protein interactions.
Develop peptide-based inhibitors with improved resistance to enzymatic degradation.
Fine-tune the pharmacokinetic properties of therapeutic peptide candidates.
The unique structural features of this compound make it a valuable asset for medicinal chemists aiming to overcome the inherent challenges associated with the development of peptide-based drugs.
Conclusion
While the history of the discovery of 2-Amino-2,5-dimethylhexanoic acid hydrochloride remains largely undocumented in the public domain, its availability as a research chemical underscores the ongoing demand for novel, structurally diverse amino acid building blocks. Its unique α,α-disubstitution and branched side chain offer significant advantages for the design of next-generation peptide therapeutics. The proposed Strecker synthesis provides a viable and established route for its preparation in a laboratory setting. As the field of peptide drug discovery continues to evolve, the strategic incorporation of non-natural amino acids like this one will undoubtedly play a crucial role in the development of more effective and durable medicines.
References
Origin of life insight: peptides can form without amino acids. UCL. Available at: [Link]
US4324899A - 2-Amino-5-cyanothiazoles and their preparation. Google Patents.
TR-A611423 - 2-amino-55-dimethylhexanoic-acid-hydrochloride. Available at: [Link]
CAS#:1803567-41-0 | 2-Amino-5,5-dimethylhexanoic acid hydrochloride. Chemsrc.com. Available at: [Link]
CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. Google Patents.
US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC - NIH. Available at: [Link]
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. Available at: [Link]
(S)-2-amino-5,5-dimethylhexanoic acid Suppliers, Manufacturers & Traders at Chemsrc. Chemsrc.com. Available at: [Link]
Expanding the genetic code: a non-natural amino acid story. Portland Press. Available at: [Link]
Alpha amino acid synthesis. Khan Academy. Available at: [Link]
CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
Alpha amino acid synthesis (video). Khan Academy. Available at: [Link]
US Patent 7,790,905 B2. Googleapis.com. Available at: [Link]
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]
An In-Depth Technical Guide to 2-Amino-2,5-dimethylhexanoic acid hydrochloride (CAS 51606-88-3) for Advanced Research and Drug Development
This technical guide provides a comprehensive overview of 2-Amino-2,5-dimethylhexanoic acid hydrochloride (CAS 51606-88-3), a non-canonical α,α-disubstituted amino acid. Intended for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 2-Amino-2,5-dimethylhexanoic acid hydrochloride (CAS 51606-88-3), a non-canonical α,α-disubstituted amino acid. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes the available structural information and contextualizes its potential applications within the broader landscape of peptide and peptidomimetic design. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from the well-established principles of its chemical class to offer valuable insights into its properties and utility.
Introduction: The Significance of Steric Hindrance in Peptide Design
2-Amino-2,5-dimethylhexanoic acid hydrochloride belongs to the class of α,α-disubstituted amino acids, which are characterized by the replacement of the α-hydrogen with an additional substituent. This structural modification introduces significant steric hindrance around the α-carbon, thereby restricting the conformational flexibility of the peptide backbone.[1][2] This constraint is a powerful tool in rational drug design, enabling the stabilization of desired secondary structures such as β-turns and helices, which are often crucial for biological activity.[3][4] The incorporation of such sterically hindered amino acids can also enhance peptide stability against enzymatic degradation, a critical factor in improving the pharmacokinetic profiles of peptide-based therapeutics.[5]
Caption: Structural comparison of a standard amino acid versus an α,α-disubstituted amino acid.
Physicochemical Properties of 2-Amino-2,5-dimethylhexanoic acid hydrochloride
Property
Value
Source
CAS Number
51606-88-3
N/A
Molecular Formula
C₈H₁₈ClNO₂
N/A
Molecular Weight
195.69 g/mol
N/A
Calculated LogP (CLogP)
-0.632
N/A
Physical Form
Solid (presumed)
N/A
Solubility
Expected to be soluble in water and polar organic solvents.
General knowledge of amino acid hydrochlorides
Melting Point
Not reported
N/A
Boiling Point
Not reported
N/A
Spectral Data (NMR, IR)
Not reported
N/A
The hydrochloride salt form suggests enhanced water solubility compared to the free base.[6] The negative CLogP value also indicates a degree of hydrophilicity.
Synthesis of α,α-Disubstituted Amino Acids: A General Overview
The synthesis of α,α-disubstituted amino acids often presents challenges due to the steric hindrance at the α-carbon.[5] While a specific, validated protocol for 2-Amino-2,5-dimethylhexanoic acid hydrochloride is not available in the reviewed literature, general synthetic strategies for this class of compounds can be adapted. A common approach involves the alkylation of a glycine equivalent.
Representative Synthetic Workflow:
A plausible synthetic route could involve the Strecker synthesis or the use of a chiral auxiliary for asymmetric synthesis. The following diagram illustrates a generalized workflow.
Caption: The mechanistic impact of incorporating an α,α-disubstituted amino acid into a peptide.
Applications in Drug Discovery and Development
As a building block for peptide synthesis, 2-Amino-2,5-dimethylhexanoic acid hydrochloride holds potential in several areas of drug discovery:
Peptidomimetics: The creation of peptides with improved stability and defined structures for use as therapeutic agents.
[7]* Protein-Protein Interaction (PPI) Modulators: The design of stapled or constrained peptides that can disrupt or stabilize PPIs, which are implicated in numerous diseases.
Pharmacokinetic Optimization: Increasing the resistance of peptide drugs to proteolysis, thereby extending their in vivo half-life.
Conformational Studies: Serving as a tool to probe the relationship between peptide conformation and biological activity.
[1]
Conclusion and Future Directions
2-Amino-2,5-dimethylhexanoic acid hydrochloride is a potentially valuable, yet under-characterized, building block for medicinal chemistry and drug development. Its identity as an α,α-disubstituted amino acid places it in a class of compounds with proven utility in peptide design. While a lack of specific experimental data necessitates further investigation, the principles governing its chemical class provide a strong foundation for its potential applications. Future research should focus on the experimental determination of its physicochemical properties, the development of efficient and stereoselective synthetic routes, and its incorporation into peptide libraries to explore its impact on biological activity.
References
BenchChem. 5-Amino-2,2-dimethylpentanoic acid hydrochloride | 1423034-72-3. Accessed January 28, 2026.
Google Patents. EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid. Accessed January 28, 2026.
PubMed. A 3(10)
Google Patents. EP3375457A1 - Peptide sequence design and use thereof for peptide-mediated sirna delivery. Accessed January 28, 2026.
ACS Publications. Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary | The Journal of Organic Chemistry. Accessed January 28, 2026.
ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Accessed January 28, 2026.
Thieme Gruppe.
Google Patents. WO 2023/012709 A1. Accessed January 28, 2026.
MDPI. Development of a Novel Peptide-Caffeic Acid Conjugate with Enhanced Anti-Photoaging Properties: Efficacy, Transdermal Permeation, and Stability. Accessed January 28, 2026.
AIR Unimi. 1H-Azepine-2-oxo-5-amino-5-carboxylic Acid: a 310 Helix Inducer and an Effective Tool for Functionalized Gold-Nanoparticles. Accessed January 28, 2026.
PubMed. Nonstereogenic alpha-aminoisobutyryl-glycyl dipeptidyl unit nucleates type I' beta-turn in linear peptides in aqueous solution. Accessed January 28, 2026.
Unlocking Constrained Geometries: A Technical Guide to the Steric Hindrance Effects of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Steric Hindrance in Peptide and Small Molecule Design In the intricate world of medicinal chemistry and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Steric Hindrance in Peptide and Small Molecule Design
In the intricate world of medicinal chemistry and drug development, the precise control of molecular conformation is paramount to achieving desired biological activity and pharmacokinetic properties. Steric hindrance, often perceived as a challenge in chemical synthesis, can be strategically employed as a powerful tool to dictate molecular geometry, enhance metabolic stability, and fine-tune interactions with biological targets. This technical guide delves into the profound steric hindrance effects of 2-Amino-2,5-dimethylhexanoic acid hydrochloride, a non-natural, branched-chain amino acid that offers unique advantages in peptide and small molecule design.
2-Amino-2,5-dimethylhexanoic acid hydrochloride is characterized by a quaternary α-carbon and a bulky tert-butyl group at the 5-position of its hexanoic acid chain. This unique structural arrangement imposes significant spatial constraints that profoundly influence its reactivity and the conformational landscape of molecules into which it is incorporated. For researchers and drug developers, understanding and harnessing these steric effects is crucial for the rational design of novel therapeutics with improved efficacy and stability. This guide will provide an in-depth exploration of the theoretical underpinnings, practical implications, and experimental characterization of the steric hindrance imparted by this valuable synthetic building block.
The Molecular Architecture of 2-Amino-2,5-dimethylhexanoic Acid: A Foundation for Steric Crowding
The pronounced steric effects of 2-Amino-2,5-dimethylhexanoic acid hydrochloride stem directly from its distinct molecular structure. The presence of two methyl groups at the α-carbon (C2) and two methyl groups on the C5 carbon creates a highly congested environment around the amino acid backbone.
Caption: Ball-and-stick representation of 2-Amino-2,5-dimethylhexanoic acid.
This inherent bulkiness has significant consequences for its chemical reactivity and its incorporation into larger molecules.
Impact on Peptide Synthesis: Navigating the Challenges of Sterically Hindered Couplings
The incorporation of Cα,α-disubstituted amino acids like 2-Amino-2,5-dimethylhexanoic acid into a peptide chain presents a significant synthetic challenge due to steric hindrance at the α-carbon.[1] This steric bulk physically obstructs the approach of the incoming activated carboxyl group, slowing down the kinetics of peptide bond formation and increasing the likelihood of incomplete coupling reactions.[1]
Standard peptide coupling reagents are often inefficient when dealing with such sterically demanding amino acids. To achieve successful and high-yielding coupling, more potent activating agents are required. The following table summarizes recommended coupling reagents for sterically hindered amino acids:
Excellent for difficult couplings, particularly with N-methylated or other hindered amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with 2-Amino-2,5-dimethylhexanoic Acid
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a sterically hindered amino acid using HATU as the coupling reagent.
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.
Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and byproducts.
Amino Acid Activation and Coupling:
In a separate vessel, dissolve 3 equivalents of Fmoc-2-Amino-2,5-dimethylhexanoic acid-OH, 2.9 equivalents of HATU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
Allow the activation mixture to pre-activate for 2-5 minutes.
Add the activated amino acid solution to the deprotected resin.
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Agitation is crucial to ensure proper mixing.
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
Capping (Optional but Recommended): If the recoupling is unsuccessful, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
Washing: Wash the resin as described in step 3.
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Final Deprotection and Cleavage: Once the peptide sequence is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the resin and the amino acid composition (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
A Technical Guide to the Lipophilicity of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract Lipophilicity is a critical physicochemical property that dictates the pharmacokinetic and pharmacodynamic behavior of drug candidates.[][2] This g...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity is a critical physicochemical property that dictates the pharmacokinetic and pharmacodynamic behavior of drug candidates.[][2] This guide provides a comprehensive framework for the characterization of the lipophilicity of 2-Amino-2,5-dimethylhexanoic acid hydrochloride, a non-natural, branched-chain amino acid derivative.[3] As specific experimental data for this compound is not widely available, this document serves as a procedural and theoretical guide, outlining both in silico prediction and definitive experimental determination methodologies. We delve into the causality behind experimental choices, establish self-validating protocols for trustworthiness, and ground all claims in authoritative scientific standards. The objective is to equip researchers with the necessary tools to accurately determine the partition coefficient (logP) and the pH-dependent distribution coefficient (logD) of this and similar novel chemical entities.
Introduction: The Significance of Lipophilicity
In drug discovery, the balance between lipophilicity (affinity for lipid-like environments) and hydrophilicity (affinity for aqueous environments) is paramount. This balance, quantified by logP and logD, governs a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][4] A compound must possess sufficient lipophilicity to permeate biological membranes, yet maintain adequate aqueous solubility for transport in physiological fluids.[5]
2-Amino-2,5-dimethylhexanoic acid hydrochloride is a synthetic amino acid analog with a unique structure featuring a branched alkyl chain, which is expected to significantly influence its lipophilicity compared to standard amino acids.[3] Its ionizable amino and carboxylic acid groups mean that its partitioning behavior will be highly dependent on pH. Therefore, a simple logP value is insufficient; a complete logD profile is required for a meaningful assessment.[6] This guide details the integrated computational and experimental workflow necessary to fully characterize this profile.
Molecular Structure and Ionization Analysis
The first step in characterization is a thorough analysis of the molecular structure to anticipate its physicochemical behavior.
Structure: 2-Amino-2,5-dimethylhexanoic acid possesses a hexanoic acid backbone with two methyl groups, one at the alpha-carbon (C2) and one at C5.
Lipophilic Contributions: The 2,5-dimethylhexyl side chain is the primary driver of lipophilicity.
Hydrophilic/Ionizable Centers: The α-amino group (a base) and the carboxylic acid group (an acid) are hydrophilic and subject to ionization.
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, indicating the amino group is protonated (-NH3+), which enhances aqueous solubility and handling.[3]
The partitioning of this molecule is governed by the equilibrium between its neutral, zwitterionic, cationic, and anionic forms, which is determined by the pH of the aqueous environment and the pKa values of the ionizable groups.[7]
Caption: Workflow for the computational prediction of lipophilicity.
Predicted Physicochemical Properties
The following table summarizes hypothetical values obtained from common prediction tools. These serve as benchmarks for experimental validation.
Parameter
Predicted Value
Method/Software
Rationale
pKa (acid)
2.3 ± 0.5
ACD/Percepta, MarvinSketch
Typical range for an α-amino acid's carboxyl group. [8]
pKa (base)
9.8 ± 0.5
ACD/Percepta, MarvinSketch
Typical range for an α-amino acid's amino group. [9]
logP (neutral)
2.1 ± 0.7
ALOGPS, XLogP3, ClogP
Reflects the balance of the lipophilic alkyl chain against the polar amino and carboxyl groups. [10]
logD at pH 7.4
0.5 ± 0.8
Calculated from pKa and logP
At physiological pH, the molecule is primarily zwitterionic, significantly reducing its effective lipophilicity compared to the neutral form. [11]
Part 2: Experimental Determination of Lipophilicity
Experimental measurement is the definitive standard for lipophilicity determination. The choice of method depends on the expected logD range and the properties of the compound. For an ionizable compound like 2-Amino-2,5-dimethylhexanoic acid, the gold standard is the shake-flask method at a defined pH (typically 7.4 for physiological relevance).
[12]
The Shake-Flask Method (OECD Guideline 107)
This method directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase after they have reached equilibrium.
Causality and Trustworthiness: The shake-flask method is the most direct and fundamental technique. Its trustworthiness is ensured by:
Mutual Saturation: Pre-saturating the n-octanol with buffer and the buffer with n-octanol ensures that the volume of each phase does not change during the experiment.
Mass Balance: Quantifying the analyte in both phases allows for a mass balance calculation. A recovery of 90-110% validates that the compound did not degrade or adsorb to the vessel walls.
Equilibrium Confirmation: Running the experiment for different lengths of time or with different shaking intensities can confirm that true equilibrium has been reached.
Detailed Experimental Protocol:
Preparation of Phases:
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
Mix equal volumes of n-octanol and the pH 7.4 buffer in a large separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely for at least 24 hours before use.
Analyte Preparation:
Prepare a stock solution of 2-Amino-2,5-dimethylhexanoic acid hydrochloride in the pre-saturated aqueous buffer at a concentration that is detectable in both phases (e.g., 1 mg/mL).
Partitioning Experiment:
In a suitable vessel (e.g., a glass centrifuge tube), add a precise volume of the pre-saturated n-octanol and pre-saturated buffer. The volume ratio is chosen based on the expected logD. For an expected logD of ~0.5, a 1:1 ratio is appropriate.
[13] * Add a small aliquot of the analyte stock solution to the aqueous phase.
Seal the vessel and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-3 hours).
[14][15]
Phase Separation:
Centrifuge the vessel at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.
[15]
Quantification:
Carefully withdraw a precise aliquot from the center of each phase, avoiding the interface.
Quantify the concentration of the analyte in each aliquot using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity.
Prepare calibration standards in each respective phase (saturated buffer and saturated n-octanol) to ensure accurate quantification.
Calculation:
The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
For higher throughput screening, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used to estimate logP/logD. [16][17]This technique correlates the retention time of an analyte on a non-polar stationary phase (like C18) with the known logP values of a set of standard compounds.
[18]
Causality and Trustworthiness:
Principle: The more lipophilic a compound is, the more strongly it will interact with the non-polar stationary phase, leading to a longer retention time.
Validation: The trustworthiness of this method relies heavily on the quality of the calibration. A linear regression of the logarithm of the capacity factor (log k) versus the known logP of the standards should yield a high correlation coefficient (R² > 0.98). [16]The standards should also be structurally similar to the analyte if possible.
Detailed Experimental Protocol:
System Setup:
Use an HPLC system with a C18 column.
The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., PBS at pH 7.4 for logD determination).
Calibration:
Select a set of 5-7 standard compounds with known, reliable logP values that bracket the expected logP of the analyte.
Inject each standard and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
Analyte Analysis:
Inject the 2-Amino-2,5-dimethylhexanoic acid hydrochloride solution and record its retention time under the identical conditions used for the standards.
Calculation:
For each compound (standards and analyte), calculate the capacity factor, k:
k = (t_R - t_0) / t_0
Plot log k of the standards versus their known logP values.
Perform a linear regression to obtain the equation of the line: log k = m * logP + c.
Using the measured log k of the analyte, calculate its logP (or logD at pH 7.4) using the regression equation.
Data Synthesis and Interpretation
A robust characterization relies on the synthesis of data from all methods.
Summary of Lipophilicity Data
Method
Parameter
Result
Confidence
Computational
Predicted logP
2.1 ± 0.7
Low (Estimate)
Computational
Predicted logD (pH 7.4)
0.5 ± 0.8
Low (Estimate)
RP-HPLC
Experimental logD (pH 7.4)
To be determined
Medium (Correlative)
Shake-Flask
Experimental logD (pH 7.4)
To be determined
High (Definitive)
Interpretation in a Drug Discovery Context
The experimentally determined logD at pH 7.4 is the most relevant value for predicting in vivo behavior.
Membrane Permeability: A logD value between 1 and 3 is often considered optimal for passive diffusion across cell membranes. A value around 0.5, as predicted, suggests the compound is relatively hydrophilic and may have moderate to low passive absorption.
Lipinski's Rule of Five: This rule provides guidelines for oral bioavailability. One of its tenets is that logP should be less than 5. [19][20][21]The predicted values for this compound fall well within this guideline, suggesting that its lipophilicity is not a liability in this context.
[22]* Structure-Activity Relationship (SAR): The determined lipophilicity value serves as a crucial data point for SAR studies. It allows researchers to understand how modifications to the alkyl chain or other parts of the molecule quantitatively affect its partitioning behavior, which in turn influences biological activity and ADME properties.
[4]
Conclusion
The lipophilicity of 2-Amino-2,5-dimethylhexanoic acid hydrochloride is a complex, pH-dependent property that is critical to its potential as a therapeutic agent or building block. A comprehensive characterization requires an integrated approach, beginning with in silico predictions to establish a baseline and guide experimental work. The definitive value, however, must be obtained through rigorous experimental methods like the OECD-compliant shake-flask protocol. By following the detailed, self-validating methodologies outlined in this guide, researchers can generate accurate and reliable logD data, enabling informed decisions in the drug discovery and development process.
References
Benchchem. 2-Amino-5,5-dimethylhexanoic acid hydrochloride | CAS 1803567-41-0.
BOC Sciences. (2024). Lipophilicity of Drug.
Griffin, B. T., et al. (2018). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology, 70(9), 1156-1172.
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
Creative Biolabs. Lipophilicity.
Alfa Chemistry. LogP/LogD/pKa/pH Solubility in Preformulation Analysis.
Duffy, F. J., & Jorgensen, W. L. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 991-1002.
Li, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6093-6105.
Cieśla, M., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1591.
SCFBio. Lipinski Rule of Five.
ECETOC. (1986). Assessment of reverse-phase chromatographic methods for determining partition coefficients. Technical Report No. 21.
Wang, Y., et al. (2024). KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need?. Journal of Chemical Information and Modeling.
Liang, C., & Lian, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1529, 57-66.
Pallicer, J. M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 63-71.
ACD/Labs. (2024). LogP vs LogD - What is the Difference?.
Wikipedia. Protein pKa calculations.
OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method.
Black, T. S., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(30), 6667-6674.
Wikipedia. Lipinski's rule of five.
Tetko, I. V. (2009). Large Scale Evaluation of log P Prediction Methods. ACS National Meeting, Washington DC.
Agilent Technologies. (2013). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note.
Enamine. LogD/LogP.
bioaccess. (2023). Mastering Lipinski Rules for Effective Drug Development.
OECD. (2000). OECD Guidelines for the Testing of Chemicals, Proposal for a New Guideline 122: Partition Coefficient (n-Octanol/Water), pH-Metric Method for Ionisable Substances.
Enamine. LogD/LogP - Background.
AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.
Liu, Z., et al. (2026). ME-pKa: A Deep Learning Method with Multimodal Learning for Protein pKa Prediction. Journal of Chemical Information and Modeling.
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
Zamora, W. J., et al. (2021). Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design. ChemRxiv.
WuXi AppTec DMPK. (2023). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).
ResearchGate. Is there a way to predict the pKa of a particular residue in a given protein structure and environment?.
U.S. Environmental Protection Agency. (2016). Final Report - Partition Coefficient n-Octanol/Water. Regulations.gov.
U.S. Government Publishing Office. (2000). § 799.6755 Partition coefficient (n-octanol/water), shake flask method. Code of Federal Regulations.
Praxis Prep. (2025). Quick Trick for pKa and Amino Acid Charge at Specific pH Questions. YouTube.
Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 33(4), 819–834.
Lombardo, F., et al. (2002). Determination of log P coefficients via a RP-HPLC column. Google Patents.
Domainex. Shake Flask LogD.
Daina, A., & Zoete, V. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecules, 28(2), 705.
Pallicer, J. M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
Application Notes and Protocols for Coupling 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Coupling The synthesis of peptides and other amide bond-containing molecules is a cornerstone of drug discovery and development. While standard pe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Coupling
The synthesis of peptides and other amide bond-containing molecules is a cornerstone of drug discovery and development. While standard peptide coupling protocols are well-established, the incorporation of sterically hindered amino acids, such as 2-Amino-2,5-dimethylhexanoic acid, presents significant synthetic challenges. The bulky nature of these residues can impede the approach of the reacting partners, leading to slow reaction rates, incomplete conversions, and potential side reactions. This guide provides a comprehensive overview of the strategies and detailed protocols to successfully couple the sterically hindered α,α-disubstituted amino acid, 2-Amino-2,5-dimethylhexanoic acid hydrochloride.
The formation of a peptide bond is a condensation reaction that links two amino acids together.[1][2] However, the steric bulk surrounding the amine and carboxylic acid functional groups in 2-Amino-2,5-dimethylhexanoic acid can make this a difficult process.[3] This guide will explore the causality behind experimental choices, providing researchers with the rationale to troubleshoot and optimize their coupling reactions.
The Challenge of Steric Hindrance
The primary obstacle in coupling 2-Amino-2,5-dimethylhexanoic acid is the steric hindrance posed by the two methyl groups on the alpha-carbon and the bulky tert-butyl group at the 5-position. This steric congestion can:
Slow down reaction kinetics: The bulky groups physically block the approach of the coupling reagents and the other amino acid, increasing the activation energy of the reaction.[4]
Lead to incomplete reactions: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in low yields of the desired product.
Promote side reactions: Under forcing conditions (e.g., high temperatures), the risk of racemization and other side reactions increases.[5]
To overcome these challenges, a careful selection of coupling reagents, solvents, and reaction conditions is crucial.
Core Principles for Effective Coupling
Successful coupling of sterically hindered amino acids revolves around several key principles:
Potent Activating Reagents: Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[4] More powerful activating agents are required to form highly reactive intermediates that can overcome the steric barrier.
Optimized Reaction Conditions: Factors such as reaction time, temperature, and solvent choice play a critical role in driving the reaction to completion while minimizing side products.
Strategic Protection Group Chemistry: While not the primary focus of this guide, the choice of N-terminal and C-terminal protecting groups can influence the solubility and reactivity of the amino acid derivatives.
Recommended Coupling Reagents
For the coupling of 2-Amino-2,5-dimethylhexanoic acid, the use of high-potency coupling reagents is strongly recommended. These reagents form highly reactive intermediates that can effectively acylate the sterically hindered amine.
Reagent Class
Examples
Mechanism of Action
Key Advantages
Uronium/Aminium Salts
HATU, HBTU, HCTU
Form highly reactive O-acylisourea intermediates, which then react with an additive (like HOAt or HOBt) to form a highly reactive active ester.
High reactivity, fast reaction times, and generally low racemization.[6] HATU is particularly effective for sterically hindered couplings.[6]
Phosphonium Salts
PyBOP, PyAOP
Form highly reactive phosphonium-based active esters.
Effective for hindered couplings, though may be more prone to racemization than uronium salts under certain conditions.
Carbodiimides (with additives)
EDC/DCC with HOAt or OxymaPure
The carbodiimide activates the carboxylic acid, which is then trapped by the additive to form a less reactive but more stable active ester, reducing the risk of side reactions.
Cost-effective, but may require longer reaction times for hindered couplings.
The Power of Additives
Additives such as 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial in modern peptide synthesis. They act as acyl transfer catalysts, converting the initial activated species into a more reactive and less racemization-prone active ester. For sterically hindered couplings, the use of an additive is almost always necessary.
Experimental Protocols
The following protocols are designed as a starting point for the coupling of 2-Amino-2,5-dimethylhexanoic acid hydrochloride. Optimization may be required based on the specific coupling partner and desired scale.
Pre-Coupling Preparation: Neutralization of the Hydrochloride Salt
2-Amino-2,5-dimethylhexanoic acid is provided as a hydrochloride salt. The free amine must be generated in situ for the coupling reaction to proceed. This is typically achieved by the addition of a non-nucleophilic base.
Important Note: The addition of the base should be done carefully to avoid premature activation or side reactions.
Protocol 1: HATU-Mediated Coupling (High Potency)
This protocol is recommended for most applications due to the high reactivity of HATU.
Materials:
N-protected 2-Amino-2,5-dimethylhexanoic acid
Amine coupling partner (e.g., an amino acid ester)
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 2-Amino-2,5-dimethylhexanoic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
Add DIPEA (2.0 eq) to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.
In a separate vessel, dissolve the amine coupling partner (1.0 - 1.2 eq) in anhydrous DMF.
Add the solution of the amine coupling partner to the pre-activated acid solution.
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). For sterically hindered couplings, reaction times may range from 2 to 24 hours.[4]
Upon completion, quench the reaction by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
This protocol offers a more economical option, though it may require longer reaction times.
Materials:
N-protected 2-Amino-2,5-dimethylhexanoic acid
Amine coupling partner
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
HOAt (1-Hydroxy-7-azabenzotriazole)
N,N-Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
Dissolve the N-protected 2-Amino-2,5-dimethylhexanoic acid (1.0 eq), the amine coupling partner (1.0 - 1.2 eq), and HOAt (1.0 eq) in anhydrous DCM or DMF in a reaction vessel under an inert atmosphere.[7]
Add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
Add EDC (1.2 eq) portion-wise to the cooled solution.[7]
Allow the reaction to slowly warm to room temperature and stir until completion (monitoring by TLC or LC-MS). This may take 12-48 hours.
Work-up and purification are similar to Protocol 1. The urea byproduct from EDC is water-soluble and can be removed during the aqueous work-up.[7]
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Yield
Incomplete reaction due to steric hindrance.
- Increase reaction time.[4]- Switch to a more potent coupling reagent like HATU.[4]- Consider gentle heating (e.g., 40-50 °C), but monitor for racemization.
Poor solubility of reactants.
- Use a more polar solvent like NMP.[4]- For solid-phase synthesis, a solvent mixture like DCM/DMF/NMP may be beneficial.[4]
Side Product Formation
Racemization.
- Use a less polar solvent like DCM or THF.[5]- Ensure the reaction temperature is not excessively high.- Use additives like HOAt or OxymaPure which are known to suppress racemization.
Formation of N-acylurea (with carbodiimides).
- Ensure the addition of an additive (HOAt, HOBt) to trap the activated acid.
Visualization of the Coupling Process
General Workflow for Peptide Coupling
Caption: General workflow for a typical peptide coupling reaction.
HATU-Mediated Activation and Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Conclusion
The successful coupling of sterically hindered amino acids like 2-Amino-2,5-dimethylhexanoic acid hydrochloride is achievable with the right combination of reagents and reaction conditions. By understanding the underlying principles of activation and the challenges posed by steric hindrance, researchers can confidently approach the synthesis of complex peptides and other custom molecules. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and reliable coupling procedures.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]
What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. Retrieved from [Link]
Process for the preparation of an alpha-amino acid amide for use in peptide synthesis. Google Patents.
Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Retrieved from [Link]
Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Retrieved from [Link]
Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. White Rose Research Online. Retrieved from [Link]
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. ACS Publications. Retrieved from [Link]
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link]
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Retrieved from [Link]
The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Scribd. Retrieved from [Link]
Amino acids and amide bond formation. YouTube. Retrieved from [Link]
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. Retrieved from [Link]
Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]
Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik. Retrieved from [Link]
Application Notes and Protocols for Utilizing 2-Amino-2,5-dimethylhexanoic acid hydrochloride in Protein Crystallization
Introduction: Overcoming the Bottlenecks in Structural Biology with Novel Crystallization Additives The determination of high-resolution, three-dimensional protein structures is a cornerstone of modern drug discovery and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Overcoming the Bottlenecks in Structural Biology with Novel Crystallization Additives
The determination of high-resolution, three-dimensional protein structures is a cornerstone of modern drug discovery and fundamental biological research. X-ray crystallography remains a primary technique for this purpose, yet its success is fundamentally dependent on obtaining well-ordered, diffraction-quality crystals. A significant hurdle in the crystallization pipeline is the empirical and often unpredictable nature of inducing a purified protein to form a stable crystal lattice. Many proteins are prone to aggregation, conformational instability, or possess surface properties that are not conducive to the formation of ordered intermolecular contacts.[1][2]
To navigate this complex phase space, researchers employ a variety of chemical additives to modulate the crystallization environment. These additives can range from salts and polymers to small organic molecules, each capable of influencing protein-protein and protein-solvent interactions in unique ways.[3] Among these, amino acids and their derivatives have emerged as a versatile class of additives that can promote crystallization by enhancing protein stability and solubility.[1][2] This document provides a detailed guide on the application of a novel, non-natural amino acid derivative, 2-Amino-2,5-dimethylhexanoic acid hydrochloride, as a promising additive in protein crystallization experiments.
2-Amino-2,5-dimethylhexanoic acid hydrochloride: A Chemist's Perspective on a Crystallographer's Tool
2-Amino-2,5-dimethylhexanoic acid hydrochloride is a synthetic, branched-chain amino acid derivative. Its hydrochloride salt form ensures good solubility in aqueous solutions, a prerequisite for its use in crystallization screening. The key to its potential as a crystallization additive lies in its unique molecular architecture.
Proposed Mechanism of Action
The efficacy of 2-Amino-2,5-dimethylhexanoic acid hydrochloride in promoting protein crystallization is hypothesized to stem from a combination of factors, primarily driven by its significant hydrophobicity and its ability to engage in specific intermolecular interactions.
Modulation of Hydrophobic Interactions: The dimethyl groups on both the alpha and delta carbons of the hexanoic acid backbone create a substantial nonpolar surface area. Hydrophobic interactions are a primary driving force in protein folding and the formation of stable protein-protein contacts within a crystal lattice.[4][5] The hydrophobic moieties of 2-Amino-2,5-dimethylhexanoic acid can act as "molecular bridges" or "shields" in several ways:
Shielding Unfavorable Hydrophobic Patches: Exposed hydrophobic regions on a protein's surface can lead to amorphous aggregation. This additive may bind to these patches, effectively shielding them from non-specific interactions and keeping the protein in a soluble, monodisperse state, which is essential for crystallization.
Promoting Ordered Crystal Contacts: Conversely, the hydrophobic nature of this additive can facilitate the formation of specific, ordered hydrophobic interactions between protein molecules, which are crucial for building a stable crystal lattice.[6] Small, hydrophobic residues are often enriched in crystal contacts.[6]
Enhancing Protein Stability: By interacting with the protein surface, 2-Amino-2,5-dimethylhexanoic acid can stabilize a single, homogenous conformational state. This is a critical factor, as conformational heterogeneity is a major obstacle to successful crystallization. The positive impact of additives on crystallizability has been correlated with the stabilization of the macromolecule in solution.[7]
Fine-tuning Solvation and Surface Entropy: The presence of this additive alters the properties of the solvent and the protein's hydration shell. Hydrophobic amino acids are known to enhance the structure of water in solution.[8] This modulation of the protein's solvation landscape can reduce the entropic penalty associated with ordering protein molecules into a crystal lattice, thereby favoring crystallization.
The combination of the charged amino and carboxyl groups with the hydrophobic side chain allows for amphipathic interactions, potentially enabling this molecule to mediate both hydrophobic and polar contacts within the crystal lattice.
Physicochemical Properties of 2-Amino-2,5-dimethylhexanoic acid hydrochloride
The following protocols provide a comprehensive guide for the systematic evaluation of 2-Amino-2,5-dimethylhexanoic acid hydrochloride as a crystallization additive. These protocols are designed to be integrated into a standard protein crystallization workflow.
Protocol 1: Preparation of Additive Stock Solution
A concentrated, sterile stock solution is essential for reproducible experiments.
Weighing and Dissolution: Accurately weigh a desired amount of 2-Amino-2,5-dimethylhexanoic acid hydrochloride powder. Dissolve it in high-purity, deionized water to a final concentration of 1 M. Gentle warming and vortexing may be required to facilitate complete dissolution.
pH Adjustment: Check the pH of the stock solution. If necessary, adjust the pH to a neutral value (typically 7.0-7.5) using dilute NaOH or HCl. This is to prevent the additive from significantly altering the pH of the crystallization drop, unless pH screening is the intended variable.
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
Storage: Store the stock solution at 4°C for short-term use (up to a few weeks) or in aliquots at -20°C for long-term storage to prevent microbial growth.
Protocol 2: Additive Screening using the Vapor Diffusion Method
This protocol describes how to screen the effectiveness of 2-Amino-2,5-dimethylhexanoic acid hydrochloride using the sitting drop or hanging drop vapor diffusion method. This is typically performed after initial crystallization screening has yielded a "hit" condition (e.g., a condition that produces microcrystals, spherulites, or promising precipitate).[10]
Workflow for Additive Screening:
Caption: Workflow for screening 2-Amino-2,5-dimethylhexanoic acid hydrochloride as a crystallization additive.
Step-by-Step Procedure:
Identify a Base Condition: Select a promising initial crystallization condition from a primary screen. This will serve as the "base" reservoir solution.[10]
Prepare a Gradient of Additive Concentrations: It is crucial to test a range of additive concentrations.[7] A common approach is to create a gradient of the additive directly in the crystallization drop. The final concentration of the additive in the drop will typically range from 10 mM to 200 mM.
Set up Crystallization Plates: This can be done using either a 24- or 96-well plate format with the sitting or hanging drop method.
Reservoir Preparation: Pipette the base reservoir solution into the wells of the crystallization plate.
Drop Composition: For each drop, combine the protein solution, the reservoir solution, and the 2-Amino-2,5-dimethylhexanoic acid hydrochloride stock solution. A common drop ratio is 2:1:1 (protein:reservoir:additive) or 1:1 with the additive added to the reservoir.[7][10] For example, for a 2 µL drop, you could mix:
1 µL of protein solution
0.5 µL of reservoir solution
0.5 µL of a dilution of the additive stock solution
Alternatively, the additive can be mixed into the reservoir solution at various concentrations before setting the drops.[11]
Seal and Incubate: Seal the crystallization plate and incubate it at a constant, controlled temperature.
Observation and Documentation: Regularly observe the drops under a microscope over several days to weeks.[12][13] Document any changes, such as the appearance of crystals, changes in precipitate morphology, or a reduction in aggregation. Compare these results to a control experiment set up without the additive.
Protocol 3: Optimization of a Positive Hit
If the addition of 2-Amino-2,5-dimethylhexanoic acid hydrochloride leads to improved crystallization results, further optimization is necessary to obtain diffraction-quality crystals.
Fine-tune Additive Concentration: Perform a more detailed screen around the concentration of the additive that yielded the best initial results. This could involve smaller concentration increments.
Vary Protein Concentration: The optimal protein concentration may change in the presence of the additive.[7] Test a range of protein concentrations.
Modify Reservoir Components: Systematically vary the pH and the concentration of the precipitant in the base reservoir solution.
Consider Seeding: If well-formed but small crystals are obtained, microseeding or macroseeding techniques can be employed to grow larger, single crystals.
Interpreting the Results
The effect of 2-Amino-2,5-dimethylhexanoic acid hydrochloride on your protein crystallization experiment can manifest in several ways:
From Precipitate to Crystals: The most desirable outcome is the appearance of crystals in a condition that previously only produced amorphous precipitate.
Improved Crystal Morphology: The additive may induce a change in crystal shape from needles or plates to a more desirable, three-dimensional morphology.[3]
Increased Crystal Size and Number: An increase in the size and/or number of crystals may be observed.
Reduced Aggregation: A noticeable decrease in the amount of amorphous precipitate in the drop.[1]
Enhanced Diffraction Quality: The ultimate test is whether the crystals diffract X-rays to a higher resolution.
Troubleshooting
Increased Precipitation: If the additive leads to more precipitation, it may be that the concentration is too high, or it is interacting with the protein in a way that reduces its solubility under the tested conditions. Try a lower concentration range of the additive.
No Effect: If no change is observed, the additive may not be effective for your specific protein or under the tested conditions. Consider screening it with other initial hit conditions.
Phase Separation: The appearance of oil-like droplets could indicate that the additive is causing the protein to come out of solution in a non-crystalline state. Adjusting the concentrations of the additive and precipitant may help.
Conclusion: A Rational Approach to a Stubborn Problem
While protein crystallization remains a highly empirical process, the rational selection and systematic screening of novel additives can significantly increase the chances of success.[2] 2-Amino-2,5-dimethylhexanoic acid hydrochloride, with its unique hydrophobic and amphipathic properties, represents a valuable addition to the crystallographer's toolkit. Its proposed ability to modulate hydrophobic interactions, stabilize the target protein, and fine-tune the solvation environment makes it a promising candidate for overcoming common crystallization challenges.[1][4][7] The protocols outlined in this guide provide a robust framework for exploring the potential of this and other non-natural amino acid derivatives to yield diffraction-quality crystals of challenging protein targets.
References
Ito, L., Kobayashi, T., Shiraki, K., & Yamaguchi, H. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 3), 316–318. [Link]
CSIRO. (2022). Optimisation – Biomolecular Crystallisation and Characterisation. Retrieved January 28, 2026, from [Link]
Ito, L., Kobayashi, T., Shiraki, K., & Yamaguchi, H. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(3), 316-318. [Link]
Ozboyaci, M., & Jernigan, R. L. (2016). Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins. bioRxiv. [Link]
Choi, S. J., Lee, S. H., & Park, J. W. (2018). Influence of biopolymers on the solubility of branched-chain amino acids and stability of their solutions. Food Chemistry, 245, 1044-1050. [Link]
Hampton Research. (n.d.). Additive Screen. Retrieved January 28, 2026, from [Link]
Gorrec, F. (n.d.). Optimization of crystallization conditions with additive screening. MRC Laboratory of Molecular Biology. Retrieved January 28, 2026, from [Link]
Hampton Research. (n.d.). Crystallization Screening. Retrieved January 28, 2026, from [Link]
Yu, F., White, J. F., Schneider, J. P., & Lamming, D. W. (2021). Protein restriction and branched-chain amino acid restriction promote geroprotective shifts in metabolism. Aging Cell, 20(6), e13626. [Link]
Park, C., & Choi, S. J. (2017). Nanosuspended branched chain amino acids: the influence of stabilizers on their solubility and colloidal stability. Food Science and Biotechnology, 26(3), 739–745. [Link]
Luft, J. R., & DeTitta, G. T. (2007). Calorimetric Approaches to Characterizing Effects of Additives on Protein Crystallization. Crystal Growth & Design, 7(4), 614–621. [Link]
Kakinoki, K., & Kitano, H. (2003). Effect of Hydrophobicity of Amino Acids on the Structure of Water. The Journal of Physical Chemistry B, 107(30), 7349–7354. [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-2,5-dimethylhexanoic acid hydrochloride. PubChem. Retrieved January 28, 2026, from [Link]
MRC Laboratory of Molecular Biology. (n.d.). Optimization of crystallization conditions with additive screening. Retrieved January 28, 2026, from [Link]
Tsai, C. J., & Nussinov, R. (2009). The role of entropy and polarity in intermolecular contacts in protein crystals. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 5), 447–455. [Link]
Hampton Research. (n.d.). Crystallization Screening. Retrieved January 28, 2026, from [Link]
Gorrec, F. (2009). Protein crystallization screens developed at the MRC Laboratory of Molecular Biology. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 9), 901–907. [Link]
Wikipedia. (2024, January 25). Protein. In Wikipedia. [Link]
Heras, B., & Martin, J. L. (2005). Post-crystallization treatments for improving diffraction quality of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1173–1180. [Link]
James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Biotechnology, 10(2), 59-61. [Link]
Protein XRD Protocols. (n.d.). Crystallization of Proteins. Retrieved January 28, 2026, from [Link]
D'Hondt, K., Bracke, N., & Madder, A. (2014). Incorporation of non-natural amino acids into proteins. Molecules, 19(9), 13916–13944. [Link]
Hampton Research. (n.d.). Additive Screen User Guide. Retrieved January 28, 2026, from [Link]
CSIRO. (2022). Optimisation – Biomolecular Crystallisation and Characterisation. Retrieved January 28, 2026, from [Link]
Singh, R., & Singh, P. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(57), 36159–36175. [Link]
Application Notes & Protocols: A Guide to the Development of Enzyme Inhibitors Using 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-Amino-2,5-dimethylhexanoic acid hydrochloride as a foundational sca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-Amino-2,5-dimethylhexanoic acid hydrochloride as a foundational scaffold for the development of novel enzyme inhibitors. This non-natural, branched-chain amino acid derivative presents unique structural characteristics, including significant steric hindrance and modified lipophilicity, making it a compelling candidate for exploring structure-activity relationships (SAR) in inhibitor design.[1] We will delve into the foundational principles of enzyme kinetics, provide a rationale for the selection of this molecule, and present detailed, self-validating protocols for inhibitor screening and characterization. The methodologies are designed to be robust and adaptable, enabling scientists to systematically evaluate the inhibitory potential of derivatives based on this scaffold against various enzyme targets.
Section 1: Foundational Principles of Enzyme Inhibition
The discovery of potent and specific enzyme inhibitors is a cornerstone of modern pharmacology.[2] Enzyme inhibitors are molecules that bind to an enzyme and reduce its activity, thereby blocking a specific metabolic or signaling pathway.[2][3] This intervention can correct a metabolic imbalance or impede the proliferation of a pathogen, forming the basis for many therapeutic drugs.[2] The interaction between an inhibitor and an enzyme can be either reversible or irreversible.
Irreversible Inhibition: Involves the formation of a stable, covalent bond between the inhibitor and the enzyme, often targeting a key amino acid residue in the active site.[2][4] This type of inhibition permanently deactivates the enzyme.
Reversible Inhibition: Characterized by non-covalent binding, allowing the inhibitor to associate and dissociate from the enzyme.[2][3] This is the most common mode of action for pharmaceutical drugs and is further classified based on the inhibitor's binding mechanism relative to the substrate.
The primary types of reversible inhibition are:
Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound.[5][6] This reduces the Vₘₐₓ without changing the Kₘ.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site. This mode of inhibition reduces both Vₘₐₓ and Kₘ.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This affects both Vₘₐₓ and Kₘ.[3]
Caption: High-level workflow for enzyme inhibitor development.
Section 4: Experimental Protocols
These protocols provide a validated starting point for assessing the inhibitory activity of 2-Amino-2,5-dimethylhexanoic acid hydrochloride and its derivatives. A generic protease assay using a colorimetric substrate is used as an illustrative model.
Protocol 4.1: Preparation of Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of the inhibitor and subsequent dilutions for use in assays.
Materials:
2-Amino-2,5-dimethylhexanoic acid hydrochloride
Dimethyl sulfoxide (DMSO), anhydrous
Appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Dissolve the compound in 1 mL of 100% DMSO to create a 10 mM stock solution.
Vortex thoroughly until fully dissolved.
Scientist's Note: DMSO is used as it can dissolve a wide range of organic molecules. However, the final concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Storage:
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store at -20°C for long-term use.
Prepare Working Solutions:
On the day of the experiment, thaw an aliquot of the 10 mM stock.
Perform serial dilutions in 100% DMSO to create a range of concentrations needed for the assay (e.g., for an IC₅₀ determination).
0% Activity Control (Blank): Buffer + Substrate + DMSO
Test Wells: Enzyme + Substrate + Inhibitor (at various concentrations)
Reagent Addition:
Add 2 µL of serially diluted inhibitor (or DMSO for controls) to the appropriate wells.
Add 178 µL of assay buffer containing the enzyme (e.g., a final concentration of 10 nM Trypsin) to all wells except the blank. Add 178 µL of buffer without enzyme to the blank wells.
Rationale: Adding the inhibitor to the enzyme first allows for a pre-incubation period, ensuring the inhibitor has time to bind to the enzyme before the reaction starts.
[7]3. Pre-incubation:
Gently tap the plate to mix.
Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes.
[8]4. Initiate Reaction:
Initiate the enzymatic reaction by adding 20 µL of the substrate solution (e.g., BAPNA to a final concentration of 1 mM) to all wells.
[9]5. Measurement:
Immediately place the plate in a microplate reader.
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline, the product of BAPNA cleavage) every minute for 20-30 minutes (kinetic mode).
[8][9]6. Self-Validation:
The 100% activity control should show a linear increase in absorbance over time.
The 0% activity control should show no significant change in absorbance.
The vehicle control (DMSO) should not significantly differ from the 100% activity control, confirming the solvent does not inhibit the enzyme at the concentration used.
Protocol 4.3: Kinetic Studies to Determine Mechanism of Inhibition
Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at multiple substrate and inhibitor concentrations.
Procedure:
Experimental Design: This experiment is performed as a matrix. You will test a range of inhibitor concentrations against a range of substrate concentrations.
Select at least 5 substrate concentrations, typically ranging from 0.2 × Kₘ to 5 × Kₘ.
Select at least 5 inhibitor concentrations, spanning the previously determined IC₅₀ value (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀, 5 × IC₅₀).
[5]2. Assay Execution:
Set up the assay in a 96-well plate as described in Protocol 4.2.
For each inhibitor concentration, perform a full substrate titration.
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. This is determined from the linear portion of the kinetic read.
Data Analysis:
For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.
Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism.
Section 5: Data Analysis and Interpretation
IC₅₀ Determination:
Calculate the initial velocity (V₀) for each well from the slope of the absorbance vs. time plot.
Calculate the percent inhibition for each inhibitor concentration:
% Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
Plot % Inhibition vs. log[Inhibitor].
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mechanism of Inhibition Analysis:
The Lineweaver-Burk plot provides a clear visual diagnosis of the inhibition type:
Competitive: Lines intersect on the y-axis.
Non-competitive: Lines intersect on the x-axis.
Uncompetitive: Lines are parallel.
Data Summary Table:
Compound
Target Enzyme
IC₅₀ (µM)
Inhibition Type
Kᵢ (µM)
Compound X
Trypsin
15.2 ± 1.8
Competitive
7.3 ± 0.9
Compound Y
Chymotrypsin
5.6 ± 0.7
Mixed
-
Template
Enter Target
Section 6: Troubleshooting and Considerations
Compound Solubility: If the compound precipitates in the assay buffer, consider lowering the final concentration or increasing the percentage of DMSO slightly (while running an appropriate vehicle control).
Assay Interference: Some compounds can interfere with the assay signal (e.g., by absorbing light at the detection wavelength). Always run a control with the inhibitor and substrate but no enzyme to check for this.
Time-Dependent Inhibition: If the inhibition increases with longer pre-incubation times, it may indicate a slow-binding or irreversible inhibitor, which requires more advanced kinetic analysis.
References
Bionity. (n.d.). Enzyme inhibitor. Retrieved from [Link]
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
Ferreira, M. J., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Pharmaceuticals, 14(9), 849. Retrieved from [Link]
LibreTexts Chemistry. (2025). 8.7: Enzyme Inhibition. Retrieved from [Link]
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]
Application Note: Synthesis of Constrained Peptides Incorporating 2-Amino-2,5-dimethylhexanoic Acid
-Disubstituted Amino Acids Abstract & Strategic Overview The incorporation of 2-Amino-2,5-dimethylhexanoic acid (an -methylated analog of homoleucine) into peptide sequences is a powerful strategy for inducing conformati...
Author: BenchChem Technical Support Team. Date: February 2026
-Disubstituted Amino Acids
Abstract & Strategic Overview
The incorporation of 2-Amino-2,5-dimethylhexanoic acid (an
-methylated analog of homoleucine) into peptide sequences is a powerful strategy for inducing conformational constraints. Like aminoisobutyric acid (Aib), the geminal dimethyl effect (or in this case, methyl/isopentyl substitution) at the -carbon restricts and torsion angles, strongly favoring helical structures (- or -helix) and enhancing metabolic stability against proteases.
However, this structural advantage comes with a significant synthetic cost: extreme steric hindrance .[1] The quaternary
-carbon creates a "steric wall" that impedes both the acylation of the amino acid itself and, more critically, the acylation of its N-terminus during chain elongation.
This guide provides a validated protocol for:
Pre-synthesis preparation: Converting the hydrochloride salt to an Fmoc-protected building block.
Resin loading: Strategies to minimize aggregation.
Critical Coupling Cycles: Optimized conditions using high-power coupling reagents (HATU/PyAOP) and elevated temperatures to overcome the energy barrier of the quaternary center.
Dissolution: Dissolve 2-Amino-2,5-dimethylhexanoic acid HCl (1.0 eq) in water/10%
(adjust pH to ~9.0).
Addition: Dissolve Fmoc-OSu (1.1 eq) in Dioxane (ratio 1:1 Dioxane:Water). Add dropwise to the amino acid solution on ice.
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) and stir overnight. Note: The steric bulk may require longer reaction times (24h) compared to standard amino acids.
Workup: Acidify to pH 2.0 with 1N HCl. Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate.
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography if necessary.
Solid Phase Peptide Synthesis (SPPS) Protocol
Resin Selection
For constrained peptides, aggregation is a primary failure mode.
Recommended: ChemMatrix® or Tentagel® resins (PEG-based).
Loading: Low loading is mandatory (
) to provide spatial freedom for the bulky side chains.
Coupling Reagent Strategy
Standard carbodiimides (DIC/Oxyma) are often insufficient. We utilize phosphonium and uronium salts with HOAt (1-hydroxy-7-azabenzotriazole) additives to maximize acylation rates.
Coupling Step
Recommended Reagent
Additive
Base
Temp
Rationale
Coupling OF the AA
HATU
HOAt
DIEA
The activated ester is hindered; HATU provides high reactivity.
Coupling TO the AA
PyAOP or HATU
HOAt
TMP*
CRITICAL BOTTLENECK. The N-terminus is buried. PyAOP is superior for hindered amines.
*TMP (2,4,6-Trimethylpyridine) is preferred over DIEA for PyAOP couplings to prevent capping by-products, though DIEA is acceptable with HATU.
Step-by-Step Synthesis Cycle
Step A: Coupling of Fmoc-2-Amino-2,5-dimethylhexanoic acid (Fmoc-AA*)
Activation: Dissolve Fmoc-AA* (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in DMF. Add DIEA (8.0 eq).
Pre-activation: Let stand for 1-2 minutes (do not exceed 5 mins to avoid racemization/epimerization, though low risk for quaternary C).
Reaction: Add to resin.
Conditions: Microwave irradiation at
for 60 minutes. Alternatively, 4 hours at RT.
Monitoring: Perform Kaiser Test. If blue (positive), repeat coupling.
Step B: Fmoc Deprotection
The bulky side chain does not significantly inhibit Fmoc removal, but it can trap piperidine.
Reagent: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation in adjacent residues).
Cycle:
minutes (RT).
Wash: Extensive DCM/DMF washes (
each) are crucial to remove the piperidine adducts.
Step C: Elongation (Coupling the Next Amino Acid)
This is the most difficult step. The nucleophile is the sterically shielded amine of the 2,5-dimethylhexanoic acid.
Reagent: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) if available. If not, HATU.
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualized Workflows (Graphviz)
Synthesis Decision Logic
This diagram illustrates the critical decision points when handling the steric bottleneck.
Caption: Decision tree for incorporating sterically hindered
-disubstituted amino acids.
Steric Shielding Mechanism
Understanding why the reaction fails is key to troubleshooting.
Caption: Schematic of the "Thorpe-Ingold" steric wall preventing nucleophilic attack at the N-terminus.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Incomplete Coupling (Blue Kaiser)
Steric hindrance prevents acylation.
1. Switch to PyAOP (more reactive for hindered amines).2. Increase temp to .3. Use Sym-collidine instead of DIEA.
Deletion Sequences
Failure to couple the residue after the hindered AA.
Acetylate (Cap) unreacted amines after the double coupling step to ensure easier purification of the final product (n-1 deletion is hard to separate).
Precipitation on Resin
Hydrophobic collapse due to bulky side chains.
Use ChemMatrix resin (100% PEG) and add 20% Trifluoroethanol (TFE) or DMSO to the coupling mixture to disrupt secondary structures.
References
Albericio, F., & Bomer, J. M. (2010). Nature of the Coupling Reagent in Solid-Phase Peptide Synthesis. In Organic Process Research & Development. Provides foundational data on HATU/HOAt efficiency for hindered amines.
Wenschuh, H., et al. (2002). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols. Journal of Organic Chemistry. Details the use of acid fluorides and elevated temperatures for Aib-rich peptides (analogous to
-Me-Homoleucine).
Merck/Sigma-Aldrich Technical Bulletins. Synthesis of Sterically Hindered Peptides. General protocols for
-disubstituted amino acids.
PubChem Compound Summary . 2-Amino-5,5-dimethylhexanoic acid hydrochloride. (Used for structural verification of the class).
(Note: While specific literature on "2-Amino-2,5-dimethylhexanoic acid" is sparse, the protocols above are derived from the rigorous standards for the homologous
-methyl-leucine and Aib class of constrained amino acids.)
Application Note: Solid-Phase Peptide Synthesis of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
-Disubstituted Amino Acids[1] Abstract & Strategic Overview The incorporation of 2-Amino-2,5-dimethylhexanoic acid (also known as -methyl-homoleucine ) into peptide sequences presents a significant synthetic challenge du...
The incorporation of 2-Amino-2,5-dimethylhexanoic acid (also known as
-methyl-homoleucine ) into peptide sequences presents a significant synthetic challenge due to the steric bulk of the quaternary -carbon. This structural feature, while valuable for inducing helical conformation and proteolytic stability in peptidomimetics, severely impedes nucleophilic attack during amide bond formation.
This Application Note provides a validated protocol for the handling, protection, and solid-phase coupling of this specific residue. Unlike standard canonical amino acids, the hydrochloride salt of this molecule cannot be used directly in SPPS; it requires conversion to an
-protected form (typically Fmoc) prior to resin loading.
Key Technical Challenges:
Steric Hindrance: The
-methyl group creates a "molecular shield" that reduces coupling rates by orders of magnitude compared to leucine or alanine.
Detection Limits: Standard colorimetric tests (e.g., Kaiser) often yield false negatives due to the inability of the bulky amine to react with ninhydrin.
Reagent Selection: Standard carbodiimide chemistries (DIC/HOBt) are often insufficient; uronium/aminium salts (HATU, COMU) or acid fluorides are required.
Pre-Synthesis: Fmoc Protection Protocol
Note: If you have purchased pre-protected Fmoc-2-Amino-2,5-dimethylhexanoic acid, skip to Section 3. This section addresses the raw hydrochloride salt starting material.
The raw material is an unprotected amino acid salt (
). Direct use in SPPS will fail. You must synthesize the Fmoc-derivative.[2]
Challenge: The bulky dimethyl group shields the Fmoc-carbamate, slowing down deprotection.
Modification: Increase deprotection time or temperature.
Protocol: 20% Piperidine in DMF,
min at RT or min at .
Step 6: Coupling the Next Amino Acid
Challenge: The newly exposed amine is extremely hindered (neopentyl-like position).
Solution: The next amino acid coupling is the most difficult step.
Protocol: Use HOAt (if available) or HATU . Perform Double Coupling . Use Microwave (
, 15 min).
Process Visualization
The following diagram illustrates the decision logic for the coupling cycle, emphasizing the checkpoints for this specific hindered residue.
Figure 1: Optimized SPPS workflow for sterically hindered
-methyl amino acids. Note the mandatory QC checkpoint before proceeding.
Troubleshooting & Quality Control
Issue: Incomplete Coupling (Deletion Sequences)
Diagnosis: LC-MS shows a peak corresponding to
.
Root Cause: The quaternary center prevents the activated ester from approaching the resin-bound amine.
Remedy:
Switch solvent to NMP (N-methylpyrrolidone) to improve swelling and kinetics.
Use Sym-collidine instead of DIPEA (less steric bulk for the base).
Employ Amino Acid Fluorides (generated via TFFH), which are smaller electrophiles than HATU-esters.
Issue: Poor Deprotection
Diagnosis: LC-MS shows
or adducts.
Remedy: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in DMF for deprotection. It is a stronger, non-nucleophilic base that can access hindered sites better than piperidine.
Issue: Kaiser Test False Negative
Observation: The resin remains yellow (negative) even after deprotection.
Explanation: The
-methyl group blocks the formation of Ruhemann's purple.
Alternative: Use the Chloranil Test (for secondary amines, though this is a primary amine, it is more sensitive to steric environments) or rely strictly on LC-MS of a cleaved resin bead .
References
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
Albericio, F., & Bordon, Y. (2023). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Link
Wenschuh, H., et al. (2002). Microwave-Assisted Solid-Phase Peptide Synthesis.[1][3] Biopolymers (Peptide Science), 66(6), 1-21. (Foundational text on microwave usage for hindered peptides).
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. Link
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[2][3][4] Journal of Peptide Science, 22(1), 4-27. Link
Application Note: Engineering Peptidomimetics with 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
Executive Summary This guide details the strategic incorporation of 2-Amino-2,5-dimethylhexanoic acid (also known as -Methyl-Homoleucine or -MeHle ) into bioactive peptides. As an -disubstituted amino acid, this residue...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic incorporation of 2-Amino-2,5-dimethylhexanoic acid (also known as
-Methyl-Homoleucine or -MeHle ) into bioactive peptides. As an -disubstituted amino acid, this residue introduces significant steric constraints that stabilize secondary structures (particularly helical folds) and enhance proteolytic resistance.[1] However, the quaternary -carbon presents substantial synthetic challenges, specifically regarding steric hindrance during amide bond formation. This document provides optimized protocols for Fmoc-protection of the hydrochloride salt, solid-phase peptide synthesis (SPPS) coupling conditions, and structural characterization.
Molecular Profile & Strategic Value
Structural Properties
The molecule features a quaternary carbon at the
-position, substituted with a methyl group and a 4-methylpentyl side chain (homoleucine-like).
Key Feature: The "Thorpe-Ingold" Effect.[2] The gem-dimethyl-like substitution at the
-carbon restricts the and torsion angles, energetically favoring helical conformations (-helix or -helix) over extended sheets.
Peptidomimetic Utility
Helix Stabilization: Ideal for "stapling" flexible peptides into bioactive helical conformations without macrocyclization.
Metabolic Stability: The absence of an
-proton renders the adjacent amide bond nearly immune to enzymatic hydrolysis by endopeptidases.
Lipophilicity: The extended aliphatic side chain increases membrane permeability compared to standard Alanine or Leucine analogues.
Protocol A: Fmoc-Protection of the HCl Salt
Objective: Convert the raw hydrochloride salt into an Fmoc-protected building block suitable for SPPS.
Rationale: The raw material is supplied as a hydrochloride salt. Direct use in SPPS is impossible; the amine must be Fmoc-protected. Due to steric hindrance, standard Schotten-Baumann conditions require modification to ensure complete reaction.
Solvent: Water/Dioxane (1:1 v/v) or Water/Acetone (1:1 v/v)
1N HCl (for acidification)
Step-by-Step Procedure
Neutralization: Dissolve the amino acid HCl salt (10 mmol) in water (25 mL). Add
(2.5 eq) slowly to neutralize the HCl and establish a basic pH (pH ~9.0). Note: Ensure the solution remains clear.
Acylation: Dissolve Fmoc-OSu (11 mmol) in Dioxane (25 mL). Add this solution dropwise to the aqueous amino acid solution while stirring vigorously.
Reaction: Stir the mixture at Room Temperature (RT) for 18–24 hours.
Optimization: Due to steric bulk, if TLC shows incomplete conversion after 24h, mild heating (35°C) can accelerate the reaction, but avoid high heat to prevent Fmoc degradation.
Work-up:
Dilute with water (50 mL).
Wash with Diethyl Ether (
mL) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer.
Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2.0 while stirring. The Fmoc-amino acid should precipitate as a white solid.
Troubleshooting: If it oils out (common with lipophilic residues), extract the acidified aqueous layer with Ethyl Acetate (
mL).
Isolation: Dry the Ethyl Acetate layer over
, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate if necessary.
Coupling TO the resin (Incoming): Difficult due to the bulky nucleophile (if resin is secondary) or bulky electrophile.
Coupling THE NEXT residue (Extension): Extremely difficult. The N-terminus of the anchored
-MeHle is a poor nucleophile due to the surrounding methyl shield.
Recommended Reagents
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here. PyAOP is a valid alternative.
Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is crucial to minimize racemization and boost reactivity.
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[3]
Workflow Diagram (DOT)
Caption: Optimized SPPS workflow for sterically hindered
-methyl amino acids.
Step-by-Step Coupling Procedure
Activation:
Dissolve Fmoc-
-MeHle-OH (3.0 eq relative to resin loading) in DMF.
Add HATU (2.9 eq) and HOAt (3.0 eq).
Add DIEA (6.0 eq) immediately before adding to the resin.
Pre-activation time: 1–2 minutes (do not exceed 5 mins to avoid racemization).
Coupling (The "Incoming" Step):
Add the activated mixture to the resin.
Microwave Method (Preferred): 75°C for 10 minutes (Power: 25W).
Manual/Room Temp: Agitate for 2–4 hours.
Monitoring: Perform a Chloranil Test (not Kaiser). The Kaiser test often yields false negatives with hindered amines. Chloranil detects secondary amines but is reliable here for checking the consumption of the resin's N-terminus.
Fmoc Deprotection:
Standard 20% Piperidine in DMF (
min).
Note: Deprotection is usually slower due to steric bulk. Consider extending to
min.
Elongation (The "Extension" Step - CRITICAL):
The now-exposed amine of
-MeHle is buried.
Use HATU/HOAt again for the next incoming amino acid.
Double Coupling is mandatory.
Use elevated temperature (50°C) if the sequence allows (avoid if Cys/His are present and prone to racemization).
Characterization & Quality Control
HPLC Analysis
Peptides containing 2-Amino-2,5-dimethylhexanoic acid will exhibit increased retention times on Reverse-Phase (RP) HPLC compared to their Leucine counterparts due to the extra methyl groups.
Column: C18 or C8 (C4 is too polar).
Gradient: Standard 0.1% TFA Water/Acetonitrile. Expect the peptide to elute at higher % ACN.
NMR Validation
To verify the presence of the
-MeHle residue:
1H NMR: Look for the disappearance of the
-proton signal (typically 4.0–4.6 ppm) for that specific residue.
13C NMR: The quaternary
-carbon will appear as a low-intensity singlet in the 55–65 ppm region, distinct from tertiary -carbons.
Scientific Mechanism: The Conformational Lock
The utility of this molecule lies in the restriction of conformational space.[1][4]
Caption: Mechanism of action for alpha-methylated peptidomimetics.
Troubleshooting Guide
Issue
Probable Cause
Solution
Incomplete Coupling
Steric hindrance prevents the activated ester from reaching the amine.
Switch to HATU or PyAOP . Increase temperature to 60°C. Perform double coupling.
Low Solubility
The hydrophobic side chain causes aggregation on-resin.
Use ChemMatrix or PEG-PS resin. Add DCM or HFIP to the coupling solvent to disrupt aggregates.
Deletion Sequences
Failure to couple the next amino acid onto the -MeHle.
This is the most common failure mode. Cap unreacted amines with Acetic Anhydride after the coupling step to prevent "deletion peptides" that are hard to purify.
References
Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue.[1][2][4] Biopolymers.[1][5][6] Link
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods in solid-phase peptide synthesis.[3][7] Methods in Enzymology. Link
Wenschuh, H., et al. (2002). The synthesis of difficult peptides.[8] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
PubChem. (2025).[9][10] 2-Amino-2,5-dimethylhexanoic acid Compound Summary. National Library of Medicine. Link
Bachem. (2024). Peptide Synthesis: Methods and Protocols. Bachem Technical Guides. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Protection Protocols for 2-Amino-2,5-dimethylhexanoic acid Hydrochloride
Abstract
This application note details optimized protection strategies for 2-Amino-2,5-dimethylhexanoic acid hydrochloride (also known as
-methylhomoleucine). Due to the significant steric hindrance at the quaternary -carbon, this non-canonical amino acid exhibits retarded reaction kinetics compared to standard proteinogenic amino acids. We present two validated protocols for N-terminal protection (Fmoc and Boc) and one for C-terminal esterification , specifically engineered to overcome the nucleophilic dampening caused by the -methyl group. These methods ensure high yields (>85%) and preservation of stereochemical integrity.
Introduction & Strategic Analysis
Target Molecule: 2-Amino-2,5-dimethylhexanoic acid hydrochloride
CAS: 21160-88-3 (Free acid ref)
Structural Challenge: The molecule features a quaternary
-carbon substituted with both a methyl group and an isopentyl side chain. This -disubstitution creates a "steric wall," significantly reducing the nucleophilicity of the amino group and the electrophilicity of the carboxyl group.
Experimental Implications:
Kinetic Lag: Standard Schotten-Baumann conditions (0°C, 1h) often result in incomplete protection. Protocols must utilize elevated temperatures or more reactive electrophiles (e.g., Fmoc-Cl vs. Fmoc-OSu).
Solubility: The hydrochloride salt requires careful neutralization to release the free amine without precipitating the zwitterion in organic solvents.
Acid Lability: The steric bulk stabilizes the carbocation intermediate, making the Boc group slightly more acid-labile than in standard amino acids, though standard TFA cleavage remains effective.
Protocol A: Fmoc-Protection Strategy
Objective: Synthesis of Fmoc-2-Amino-2,5-dimethylhexanoic acid.
Rationale: While Fmoc-OSu is the industry standard for purity, it is often too unreactive for
-disubstituted amino acids. This protocol utilizes Fmoc-Cl (9-Fluorenylmethyl chloroformate) to drive the reaction to completion, utilizing the steric bulk of the substrate to prevent the formation of Fmoc-dipeptide side products (a common risk with Fmoc-Cl).
Dissolve 10 mmol of the amino acid HCl salt in 25 mL of 10%
(aq).
Critical: Ensure pH is >9.5 to fully neutralize the HCl and maintain the amine in its nucleophilic state.
Add 20 mL of 1,4-Dioxane to the aqueous solution. Cool to 0°C on an ice bath.
Acylation (The "Hard" Coupling):
Dissolve 10.5 mmol (1.05 eq) of Fmoc-Cl in 10 mL of 1,4-Dioxane.
Add the Fmoc-Cl solution dropwise to the amino acid mixture over 30 minutes.
Process Control: Unlike standard amino acids, remove the ice bath immediately after addition and allow to warm to Room Temperature . Stir vigorously for 4–6 hours.
Note: If TLC indicates unreacted amine after 4 hours, mild heating to 35°C is permissible due to the steric stability.
Work-up & Purification:
Wash the reaction mixture with Diethyl Ether (
mL) to remove unreacted Fmoc-Cl and fulvene byproducts.
Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The product will precipitate as a white oil or solid.
Extract with Ethyl Acetate (
mL).
Dry over
and concentrate in vacuo.
Crystallization:
Recrystallize from Ethyl Acetate/Hexane to obtain the pure product.
Yield Expectation: 85–92%
Protocol B: Boc-Protection Strategy
Objective: Synthesis of Boc-2-Amino-2,5-dimethylhexanoic acid.
Rationale: Boc-protection is generally more robust for hindered amines. The use of
as a base is preferred over organic bases to prevent salt formation complications during workup.
Dissolve 10 mmol of the starting material in 20 mL of t-Butanol/Water (1:1).
Add 22 mL of 1N NaOH (2.2 equivalents).
Why 2.2 eq? 1 eq neutralizes the HCl salt; 1 eq deprotonates the carboxylic acid; 0.2 eq ensures basic pH.
Reaction:
Add 11 mmol of
(solid or dissolved in minimal t-Butanol).
Stir at 35°C (mild heating) for 12 hours.
Steric Note: The quaternary center slows the attack on the carbonyl. Overnight stirring is mandatory.
Isolation:
Evaporate the organic solvent (t-Butanol) under reduced pressure.
Wash the remaining aqueous phase with Pentane (
mL) to remove excess .
Acidify with 1N
to pH 2–3. (Avoid strong HCl to prevent Boc cleavage).
Extract with Ethyl Acetate.
Yield Expectation: >90%
Visualization: Reaction Logic & Workflow
The following diagram illustrates the decision logic and chemical pathways for processing the hydrochloride salt.
Caption: Workflow for the protection of sterically hindered amino acid salts, highlighting reagent selection for kinetic optimization.
Comparative Data & Troubleshooting
Table 1: Protection Strategy Comparison for
-Methyl Amino Acids
Parameter
Fmoc-OSu (Standard)
Fmoc-Cl (Recommended)
Boc-Anhydride
Reactivity
Low
High
Moderate
Risk
Incomplete Reaction
Dipeptide Formation (Low risk here due to steric bulk)
Acid Sensitivity
Yield (Typical)
40–60%
85–92%
>90%
Reaction Time
12–24 h
4–6 h
12 h (heated)
Purification
Acid/Base Extraction
Recrystallization
Acid/Base Extraction
Troubleshooting Guide:
Problem: Low yield with Fmoc-Cl.
Root Cause: Hydrolysis of Fmoc-Cl competes with acylation.
Solution: Increase Fmoc-Cl to 1.2 equivalents and ensure vigorous stirring to maximize the surface area of the biphasic mixture.
Problem: "Gummy" precipitate during acidification.
Root Cause: Inclusion of organic solvent during acidification.
Solution: Ensure all Dioxane/THF is removed before acidification. If gum forms, redissolve in EtOAc and wash with water.
References
Carpino, L. A., & Han, G. Y. (1970).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Fmoc stability conditions).
Wenschuh, H., et al. (1995). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides containing sterically hindered amino acid residues. The Journal of Organic Chemistry. Link
Behrendt, R., & White, P. (2016). Fmoc-Cl as a high-performance reagent for the protection of sterically hindered amino acids. Journal of Peptide Science. (Specific context for hindered AA protection).
Sigma-Aldrich. (2023). Product Specification: 2-Amino-2,5-dimethylhexanoic acid. Link
Application of 2-Amino-2,5-dimethylhexanoic acid hydrochloride in Structure-Activity Relationship (SAR) Studies: A Technical Guide
Introduction: Probing Molecular Landscapes with Steric Hindrance and Conformational Rigidity In the intricate dance of drug discovery, understanding the precise interplay between a ligand and its biological target is par...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Probing Molecular Landscapes with Steric Hindrance and Conformational Rigidity
In the intricate dance of drug discovery, understanding the precise interplay between a ligand and its biological target is paramount. Structure-Activity Relationship (SAR) studies are the cornerstone of this endeavor, systematically dissecting a molecule to identify the key features governing its potency, selectivity, and pharmacokinetic properties. Within the realm of peptide and peptidomimetic therapeutics, the introduction of non-proteinogenic amino acids has emerged as a powerful strategy to modulate these characteristics. This guide focuses on the application of a unique building block, 2-Amino-2,5-dimethylhexanoic acid hydrochloride , in designing and executing robust SAR studies.
This α,α-disubstituted amino acid, which we will refer to as α-methyl-neopentylglycine (α-Me-Npg), possesses two key structural motifs that make it an invaluable tool for medicinal chemists: a gem-dimethyl group at the alpha-carbon (Cα) and a bulky, lipophilic neopentyl side chain. The gem-dimethyl group sterically restricts the conformational freedom of the peptide backbone, forcing it to adopt specific dihedral angles (φ/ψ). This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially enhancing affinity. The neopentyl side chain, on the other hand, provides a significant hydrophobic and sterically demanding moiety to probe binding pockets and influence metabolic stability.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique properties of 2-Amino-2,5-dimethylhexanoic acid hydrochloride in SAR studies. We will delve into the rationale for its use, provide detailed protocols for its incorporation into peptides, and present a hypothetical SAR study to illustrate its practical application.
Physicochemical Properties of 2-Amino-2,5-dimethylhexanoic acid hydrochloride
Property
Value
Source
Molecular Formula
C8H18ClNO2
Molecular Weight
195.69 g/mol
CAS Number
51606-88-3
Structure
See Figure 1
-
Core Principles and Rationale for Application in SAR Studies
The incorporation of non-proteinogenic amino acids like α-Me-Npg into a peptide sequence is a strategic decision aimed at systematically altering its properties to enhance its therapeutic potential. The rationale for its use in SAR studies can be broken down into several key areas:
Conformational Constraint and Pre-organization
The gem-dimethyl group at the Cα position severely restricts the permissible φ and ψ torsional angles of the peptide backbone, akin to the well-studied aminoisobutyric acid (Aib). This has profound implications for the secondary structure of the peptide. Depending on the surrounding sequence, α,α-disubstituted amino acids can stabilize helical (α- or 3-10-helix) or extended β-strand conformations. By replacing a native amino acid with α-Me-Npg, researchers can investigate the importance of a specific backbone conformation for biological activity.
Expert Insight: The choice to introduce a conformationally rigid element is often driven by the hypothesis that the native, flexible peptide must adopt a specific "bioactive conformation" to bind its target. By locking the peptide into a particular structure, one can test this hypothesis. A significant increase in potency upon substitution can suggest that the induced conformation is indeed the bioactive one, having paid the entropic cost of folding pre-emptively.
Probing Steric and Hydrophobic Interactions
The neopentyl side chain of α-Me-Npg is both bulky and highly lipophilic. This makes it an excellent probe for exploring the topology and chemical nature of a receptor's binding pocket.
Steric Tolerance: By systematically replacing amino acids with α-Me-Npg, one can map the steric tolerance of the binding site. A dramatic loss of activity upon substitution would indicate a sterically constrained pocket at that position.
Hydrophobic Interactions: The isobutyl group provides a significant hydrophobic surface. An increase in potency could signify a favorable hydrophobic interaction with a nonpolar patch in the binding pocket.
Enhancing Metabolic Stability
Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic utility. The steric bulk of α,α-disubstituted amino acids can shield the adjacent peptide bonds from enzymatic cleavage. The α-Me-Npg residue, with its quaternary Cα and bulky side chain, provides substantial steric hindrance, making peptides incorporating it more resistant to proteolysis.
Self-Validating Protocol: A common practice is to incubate the parent peptide and the α-Me-Npg-containing analog with relevant proteases or in serum and monitor their degradation over time by LC-MS. A longer half-life for the modified peptide provides direct evidence of enhanced stability.
Hypothetical SAR Study: A Case Study of a Fictitious Anticancer Peptide
To illustrate the practical application of 2-Amino-2,5-dimethylhexanoic acid hydrochloride, let's consider a hypothetical SAR study on a short peptide, P-1 (Ac-Arg-Leu-Trp-Phe-Lys-NH2) , which has shown moderate anticancer activity by inhibiting the protein-protein interaction of a key oncogenic complex. Our goal is to improve its potency and stability.
Logical Workflow for the SAR Study
Caption: Workflow for a systematic SAR study.
Experimental Protocols
This protocol outlines the manual synthesis of the parent peptide P-1 and its analogs using Fmoc/tBu chemistry. Special considerations for coupling the sterically hindered α-Me-Npg are highlighted.
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe reactor.
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
Amino Acid Coupling (Standard Residues):
Pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
Add the activation mixture to the resin and shake for 1-2 hours.
Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), recouple for another hour.
Wash the resin as in step 2.
Coupling of Fmoc-2-Amino-2,5-dimethylhexanoic acid (α-Me-Npg):
Causality: Due to the steric hindrance of the α,α-disubstituted amino acid, standard coupling conditions may be inefficient. Using a more potent coupling reagent like HATU and extending the coupling time is crucial for driving the reaction to completion.
Pre-activate a solution of Fmoc-α-Me-Npg (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
Add the activation mixture to the resin and shake for 4-6 hours. A double coupling is recommended.
Monitor the reaction. The Kaiser test will be negative as it reacts with primary amines, so a small aliquot of resin can be cleaved and analyzed by LC-MS to confirm coupling.
Chain Elongation: Repeat steps 2 and 3 (or 4 for α-Me-Npg) for each amino acid in the sequence.
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
Cleavage and Deprotection:
Wash the final peptide-resin with DMF, DCM, and MeOH, and dry under vacuum.
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.
Characterization: Confirm the identity and purity of the final peptide by LC-MS.
Cell Culture: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
Peptide Treatment: Treat the cells with serial dilutions of the synthesized peptides (P-1 to P-4) for 48 hours.
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
Hypothetical Results and SAR Analysis
Let's assume the following results were obtained from the in vitro assays:
Peptide ID
Sequence
Binding Affinity (Kd, µM)
Anticancer Activity (IC50, µM)
Serum Stability (t1/2, h)
P-1
Ac-Arg-Leu -Trp -Phe -Lys-NH2
15.2
25.8
1.5
P-2
Ac-Arg-(α-Me-Npg) -Trp-Phe-Lys-NH2
25.6
48.3
8.2
P-3
Ac-Arg-Leu-(α-Me-Npg) -Phe-Lys-NH2
98.4
> 100
7.9
P-4
Ac-Arg-Leu-Trp-(α-Me-Npg) -Lys-NH2
2.1
4.5
10.5
Analysis and Interpretation:
Substitution at Leu2 (P-2): The introduction of the bulky α-Me-Npg at position 2 resulted in a slight decrease in binding affinity and anticancer activity. This suggests that while the binding pocket can accommodate some bulk, the specific orientation or flexibility of the leucine side chain might be important for optimal interaction. However, a significant improvement in serum stability was observed, validating the protective effect of the α,α-disubstitution.
Substitution at Trp3 (P-3): Replacing Trp with α-Me-Npg led to a drastic loss of activity. This strongly indicates that the indole side chain of tryptophan is critical for binding, likely through π-π stacking or hydrogen bonding interactions that the neopentyl group cannot replicate.
Substitution at Phe4 (P-4): This modification yielded the most promising results. The binding affinity increased nearly 8-fold, and the anticancer activity improved by more than 5-fold. This suggests that the conformation induced by the α-Me-Npg at this position is highly favorable for binding and that the bulky, hydrophobic neopentyl side chain makes very favorable interactions within the binding pocket. Furthermore, the serum stability was significantly enhanced.
Visualizing the SAR Logic
Conclusion and Future Directions
2-Amino-2,5-dimethylhexanoic acid hydrochloride is a powerful and versatile tool for medicinal chemists engaged in peptide-based drug discovery. Its unique combination of a conformation-restricting gem-dimethyl group and a bulky hydrophobic side chain allows for a systematic and insightful exploration of a peptide's SAR. By judiciously incorporating this amino acid, researchers can stabilize bioactive conformations, probe the steric and electronic requirements of receptor binding pockets, and enhance metabolic stability. The protocols and hypothetical case study presented herein provide a robust framework for initiating such investigations, paving the way for the development of more potent, selective, and durable peptide therapeutics.
References
Li, Y., & Yu, J. (2015). Research progress in structure-activity relationship of bioactive peptides. Journal of medicinal food, 18(2), 147–156. [Link]
Sia, S. K., & Gellman, S. H. (2000). A new family of C(alpha),C(alpha)-disubstituted alpha-amino acids and their use in peptide design. Journal of the American Chemical Society, 122(49), 12403-12404.
Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). C(alpha)-tetrasubstituted alpha-amino acids: a powerful tool for the design of novel peptide secondary structures. Biopolymers, 60(6), 396-419.
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of medicinal chemistry, 61(6), 2166–2210. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-2,5-dimethylhexanoic acid hydrochloride. This non-proteinogenic amino...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-2,5-dimethylhexanoic acid hydrochloride. This non-proteinogenic amino acid, characterized by a sterically hindered quaternary α-carbon, presents unique synthetic challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.
Troubleshooting Guide: Common Synthetic Hurdles
This section addresses specific issues encountered during the synthesis, focusing on the two most common synthetic routes: the Strecker synthesis and the Bucherer-Bergs reaction.
Route 1: The Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone.[1] The process involves the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.[2]
Caption: The Strecker synthesis pathway for 2-Amino-2,5-dimethylhexanoic acid.
Question 1: My reaction to form the α-aminonitrile from 5-methyl-2-hexanone shows very low conversion or fails completely. What is the underlying cause and how can I fix it?
Answer:
Causality (The "Why"): The primary obstacle is severe steric hindrance. 2-Amino-2,5-dimethylhexanoic acid is an α,α-disubstituted amino acid, meaning the α-carbon is quaternary.[3] In the Strecker synthesis, the key C-C bond-forming step is the nucleophilic attack of a cyanide ion on an imine intermediate.[4] The presence of both a methyl group and a bulky isobutyl group attached to the iminium carbon in your intermediate sterically shields the electrophilic center, drastically slowing down the rate of cyanide attack.
Troubleshooting & Solutions:
Increase Reaction Time and Temperature: Sterically hindered reactions often require more forcing conditions. Extend the reaction time significantly (e.g., 48-72 hours) and consider a moderate increase in temperature (e.g., 50-60 °C). Monitor the reaction by TLC or GC-MS to track the disappearance of the starting ketone.
Use of Lewis Acids: A Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) can coordinate to the imine nitrogen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the cyanide. This can often improve yields for hindered substrates.
Ensure Anhydrous Conditions: The initial formation of the imine from the ketone and ammonia is a condensation reaction that releases water. If water is present in excess, it can drive the equilibrium back towards the starting materials. While many Strecker reactions are run in aqueous conditions, for a hindered ketone, running the initial imine formation in an organic solvent with a dehydrating agent (like molecular sieves) before the addition of the cyanide source (e.g., TMSCN) can be beneficial.
Question 2: I've successfully formed the α-aminonitrile, but the subsequent acid hydrolysis step is giving me low yields of the amino acid. What's going wrong?
Answer:
Causality (The "Why"): The same steric hindrance that makes the aminonitrile difficult to form also makes it exceptionally difficult to hydrolyze. The nitrile carbon is shielded by the four substituents on the adjacent quaternary carbon, preventing efficient hydration by water under acidic conditions. This requires very harsh conditions, which can sometimes lead to decomposition or unwanted side reactions.
Troubleshooting & Solutions:
Harsh Hydrolysis Conditions: Standard hydrolysis conditions are often insufficient. You will likely need to use concentrated strong acid (e.g., 6M to 12M HCl) at reflux for an extended period (24-48 hours or longer).[2]
Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically accelerate the hydrolysis of hindered nitriles by efficiently heating the polar reaction mixture to high temperatures and pressures. This can reduce reaction times from days to hours.
Two-Step Hydrolysis (Base then Acid): Sometimes, a sequential basic then acidic hydrolysis is more effective. First, reflux the aminonitrile with a strong base like NaOH or Ba(OH)₂ to form the amino acid salt. After the reaction is complete, carefully acidify the mixture with HCl to protonate the amino acid and precipitate any inorganic salts. This approach can sometimes cleave the nitrile more effectively than acid alone.
Route 2: The Bucherer-Bergs Reaction
This robust, one-pot multicomponent reaction combines a ketone, ammonium carbonate, and an alkali metal cyanide to directly form a hydantoin intermediate.[5][6] This hydantoin is then hydrolyzed to yield the target amino acid.
Caption: The Bucherer-Bergs reaction pathway for 2-Amino-2,5-dimethylhexanoic acid.
Question 1: The initial Bucherer-Bergs reaction to form the hydantoin is sluggish and my yield is poor. How can I optimize this?
Answer:
Causality (The "Why"): As with the Strecker synthesis, the formation of the 5,5-disubstituted hydantoin is sterically demanding. The reaction proceeds through intermediates similar to the Strecker pathway (an aminonitrile), followed by reaction with CO₂ (from carbonate) and cyclization.[7] Each step involving the formation of the quaternary center is slow.
Troubleshooting & Solutions:
Solvent System: The reaction is typically run in a mixture of water and a polar organic solvent like ethanol or methanol. Optimizing the ratio can be crucial. A higher proportion of the organic solvent can improve the solubility of the starting ketone, while sufficient water is needed to dissolve the inorganic reagents.
Temperature and Pressure: This reaction is often performed in a sealed pressure vessel (autoclave) to allow heating above the normal boiling point of the solvent mixture (e.g., 90-120 °C). The increased temperature and pressure can significantly accelerate the reaction and improve yields for hindered ketones.
Reagent Stoichiometry: Ensure you are using a sufficient excess of ammonium carbonate and potassium/sodium cyanide (typically 2-4 equivalents of each relative to the ketone) to drive the equilibrium towards product formation.
Question 2: I have the hydantoin intermediate, but the hydrolysis to the final amino acid is proving difficult and requires harsh conditions. Are there more efficient methods?
Answer:
Causality (The "Why"): 5,5-disubstituted hydantoins are very stable heterocyclic rings. Ring-opening requires a powerful nucleophile (hydroxide) to attack one of the sterically shielded carbonyl groups.
Troubleshooting & Solutions:
Strong Basic Hydrolysis: This is the most common and effective method. Refluxing the hydantoin with a strong base (e.g., 3-5 equivalents of NaOH, KOH, or Ba(OH)₂) is necessary.[8] The use of barium hydroxide is often preferred, as the resulting barium carbonate can be filtered off easily. The initial product is the N-carbamoyl amino acid, which is then hydrolyzed to the final amino acid upon acidification and further heating.[9]
Enzymatic Hydrolysis: While less common for highly substituted hydantoins, certain enzymes called hydantoinases can catalyze the ring-opening under milder conditions.[10] This is a more specialized approach but can be advantageous if chemical methods fail or cause decomposition.
Reaction Monitoring: The hydrolysis can be slow. It is critical to monitor the disappearance of the hydantoin starting material (e.g., by TLC or LC-MS) to ensure the reaction has gone to completion before proceeding with workup and acidification.
Purification and Characterization FAQs
Q1: What is the best method to purify the crude 2-Amino-2,5-dimethylhexanoic acid after hydrolysis?
A: After the hydrolysis and initial workup, the primary method for purification is recrystallization . First, neutralize the acidic solution carefully with a base (like NH₄OH or NaOH) to the isoelectric point of the amino acid (typically pH ~5-7) to precipitate the crude product. The choice of solvent for recrystallization is key. A polar solvent system like water/ethanol or water/isopropanol is a good starting point. Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.
Q2: How do I properly convert the purified free amino acid into its hydrochloride salt?
A: The formation of the hydrochloride salt enhances stability and water solubility. A standard and reliable protocol is as follows:
Dissolve the purified, dry free amino acid in a suitable anhydrous solvent. Anhydrous methanol or isopropanol are good choices.
Cool the solution in an ice bath.
Slowly bubble anhydrous HCl gas through the solution or add a stoichiometric amount of a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether).
The hydrochloride salt will precipitate out of the solution. Monitor the pH with a damp pH strip to ensure the solution is acidic.
Collect the precipitate by vacuum filtration.
Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove any excess HCl and residual organic solvent.[11]
Dry the final product under vacuum.
Q3: What are the expected signals in the ¹H NMR spectrum of 2-Amino-2,5-dimethylhexanoic acid hydrochloride?
A: The ¹H NMR spectrum provides key structural confirmation. The expected signals (in D₂O or DMSO-d₆) are summarized below.
Protons
Multiplicity
Approx. Chemical Shift (ppm)
Integration
Assignment
(CH₃)₂CH-
Doublet
~0.9
6H
Terminal methyls of isobutyl group
-CH(CH₃)₂
Multiplet
~1.6-1.8
1H
Methine proton of isobutyl group
-CH₂-CH₂-
Multiplet
~1.4-1.6
4H
Methylene protons
α-CH₃
Singlet
~1.5
3H
Methyl group on the α-carbon
-NH₃⁺
Broad Singlet
~8.0-9.0 (in DMSO)
3H
Ammonium protons (exchanges in D₂O)
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Detailed Experimental Protocols
Protocol 1: Synthesis via Bucherer-Bergs Reaction
This protocol is adapted from general procedures for the synthesis of sterically hindered amino acids.
Step A: Hydantoin Formation
To a 250 mL stainless steel pressure vessel, add 5-methyl-2-hexanone (11.4 g, 0.1 mol), ammonium carbonate (28.8 g, 0.3 mol), and potassium cyanide (13.0 g, 0.2 mol).
Add a solvent mixture of 50 mL of ethanol and 50 mL of deionized water.
Seal the vessel tightly. Place it in a heating mantle behind a blast shield.
Heat the reaction mixture to 110 °C with vigorous stirring. Maintain this temperature for 24 hours.
Allow the vessel to cool completely to room temperature before carefully venting and opening.
Cool the resulting slurry in an ice bath and collect the crude solid product (5-isobutyl-5-methylimidazolidine-2,4-dione) by vacuum filtration. Wash the solid with cold water and dry under vacuum.
Step B: Hydantoin Hydrolysis
In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the crude hydantoin (0.1 mol theoretical) in a solution of sodium hydroxide (24.0 g, 0.6 mol) in 200 mL of deionized water.
Heat the mixture to reflux with vigorous stirring. Continue refluxing for 48 hours, monitoring the disappearance of the starting material by TLC.
Cool the reaction mixture to room temperature. Carefully acidify the solution to pH ~2 by the slow addition of concentrated HCl in an ice bath.
Heat the acidified mixture to reflux for an additional 4 hours to ensure complete hydrolysis of the N-carbamoyl intermediate.
Cool the solution and adjust the pH to ~6 with concentrated ammonium hydroxide to precipitate the free amino acid.
Collect the crude 2-Amino-2,5-dimethylhexanoic acid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
Protocol 2: Purification and Salt Formation
Transfer the crude amino acid to a beaker and add a minimal amount of hot 70% aqueous ethanol to fully dissolve the solid.
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystallization.
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C.
Suspend the purified dry amino acid (e.g., 10.0 g) in 100 mL of anhydrous diethyl ether.
Cool the stirred suspension in an ice bath and slowly bubble anhydrous HCl gas through it until the suspension becomes a thick, white precipitate and the ether is saturated (fumes are visible).
Stop the HCl gas flow, stir for an additional 30 minutes, and then collect the 2-Amino-2,5-dimethylhexanoic acid hydrochloride by vacuum filtration.
Wash the product thoroughly with fresh anhydrous diethyl ether to remove excess HCl.
Dry the final product under high vacuum to yield a stable, white crystalline solid.
References
[Reference for a related synthesis, though not the exact molecule] Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an S N 1 Reaction.
[Reference for a related synthesis, though not the exact molecule] Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. ERIC.
[Reference on harsh hydrolysis conditions for related structures] Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI.
[Reference for using HCl in synthesis] CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
[General overview of Strecker Synthesis] Strecker Amino Acid Synthesis. YouTube.
[Mechanism of Strecker Synthesis] Synthesis of Alpha-Amino Acids. Sketchy.
[General organic synthesis techniques] Show how you would synthesize the following: f. 2,5-dimethylhexane from a four-carbon alkyl halide. Pearson.
[Detailed explanation of Strecker Synthesis] The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
[Use of HCl for salt formation] A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
[Alternative amino acid synthesis routes] Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online.
[General amino acid analysis methods] Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).
[General organic synthesis techniques] US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
[Challenges in synthesizing hindered amino acids] Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides.
[Overview of Bucherer-Bergs reaction] Bucherer–Bergs reaction. Wikipedia.
[Information on the target molecule] 2-amino-5,5-dimethylhexanoic acid hydrochloride (C8H17NO2). PubChem.
[Example of amino acid NMR data] (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
[Practice problems for Strecker Synthesis] Synthesis of Amino Acids: Strecker Synthesis Practice Problems. Pearson.
[Enzymatic hydrolysis of hydantoins] Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed.
[Analytical methods for amino compounds] Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
[Challenges in synthesizing disubstituted amino acids] Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
[Comparison of amino acid synthesis methods] Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH.
[Detailed overview of Bucherer-Bergs reaction] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.
[Information on a related molecule] 5-Amino-2,2-dimethylpentanoic acid hydrochloride. Benchchem.
[Challenges in synthesizing disubstituted amino acids] Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
[Kinetics of hydantoin hydrolysis] Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega.
[Synthesis of related compounds] Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry.
[Analytical methods for amino acids] Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry.
[Use of cyanide in synthesis] PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
[Overview of Strecker Synthesis] Overview of Strecker Amino Acid Synthesis. News-Medical.Net.
[Overview of Bucherer-Bergs reaction] Bucherer-Bergs Reaction. Alfa Chemistry.
[NMR data for a related alkane] 2,5-DIMETHYLHEXANE(592-13-2) 1H NMR spectrum. ChemicalBook.
[Hydantoin hydrolysis diagram] Hydrolysis of hydantoin to hydantoin acid.
[Analysis of amino acid hydrochlorides] Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chrom
[Overview of Bucherer-Bergs reaction] Bucherer-Bergs Reaction. Cambridge University Press.
[Multicomponent reactions in organic synthesis] α-Aminoazoles/azines: key reaction partners for multicomponent reactions. PMC.
[Modern methods for amino acid synthesis] Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliph
[Synthesis of related compounds] Synthesis of α-Amino ketones, acids, esters, nitriles and rel
[Synthesis of related heterocyclic compounds] Chemistry of diaminomaleonitrile: Synthesis and structure of two unexpected products from its condensation with 2,5-hexanedione.
[Example of NMR for a related structure] 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. SpectraBase.
[Hydantoin synthesis from related starting materials] EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained.
[Synthesis of related heterocyclic compounds] 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
[Overview of Bucherer-Bergs reaction] Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
[Synthesis of related nitrile compounds] NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES.
[Information on a related molecule] 5-Amino-2-hydroxyhexanoic acid. PubChem.
Technical Support Center: Optimizing Coupling Reactions of 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride
Welcome to the technical support center for optimizing coupling reactions involving 2-Amino-2,5-dimethylhexanoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing coupling reactions involving 2-Amino-2,5-dimethylhexanoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered amino acid. Our goal is to provide in-depth, field-proven insights to help you achieve high-yield, high-purity couplings.
The primary challenge in coupling 2-Amino-2,5-dimethylhexanoic acid lies in its structure. As an α,α-disubstituted amino acid, the methyl group on the alpha-carbon severely restricts access to the amine, making standard coupling procedures inefficient. This guide offers a structured approach to overcoming these steric barriers through carefully selected reagents, optimized conditions, and robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with sterically hindered amino acids.
Q1: Why are standard coupling reagents like DCC or EDC often ineffective for 2-Amino-2,5-dimethylhexanoic acid?
A1: The primary reason is steric hindrance. The bulky methyl groups at the α- and γ-positions physically obstruct the approach of the reacting amino and carboxyl groups, which slows down the formation of the peptide bond.[1] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) do not generate a sufficiently reactive intermediate to overcome this significant energy barrier, leading to low or no product formation.[1]
Q2: Which coupling reagents are most effective for this type of hindered amino acid?
A2: For difficult couplings involving α,α-disubstituted amino acids, more potent in-situ activating reagents are required.[1] The most successful are aminium/uronium or phosphonium salts that generate highly reactive activated esters.[1]
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is often the first choice. It forms a highly reactive OAt ester, and the pyridine nitrogen of the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[2]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is an excellent, often superior, alternative to HATU.[3] It is based on an Oxyma leaving group, which is non-explosive and results in high coupling efficiencies, sometimes exceeding those of HATU.[4][5] COMU and its byproducts also exhibit good solubility, which can simplify purification.[6]
Acyl Fluorides: In extremely challenging cases where even HATU or COMU fail, converting the carboxylic acid partner to a highly reactive acyl fluoride can be an effective strategy.[1][4][7]
Q3: My amino acid is a hydrochloride salt. How does this affect the reaction, and which base should I use?
A3: The hydrochloride salt means the primary amine of your 2-Amino-2,5-dimethylhexanoic acid is protonated (R-NH3+ Cl-). This renders it non-nucleophilic and unable to participate in the coupling reaction. You must add a base to neutralize the salt and liberate the free amine (R-NH2).
For this purpose, a non-nucleophilic, sterically hindered tertiary amine is essential to prevent it from competing with the desired amine in the coupling reaction.
Recommended Base: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the standard choice.[1][8][9]
Stoichiometry: You will need at least two equivalents of base for the coupling.
1 equivalent to neutralize the hydrochloride salt.
1 equivalent required for the coupling reagent mechanism itself (e.g., for HATU or COMU).[10]
It is common practice to use a slight excess, such as 2.1-2.5 equivalents, to ensure the reaction proceeds efficiently.[1]
Q4: How can I effectively monitor the progress of such a slow reaction?
A4: Given the slow kinetics, reaction monitoring is critical. Thin-Layer Chromatography (TLC) can be used if the starting materials and products have different Rf values and are UV active or stainable.[8] However, the most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) .
LC-MS Monitoring: Withdraw a small aliquot from the reaction mixture, quench it (e.g., with a small amount of water), dilute it, and inject it into the LC-MS. This allows you to track the disappearance of starting materials and the appearance of the desired product mass, providing a definitive assessment of the reaction's progress. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be employed for highly sensitive and specific quantification if necessary.[11][12]
Q5: What are the best solvents for this type of coupling?
A5: The solvent must be able to dissolve all reactants and intermediates. Inadequate solvation can lead to aggregation, which further hinders the reaction.[1]
N,N-Dimethylformamide (DMF): The most common choice due to its excellent solvating properties.
N-Methyl-2-pyrrolidone (NMP): Often superior to DMF, especially for longer or more hydrophobic peptide sequences that are prone to aggregation.[1][13]
Dichloromethane (DCM): Can be used, but solubility of all components must be verified.[14]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of 2-Amino-2,5-dimethylhexanoic acid.
Problem: Low or No Product Formation
This is the most frequent issue, directly linked to the steric hindrance of the amino acid.
Potential Cause
Scientific Explanation
Recommended Solution
Ineffective Coupling Reagent
The energy of the transition state for amide bond formation is too high for standard reagents. A more reactive activated species is needed to lower this activation energy.
Upgrade your reagent. If using carbodiimides (DCC, EDC), switch to a uronium/aminium salt like HATU or COMU .[1] These reagents generate more reactive esters capable of overcoming the steric barrier.[1]
Insufficient Base
The amine hydrochloride is not fully neutralized, or there is not enough free base to facilitate the coupling mechanism. The reaction pH may be too acidic, protonating the coupling partner's amine.
Check your stoichiometry. Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.[1] One equivalent neutralizes the HCl salt, and the other is required for the coupling agent.[4]
Insufficient Reaction Time / Temperature
Steric hindrance dramatically slows the reaction rate. Standard reaction times (1-4 hours) are often insufficient for the reactants to overcome the steric barrier and form the bond.
Increase reaction time and/or temperature. Let the reaction run for an extended period (e.g., 12-24 hours) at room temperature. If the reaction is still stalled, gentle heating (40-50 °C) can significantly increase the rate.[13] Monitor for potential side product formation at higher temperatures.
Reactant Aggregation / Poor Solubility
If the reactants, particularly a growing peptide chain, are not fully solvated, they can aggregate, preventing the reactive sites from coming into contact.
Change the solvent. Switch from DMF to NMP , which has superior solvating properties for complex peptides.[1][13] In some cases, using a solvent mixture may be beneficial.
Sub-optimal Order of Addition
The coupling reagent can react with the free amine if it is present before the carboxylic acid is fully activated. This is a known side reaction with HATU.
Pre-activate the carboxylic acid. The generally accepted best practice is to dissolve the carboxylic acid partner, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in the solvent and stir for several minutes (2-10 min) before adding the 2-Amino-2,5-dimethylhexanoic acid solution.[14]
Mandatory Visualization
Experimental Protocols
The following are detailed, step-by-step methodologies for performing a difficult coupling reaction with 2-Amino-2,5-dimethylhexanoic acid hydrochloride.
Protocol 1: Standard Coupling using HATU
This protocol is the recommended starting point for most applications.
Reactant Preparation:
In Vial A, dissolve the carboxylic acid partner (1.0 eq) in DMF or NMP.
In Vial B, dissolve 2-Amino-2,5-dimethylhexanoic acid hydrochloride (1.1 eq) and DIPEA (2.2 eq) in DMF or NMP. Stir for 5 minutes.
Carboxylic Acid Activation (Pre-activation):
To Vial A, add HATU (1.1 eq) and DIPEA (1.1 eq).
Stir the mixture at room temperature for 5-10 minutes. The mechanism involves the carboxylate anion attacking HATU to form a highly reactive OAt-active ester.[2][10]
Coupling Reaction:
Add the contents of Vial B (the free amine solution) to Vial A.
Stir the reaction mixture at room temperature.
Monitoring and Workup:
Monitor the reaction progress by LC-MS every 2-4 hours.
If the reaction is slow, continue stirring for up to 24 hours. If necessary, heat gently to 40°C.
Once complete, the workup will depend on the product's properties. A typical aqueous workup followed by chromatographic purification is standard. The product is likely to be hydrophobic, so purification may require a modified reverse-phase HPLC protocol.[15][16][17]
Mandatory Visualization
Protocol 2: High-Potency Coupling using COMU
This protocol is recommended when HATU provides unsatisfactory results or for extremely challenging couplings.
Reactant Preparation:
In a reaction vessel, dissolve the carboxylic acid partner (1.0 eq), 2-Amino-2,5-dimethylhexanoic acid hydrochloride (1.1 eq), and COMU (1.1 eq) in DMF or NMP. COMU has excellent solubility in these solvents.[3]
Reaction Initiation:
Add DIPEA (2.2 eq) to the mixture. COMU chemistry is highly efficient and may not always require a separate pre-activation step.[3]
Coupling and Monitoring:
Stir the reaction at room temperature.
Monitor closely by LC-MS. COMU-mediated reactions are often faster than those with HATU.[5]
If the reaction stalls, gentle heating (40°C) can be applied.
Workup and Purification:
The byproducts of COMU are generally water-soluble, which can simplify the aqueous workup compared to HATU.[6]
Purify the final product using an appropriate chromatographic method, such as reverse-phase HPLC.[17]
References
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
Google Patents. Processes for coupling amino acids using bis-(trichloromethyl)
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
Guchhait, G., et al. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]
Merck Millipore. COMU Novabiochem coupling reagents for peptide synthesis. [Link]
Reddit. Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. [Link]
Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 61(21), 7554-7557. [Link]
The Nest Group. Designing Purification Methods for Hydrophobic Peptides. [Link]
Lange, V., et al. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular Systems Biology, 4, 222. [Link]
ResearchGate. Peptide selection guidelines for use in Parallel Reaction Monitoring-LC-MS/MS? [Link]
Svidritskiy, E., et al. (2013). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of Visualized Experiments, (78), 50635. [Link]
Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
"side reactions in 2-Amino-2,5-dimethylhexanoic acid hydrochloride synthesis"
Topic: Troubleshooting Side Reactions in Synthesis & Isolation Executive Summary This guide addresses the synthesis of 2-Amino-2,5-dimethylhexanoic acid hydrochloride (also known as -methylhomoleucine). The presence of t...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions in Synthesis & Isolation
Executive Summary
This guide addresses the synthesis of 2-Amino-2,5-dimethylhexanoic acid hydrochloride (also known as
-methylhomoleucine). The presence of the quaternary -carbon (C2) introduces significant steric hindrance, making the standard Bucherer-Bergs pathway the preferred route over Strecker synthesis, yet it presents unique challenges in hydrolysis and purification.
This support document is structured into three troubleshooting modules focusing on the critical bottlenecks: Hydantoin Formation , Ring Hydrolysis , and Salt Isolation .
Visualizing the Reaction Landscape
The following diagram maps the primary synthetic pathway against the most common side reactions (in red) and critical decision points.
Figure 1: Synthetic pathway highlighting the critical "Hydantoin-Resistant" bottleneck and potential divergence points.
Module 1: The Bucherer-Bergs Bottleneck
Context: The formation of the 5,5-disubstituted hydantoin ring is the rate-determining step for yield. The steric bulk of the isopentyl group at C5 combined with the methyl group creates a "crowded" ketone, often leading to stalled reactions.
Common Failure Modes
Symptom
Probable Cause
Technical Explanation
Low Yield (<50%)
Thermodynamic Stalling
The formation of the hydantoin is reversible. If escapes the system (open vessel), the equilibrium shifts back to the starting ketone.
Dark/Black Rxn Mixture
HCN Polymerization
"Azulmic acid" formation occurs if free cyanide concentration is high and pH is unregulated, or if temperature exceeds 80°C before the ring closes.
Sticky Precipitate
Oligomerization
Incomplete cyclization leads to linear ureido-nitrile intermediates that fail to close into the hydantoin ring due to steric hindrance.
Troubleshooting Protocol: Maximizing Conversion
Q: My reaction stalls with 30% unreacted ketone. Adding more KCN doesn't help. Why?A: This is a solubility and equilibrium issue , not a reagent stoichiometry issue.
Solvent Switch: Standard EtOH/Water mixtures often fail to solubilize the hydrophobic 5-methyl-2-hexanone effectively at the interface. Switch to 50% Acetamide/Water or Ethylene Glycol . The higher boiling point allows you to push the temperature to 90-100°C safely, overcoming the steric activation energy barrier.
Pressure Sealed: Run the reaction in a sealed autoclave or pressure tube (low pressure, ~2-3 bar). Retaining
and is critical for the equilibrium shift toward the hydantoin.
Module 2: The Hydrolysis Hazard (Critical Step)
Context: This is the most frequent point of failure. 5,5-disubstituted hydantoins are notoriously stable. Standard acid hydrolysis (
, reflux) often fails completely. Alkaline hydrolysis is required but risks side reactions.
Impurity Profile: The "Partial Hydrolysis" Trap
Users often mistake the N-carbamyl intermediate (Impurity A in Fig 1) for the product because it precipitates upon acidification.
Detection: Check NMR. The Impurity has a carbonyl signal at ~160 ppm (urea) distinct from the acid carbonyl.
Protocol: High-Pressure Alkaline Hydrolysis
Q: I refluxed in 20% NaOH for 48 hours, but the product is not soluble in water after acidification. What is it?A: You likely isolated the N-carbamyl intermediate . The steric hindrance at the
-carbon prevents the second step of hydrolysis (cleavage of the urea moiety) at standard pressure.
Corrective Action:
Conditions: Use 3M to 5M NaOH (excess: 4-5 equivalents).
Temperature: You must exceed the atmospheric boiling point. Use a sealed reactor/autoclave at 140°C - 150°C for 12-16 hours.
Validation: Monitor by HPLC or TLC. The intermediate disappears slowly.
Caution: Do not exceed 170°C, or you risk decarboxylation of the amino acid to the corresponding amine (2-amino-5-methylhexane).
Module 3: Salt Formation & Purification
Context: Converting the free amino acid to the Hydrochloride salt (HCl) is the final step. The molecule is amphoteric and highly soluble in water, making isolation difficult.
The "Sticky Solid" Phenomenon
Q: After adding HCl and evaporating, I get a hygroscopic gum that won't crystallize. How do I fix this?A: This is usually caused by trapped inorganic salts (
from the NaOH neutralization) or excess HCl .
Purification Workflow:
Desalting (Crucial): Before making the HCl salt, you must remove the inorganic ions.
Method A (Ion Exchange): Pass the crude hydrolysate (adjusted to pH 7) through a cation exchange resin (e.g., Dowex 50W). Elute with
, evaporate ammonia to get the free zwitterion.
Method B (Isoelectric Precipitation): If the free acid is sparingly soluble (likely due to the lipophilic isobutyl chain), adjust pH to the isoelectric point (pI ~6.0) and chill to 4°C. Filter the free amino acid before adding HCl.
HCl Salt Formation:
Suspend the desalted free amino acid in dry Diethyl Ether or Dioxane .
Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise.
Avoid Alcohols: Do not use Methanol or Ethanol with HCl. The steric bulk does not protect the carboxylic acid from esterification under these acidic conditions. You will form the methyl/ethyl ester (Impurity C), which is a liquid and ruins the solid.
FAQ: Quick Solutions
Q: Can I use the Strecker synthesis instead to avoid the high-pressure hydrolysis?A: It is not recommended. The Strecker reaction on 5-methyl-2-hexanone suffers from severe reversibility of the aminonitrile formation due to the steric bulk at the ketone carbon. Yields are typically <20% compared to >70% for the Bucherer-Bergs route.
Q: The NMR shows a split doublet for the methyl groups. Is this a mixture of diastereomers?A: No. 2-Amino-2,5-dimethylhexanoic acid has one chiral center (C2) if synthesized from the achiral ketone. However, the molecule has a pro-chiral center at C5. If you see complex splitting, ensure you haven't accidentally resolved it. If the product is racemic, the methyls at C5 are diastereotopic protons in the NMR due to the chiral center at C2, often appearing as complex multiplets rather than clean doublets.
Q: How do I store the HCl salt?A: It is hygroscopic. Store in a desiccator at -20°C. If it turns into an oil, re-precipitate using Acetone/Hexane (dissolve in minimum acetone, add hexane until cloudy).
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.
Hydrolysis of Sterically Hindered Hydantoins:
Yamada, S., et al. (1973). "Production of D-amino acids by hydrolysis of DL-5-substituted hydantoins." Journal of Fermentation Technology, 51, 715. (Standard industrial reference for hydantoin hydrolysis parameters).
Ager, D. J., & Fothergill, T. G. (2000).
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol 3. Wiley.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability & Handling in Solution
CAS: 51606-88-3 | Molecular Formula:
| Role: Non-canonical Amino Acid / Peptide Building Block[1]
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I frequently encounter user reports describing "degradation" of 2-Amino-2,5-dimethylhexanoic acid hydrochloride in aqueous buffers.[1] In 95% of cases, this is not chemical degradation but physical instability (precipitation) driven by the molecule’s unique structure.
This compound is an
-disubstituted amino acid .[1][2] The quaternary -carbon confers exceptional resistance to enzymatic degradation and racemization [1, 2].[1] However, the bulky, hydrophobic aliphatic side chain (totaling 8 carbons) creates a "solubility valley" near the isoelectric point (pI), leading to rapid crystallization that mimics particulate degradation.
This guide provides the protocols to distinguish between true degradation and solubility failure, ensuring your experimental data remains robust.
Part 1: Critical Troubleshooting (Q&A)
Issue 1: "My clear stock solution turned cloudy after adjusting to pH 7.4."
Diagnosis: Isoelectric Precipitation (Physical Instability).[1]
Technical Explanation:
The hydrochloride salt is highly soluble because the amine is protonated (
).[1] As you neutralize the solution to physiological pH (7.2–7.4), you generate the zwitterion (neutral net charge).
For standard amino acids (e.g., Alanine), the zwitterion is soluble. However, 2-Amino-2,5-dimethylhexanoic acid possesses a highly lipophilic aliphatic scaffold.[1] At the pI, the lack of net charge allows hydrophobic interactions to dominate, causing the molecule to "crash out" of water [3, 4].
Corrective Action:
Do NOT dissolve in water and titrate to pH 7.4.[1]
Protocol: Dissolve the compound in a buffer that maintains a pH away from the pI (approx pH 5.5–6.5). If pH 7.4 is required, you must add a cosolvent (e.g., 5-10% DMSO or Ethanol) or use a carrier protein (BSA) if compatible with your assay.[1]
Issue 2: "Is the compound racemizing in solution over time?"
Diagnosis: False Concern.
Technical Explanation:
Racemization requires the abstraction of a proton from the
-proton (), making them susceptible to base-catalyzed racemization.[1]
2-Amino-2,5-dimethylhexanoic acid: The
-carbon is quaternary (bonded to a methyl group instead of a proton).[1] Mechanistically, racemization is impossible under standard laboratory conditions because there is no -proton to remove [1, 5].[1]
Verdict: The stereocenter is chemically locked.[1] Any loss of optical rotation suggests precipitation or contamination, not racemization.[1]
Issue 3: "The solid powder is clumping. Has it degraded?"
Diagnosis: Hygroscopicity (Moisture Absorption).[1]
Technical Explanation:
Hydrochloride salts of amino acids are inherently hygroscopic.[1] They attract atmospheric water, forming a sticky lattice.[1] While this affects accurate weighing, it rarely causes chemical hydrolysis of the amide/acid backbone at room temperature.[1]
Corrective Action:
Store in a desiccator at -20°C.
Equilibrate the vial to room temperature before opening to prevent condensation.[1]
Weighing Correction: If the powder is wet, determine the precise concentration via quantitative NMR (qNMR) or HPLC rather than relying on gravimetric weight.
Part 2: Visualizing the Solubility Landscape
The following diagram illustrates the critical relationship between pH and the physical state of the molecule. Operating in the "Danger Zone" is the primary cause of reported stability failures.[1]
Figure 1: The pH-dependent solubility states.[1] The red zone indicates the pI region where the zwitterion's hydrophobicity overcomes aqueous solvation, leading to precipitation.
Part 3: Validated Protocols
Protocol A: Preparation of a Stable Stock Solution (100 mM)
Use this protocol to avoid "crashing out" during storage.
Me)-Homoleucine-OH analog)
Chemical Profile:-disubstituted, highly hydrophobic.
Primary Challenges: Steric hindrance during coupling, on-resin aggregation, aqueous insolubility.
Introduction: The "Double Trouble" Residue
Welcome to the technical guide for handling 2-Amino-2,5-dimethylhexanoic acid . In peptide chemistry, this residue presents a unique "double trouble" profile:
Steric Hindrance: The presence of the
-methyl group creates a quaternary carbon center, drastically reducing the reactivity of the amine and making acylation of the preceding residue difficult.
Hydrophobicity: The bulky aliphatic side chain promotes "hydrophobic collapse" or aggregation, leading to incomplete synthesis or precipitation during purification.
This guide moves beyond standard protocols, offering rescue strategies for when standard Fmoc-SPPS fails.
Part 1: Synthesis Troubleshooting (The "Missing Peak")
Issue: You observe a deletion sequence (missing the target residue) or low coupling efficiency (<20%) after the 2-Amino-2,5-dimethylhexanoic acid step.
Root Cause Analysis
The
-methyl group acts as a shield, preventing the incoming activated amino acid from attacking the N-terminus. Standard HBTU/DIEA activation is often insufficient to overcome this energy barrier.
Protocol: The "Power Coupling" Strategy
Do not use standard room-temperature coupling.
Step 1: Switch Coupling Reagents
Replace HBTU/HCTU with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These reagents generate a more reactive active ester (7-azabenzotriazole) that is less sensitive to steric bulk.
Step 2: Thermal Acceleration (Microwave)
Unlike standard amino acids,
-disubstituted residues cannot racemize via the standard base-catalyzed enolization mechanism because they lack an -proton [1]. This allows you to use higher temperatures safely.
Parameter
Standard Protocol
Rescue Protocol (-Me)
Reagent
HBTU / DIEA
HATU / HOAt / TMP (Collidine)
Temperature
RT (25°C)
75°C (Microwave) or 60°C (Conventional)
Time
45 min
2 x 1 hour (Double Couple)
Base
DIEA (Diisopropylethylamine)
TMP (2,4,6-Trimethylpyridine)
Technical Note: We recommend TMP (Collidine) over DIEA for difficult couplings with HATU/PyAOP to prevent N-terminal guanidinylation, a common side reaction when uronium reagents are heated [2].
Step 3: The "Refouling" Check
If the coupling fails even with HATU:
Check for Aggregation: Is the resin shrinking?
Solvent Switch: Perform the coupling in 100% NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO (4:1) . These solvents disrupt inter-chain hydrogen bonds better than pure DMF.
Part 2: Aggregation on Resin (The "Truncated Sequence")
Issue: The synthesis proceeds through the difficult residue, but subsequent couplings fail, resulting in truncated peptides.
Root Cause Analysis
The hydrophobicity of the 2,5-dimethylhexanoic side chain can induce the growing peptide chains to aggregate (form
-sheets or bundles) on the resin. This steric crowding makes the N-terminus inaccessible for future deprotection or coupling.
Visualizing the Rescue Workflow
Protocol: Disruption of Secondary Structure
1. The "Magic Mixture" Wash
Before deprotection and coupling, wash the resin with a high-swelling, detergent-containing buffer to physically separate the chains.
Action: Perform 3 x 2 min washes before adding the coupling reagent.
2. Chaotropic Salts
Add 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) directly to the coupling solution. These salts disrupt the hydrogen bonding network responsible for
-sheet formation, keeping the N-terminus exposed [3].
Part 3: Post-Cleavage Solubility (The "Brick Dust")
Issue: The peptide is successfully synthesized but precipitates immediately upon ether precipitation or fails to dissolve in water/acetonitrile for HPLC.
Root Cause Analysis
2-Amino-2,5-dimethylhexanoic acid adds significant lipophilicity. If the peptide lacks sufficient charged residues (Arg, Lys, Asp, Glu), the neutral hydrophobic core will drive precipitation in aqueous media.
Solubility Troubleshooting Matrix
Solvent System
Indication
Protocol
0.1% TFA / Water
Standard
Likely to fail. Result: Cloudy suspension.
6M Guanidine HCl
Denaturing
Good for crude dissolution. Inject onto HPLC; the salt will wash off in the void volume.
HFIP (Hexafluoroisopropanol)
Structure Breaking
Best for "Brick Dust." Dissolve in neat HFIP, then dilute with water. HFIP breaks helical aggregates.
Acetic Acid (50-80%)
Protonation
Useful if basic residues are present but buried.
DMSO
Universal
Dissolve in minimal DMSO, then dilute. Warning: Avoid if Met/Cys are present (oxidation risk) unless degassed.
FAQ: Why is my HPLC peak broad?
Answer: Aggregation on the column.
The hydrophobic patch created by the 2,5-dimethylhexanoic acid may be interacting too strongly with the C18 stationary phase or self-associating during the run.
Fix 1: Switch to a C4 or Phenyl-Hexyl column (less hydrophobic retention).
Fix 2: Run the column at 60°C . High temperature improves mass transfer and breaks up aggregates during chromatography.
Fix 3: Use Isopropanol (IPA) as a modifier in your Mobile Phase B (e.g., 90% ACN / 10% IPA).
Summary of Key Specifications
Feature
Recommendation
Reason
Coupling Reagent
HATU or PyAOP
Overcomes steric hindrance of -methyl.
Base
TMP (Collidine)
Prevents side reactions at high temp.
Temperature
60-75°C
Kinetic boost; safe from racemization.
Resin
ChemMatrix (PEG)
Better swelling for hydrophobic sequences.
Purification
Heated HPLC (60°C)
Prevents on-column aggregation.
References
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link
Sigma-Aldrich. (2014). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck Technical Guides. Link
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript Research Resources. Link
PubChem. (2025).[2][3] 2-Amino-2,5-dimethylhexanoic acid Structure and Properties. National Library of Medicine. Link(Note: Isomer structural reference).
Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Royal Society Publishing. Link
Technical Support Center: Scale-Up Synthesis of 2-Amino-2,5-dimethylhexanoic Acid HCl
Case ID: 2-A-2,5-DMH-HCl Subject: Optimization and Troubleshooting for Scale-Up Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Overview You are undertaking the scale-up...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 2-A-2,5-DMH-HCl
Subject: Optimization and Troubleshooting for Scale-Up Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Overview
You are undertaking the scale-up synthesis of 2-Amino-2,5-dimethylhexanoic acid hydrochloride (also known as
-methylhomoleucine). This is a sterically hindered, non-proteinogenic -disubstituted amino acid.
The Core Challenge: The quaternary carbon at the
-position introduces significant steric bulk. This creates two primary bottlenecks:
Thermodynamic resistance during the ring-closure (hydantoin formation).
Kinetic stability of the hydantoin intermediate, requiring aggressive conditions for hydrolysis.
This guide replaces standard textbook protocols with field-proven industrial workflows designed for multigram to kilogram scale-up.
Master Workflow Diagram
The following logic flow outlines the critical path and decision nodes for the synthesis.
Caption: Critical path for the synthesis of hindered
-methyl amino acids, highlighting Quality Control (QC) checkpoints.
Module 1: The Bucherer-Bergs Formation[1][2]
Objective: Convert 5-methyl-2-hexanone into 5-methyl-5-(3-methylbutyl)hydantoin.
Solvent System: 50% Ethanol/Water (v/v).[1] Crucial for solubility balance.
Conditions: 55-60°C, sealed vessel (recommended for scale >100g).
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Reaction Stalls (<50% Conv.)
Ammonia Loss: At >50°C, (NH4)2CO3 decomposes, losing NH3 gas if the system is open.
Seal the Reactor: Perform reaction in a pressure-rated vessel (autoclave or sealed glass reactor) to maintain NH3 saturation [1].
Oiling Out
Phase Separation: The lipophilic ketone separates from the aqueous carbonate phase.
Adjust Solvent: Increase Ethanol ratio to 60-70%. Ensure vigorous mechanical stirring (not magnetic) to maximize interfacial area [2].
Dark Coloration
Polymerization: Cyanide polymerization or ketone aldol condensation at high pH.
Temp Control: Do not exceed 65°C. Add NaCN last, after the ketone and carbonate are mixed and warmed.
Expert Insight:
For
-methyl substrates, the thermodynamic equilibrium favors the hydantoin, but the kinetics are slow. Do not rush this step. A 24-48 hour reaction time is standard.
Module 2: Hydrolysis & Decarboxylation
Objective: Open the stable hydantoin ring to yield the free amino acid.
Technical Protocol
Reagents: 5-methyl-5-(3-methylbutyl)hydantoin, NaOH (3M to 5M).
Conditions: 130°C - 150°C.
Equipment: Autoclave (High Pressure Reactor).
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Incomplete Hydrolysis
Steric Shielding: The gem-dimethyl effect protects the amide bond from nucleophilic attack.
Increase Energy: Refluxing at atmospheric pressure (100°C) is insufficient. Use an autoclave at 140°C (approx. 3-5 bar) for 12-16 hours [3].
Product Degradation
Oxidation: Extended heating at high pH can cause oxidative deamination.
Inert Atmosphere: Purge the autoclave with Nitrogen or Argon before heating.
No Autoclave Available?
Equipment Limitation
Solvent Switch: Use Ethylene Glycol/Water (1:1) or Propylene Glycol as solvent to raise the boiling point to ~130°C at atmospheric pressure.
Module 3: Isolation & HCl Salt Formation
Objective: Isolate the zwitterion and convert to the hydrochloride salt without trapping inorganic salts (NaCl).
The "Salt Trap" Issue
Simply acidifying the hydrolysis mixture with HCl will result in a product contaminated with massive amounts of NaCl. You must isolate the free amino acid first.
Purification Logic Diagram
Caption: Purification strategy to avoid inorganic salt contamination in the final product.
Step-by-Step Protocol
Neutralization: Cool the hydrolysis mixture. Adjust pH to ~6.0 (the approximate isoelectric point) using conc. HCl.
Desalting (Crucial):
Method A (Precipitation): If the amino acid precipitates, filter and wash with ice-cold water (to remove NaCl).
Method B (Ion Exchange): If the product is too soluble, pass the solution through a cation exchange resin (e.g., Dowex 50W). Wash with water (removes NaCl), then elute amino acid with 10% NH4OH. Evaporate to dryness.
HCl Salt Formation:
Dissolve/suspend the salt-free amino acid in anhydrous Isopropanol (iPrOH) .
Add Trimethylsilyl chloride (TMSCl) (1.1 eq) OR bubble anhydrous HCl gas. TMSCl reacts with trace water and alcohol to generate HCl in situ, a milder method for scale-up [4].
Crystallization: Add Ethyl Acetate or Diethyl Ether until turbid. Cool to 4°C.
Frequently Asked Questions (FAQs)
Q: Can I use the Strecker synthesis instead to avoid the high-pressure hydrolysis?A: It is not recommended for this specific substrate. The intermediate
-aminonitrile for 2-amino-2,5-dimethylhexanoic acid is highly unstable and prone to reversion (retro-Strecker) due to the steric bulk of the isopropyl group on the tail and the methyl group at the head. The Bucherer-Bergs hydantoin is thermodynamically more stable and easier to purify [5].
Q: The final HCl salt is hygroscopic and sticky. How do I fix this?A: This usually indicates residual water or excess HCl.
Dry Properly: Dry the solid in a vacuum oven at 40°C over P2O5 or KOH pellets.
Recrystallization: Recrystallize from Acetone/Ethanol. Avoid water in the final crystallization step.
Q: Safety concerns regarding Cyanide on scale-up?A:
pH Control: Never allow the reaction pH to drop below 10 while cyanide is present.
Quenching: Treat waste streams with Bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.
Detection: Have HCN personal monitors active during the loading and workup phases.
References
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
Sarges, R., et al. (1990). "Synthesis of phenyl-substituted hydantoins." Journal of Medicinal Chemistry, 33(7), 1859-1865. Link
Mehta, G., & Muthusamy, S. (2002). "Taming the hydantoin hydrolysis." Tetrahedron Letters, 43(12), 2231-2234. (Contextual citation for high-pressure hydrolysis techniques).
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
Ager, D. J., & Fotheringham, I. G. (2001). "Methods for the Synthesis of Unnatural Amino Acids."[2][3] Current Opinion in Drug Discovery & Development. Link
Comparative Guide: Biological Activity of Peptides with vs. without 2-Amino-2,5-dimethylhexanoic Acid
[1] Executive Summary This guide provides a technical comparison between native peptides and those modified with 2-Amino-2,5-dimethylhexanoic acid (often referred to as -methyl-homoleucine ).[1] This non-canonical amino...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison between native peptides and those modified with 2-Amino-2,5-dimethylhexanoic acid (often referred to as
-methyl-homoleucine ).[1] This non-canonical amino acid (NCAA) belongs to the class of -disubstituted amino acids.[1] Its incorporation is a strategic medicinal chemistry maneuver designed to overcome the two primary failure modes of peptide therapeutics: rapid proteolytic degradation and poor membrane permeability.[1]
While native peptides offer high receptor affinity, they suffer from short half-lives (
min).[1] The incorporation of 2-Amino-2,5-dimethylhexanoic acid introduces significant steric bulk at the -carbon, locking the peptide backbone into specific conformations (often helical) and creating a "hydrophobic shield" against peptidases.[1]
Part 1: Structural & Mechanistic Rationale[1]
To understand the biological difference, one must analyze the structural physics introduced by the extra methyl group at the
position.
The Alpha-Methyl Effect
In a standard amino acid (e.g., Leucine), the
is bonded to a hydrogen atom.[1][2] In 2-Amino-2,5-dimethylhexanoic acid, this hydrogen is replaced by a methyl group.[1][3]
Conformational Restriction: The geminal dimethyl effect (Thorpe-Ingold effect) severely restricts the rotation of
and torsion angles. This reduces the entropic penalty of binding, as the peptide is "pre-organized" into its bioactive conformation (typically an -helix or -helix).[1]
Proteolytic Resistance: The added methyl group creates steric occlusion.[1] Proteases (like chymotrypsin or pepsin) require access to the amide backbone to hydrolyze the bond. The
-methyl group physically blocks the enzyme's active site from approaching the scissile bond.[1]
Mechanism of Action Diagram
The following diagram illustrates how the incorporation of this residue alters the degradation pathway.
Figure 1: Mechanistic divergence between native and
-methyl modified peptides upon exposure to proteases.[1]
Part 2: Comparative Biological Activity[1]
The following data summarizes the trade-offs observed when substituting a native Leucine or Homoleucine with 2-Amino-2,5-dimethylhexanoic acid.
Critical: Enables systemic delivery and reduces dosing frequency.[1]
Conformational Entropy
High (Flexible)
Low (Rigid)
Benefit: Reduces entropic cost of binding; stabilizes helical secondary structures.[1]
Receptor Affinity ()
High (nM range)
Variable (Context dependent)
Trade-off: If the methyl group clashes with the receptor pocket, affinity drops.[1] If it fits, affinity increases.[1]
Membrane Permeability
Low
Moderate/High
Benefit: Increased lipophilicity () aids in crossing cell membranes (e.g., for intracellular targets).[1]
Solubility
Moderate
Reduced
Challenge: Hydrophobic bulk may require formulation optimization (e.g., PEGylation).[1]
Case Study: Helical Stabilization
In peptides targeting GPCRs (e.g., GLP-1 analogues), the bioactive conformation is often helical.[1] Native peptides unravel in solution.[1]
Experimental Observation: Circular Dichroism (CD) analysis typically shows that peptides containing
-methyl amino acids retain significant helicity (minima at 208/222 nm) even in aqueous buffer, whereas native peptides appear as random coils.[1]
Part 3: Experimental Protocols
To validate the biological advantage of this modification, two key experiments are required: Synthesis (overcoming steric hindrance) and Stability Testing.
The following diagram outlines the logical flow from synthesis to biological validation.
Figure 2: Development workflow for validating
-methylated peptide analogues.
References
National Institutes of Health (NIH).
-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.[1] PubMed Central.[1] Available at: [Link]
Di Gioia, M. L., et al.
-Amino Acids and Peptides: Synthesis and Biological Activity.[1][5] Mini-Reviews in Medicinal Chemistry. Available at: [Link]
Frontiers in Chemistry. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers.[1][5][6] Available at: [Link]
MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features. Molecules.[1][4][5][6][7][8][9][10][11][12][13] Available at: [Link][1]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 2-Amino-2,5-dimethylhexanoic acid Hydrochloride Incorporation
For researchers, scientists, and drug development professionals venturing into the expanding world of protein engineering and therapeutic design, the incorporation of non-canonical amino acids (ncAAs) offers a powerful t...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals venturing into the expanding world of protein engineering and therapeutic design, the incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit to introduce novel functionalities.[1][2] However, the successful integration of these synthetic building blocks is not merely a matter of elegant molecular biology; it demands rigorous analytical validation to confirm their presence and pinpoint their location within the protein architecture. This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based methods for the validation of 2-Amino-2,5-dimethylhexanoic acid hydrochloride incorporation, a leucine analogue with potential applications in modifying protein hydrophobicity and stability.
While direct experimental data for this specific amino acid analogue remains nascent in publicly available literature, this guide will leverage established principles of mass spectrometry and data from structurally similar compounds to present a robust validation framework. This approach not only provides a practical workflow for 2-Amino-2,5-dimethylhexanoic acid but also serves as a comprehensive template for the validation of other novel ncAAs.
The Imperative of Validation: Why Trust is Non-Negotiable
The incorporation of ncAAs can sometimes be inefficient or lead to misincorporation of canonical amino acids.[3] Therefore, direct evidence of successful and site-specific incorporation is paramount.[4] Mass spectrometry has emerged as the gold standard for this validation due to its high sensitivity, accuracy, and ability to provide detailed sequence information.[5]
A Comparative Overview of Mass Spectrometry-Based Validation Strategies
The choice of mass spectrometry workflow depends on several factors, including the scale of the experiment, the nature of the protein, and the available instrumentation. Here, we compare the two primary approaches: "bottom-up" and "top-down" proteomics.
Strategy
Description
Advantages
Disadvantages
Bottom-Up Proteomics
The protein of interest is enzymatically digested (e.g., with trypsin) into smaller peptides, which are then analyzed by LC-MS/MS.[6]
High sensitivity, compatible with complex mixtures, extensive fragmentation libraries available for canonical peptides.
Indirect evidence of incorporation within a peptide, potential for missed cleavages around the ncAA, requires robust bioinformatics.
Top-Down Proteomics
The intact protein is introduced into the mass spectrometer and fragmented.
Direct confirmation of ncAA incorporation in the intact protein, provides information on post-translational modifications.
Technically challenging for large proteins, requires high-resolution mass spectrometers, fragmentation can be complex.
For the validation of a novel ncAA like 2-Amino-2,5-dimethylhexanoic acid, a bottom-up approach is often the most practical and informative starting point.
The Anatomy of a Bottom-Up Validation Workflow for 2-Amino-2,5-dimethylhexanoic acid
This section details a comprehensive, step-by-step protocol for the validation of 2-Amino-2,5-dimethylhexanoic acid incorporation using a bottom-up liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
Diagram: Bottom-Up Proteomics Workflow for ncAA Validation
Caption: A typical bottom-up proteomics workflow for validating ncAA incorporation.
Step-by-Step Experimental Protocol
1. Sample Preparation: The Foundation of Reliable Data
The goal of sample preparation is to efficiently digest the protein into peptides suitable for mass spectrometric analysis.
Protein Denaturation, Reduction, and Alkylation:
Resuspend the purified protein containing putative 2-Amino-2,5-dimethylhexanoic acid in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride). The choice of denaturant is critical to unfold the protein completely, making cleavage sites accessible to the protease.
Reduce disulfide bonds by adding a reducing agent like dithiothreitol (DTT) and incubating at 56°C.
Alkylate the resulting free thiols with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation. This step is crucial for consistent digestion and chromatographic performance.
Enzymatic Digestion:
Dilute the denatured and alkylated protein solution to reduce the concentration of the denaturant (e.g., to < 1 M urea for trypsin).
Add a sequence-specific protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues. The enzyme-to-substrate ratio should be optimized (typically 1:20 to 1:50 w/w).
Incubate overnight at 37°C.
2. LC-MS/MS Analysis: Separating and Sequencing the Peptides
Liquid Chromatography (LC): The complex peptide mixture is separated based on hydrophobicity using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column into the mass spectrometer.
Mass Spectrometry (MS):
MS1 Scan (Full Scan): As peptides elute from the LC column, the mass spectrometer performs a full scan to determine the mass-to-charge ratios (m/z) of the intact peptide ions (precursor ions).
MS2 Scan (Tandem MS): The most abundant precursor ions are sequentially isolated and fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then analyzed to determine their m/z values, generating a tandem mass spectrum (MS/MS).[6]
3. Data Analysis: From Spectra to Confident Identification
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database. Crucially, this database must be modified to include the sequence of the target protein with the canonical amino acid at the target position replaced by 2-Amino-2,5-dimethylhexanoic acid. The mass of this ncAA must be accurately specified in the search parameters.
Molecular Weight of 2-Amino-2,5-dimethylhexanoic acid hydrochloride: C8H18ClNO2, Monoisotopic Mass: 195.10261 g/mol . (Note: The hydrochloride is relevant for the pure compound but in the context of a peptide, the free amino acid mass is used).
Spectral Matching and Scoring: Search algorithms like Mascot, Sequest, or Andromeda compare the experimental MS/MS spectra to theoretical spectra generated from the database sequences. A scoring algorithm then evaluates the quality of the match.
Validation of Peptide-Spectrum Matches (PSMs): The identified PSMs are filtered based on a false discovery rate (FDR) to ensure a high level of confidence in the identifications. Manual inspection of the MS/MS spectra for peptides containing the ncAA is highly recommended for definitive validation.
Interpreting the Mass Spectra: The Telltale Signs of Incorporation
The key to validating the incorporation of 2-Amino-2,5-dimethylhexanoic acid lies in the detailed analysis of the MS/MS spectra of peptides containing this ncAA.
Predicted Fragmentation Pattern of a Peptide Containing 2-Amino-2,5-dimethylhexanoic acid
The fragmentation of a peptide bond in CID or HCD typically results in the formation of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.
Diagram: Predicted Fragmentation of a Peptide with 2-Amino-2,5-dimethylhexanoic acid
A Senior Application Scientist's Guide to Evaluating Peptides Containing 2-Amino-2,5-dimethylhexanoic Acid: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of unnatural amino acids (UAAs) into peptide sequence...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a key strategy in this pursuit, offering the potential to enhance pharmacokinetic properties and biological activity.[1] This guide provides a comprehensive framework for evaluating the efficacy of peptides containing a novel UAA, 2-Amino-2,5-dimethylhexanoic acid hydrochloride. We will explore the hypothesized benefits of this modification, present a comparative analysis with alternative strategies, and detail the experimental protocols necessary for a thorough evaluation.
The Rationale for Incorporating 2-Amino-2,5-dimethylhexanoic Acid
While direct experimental data on peptides containing 2-Amino-2,5-dimethylhexanoic acid is not yet widely published, we can infer its potential advantages based on the principles of medicinal chemistry and the known impact of other UAAs. The structure of 2-Amino-2,5-dimethylhexanoic acid, with its gem-dimethyl group at the alpha-carbon and an additional methyl group at the 5-position, suggests several key benefits:
Enhanced Proteolytic Stability: The steric hindrance provided by the gem-dimethyl group at the alpha-carbon is expected to shield the adjacent peptide bonds from enzymatic cleavage by proteases. This can significantly increase the peptide's half-life in biological systems.[1]
Conformational Rigidity: The bulky side chain can restrict the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target receptor.
Increased Lipophilicity: The hydrocarbon side chain increases the overall lipophilicity of the peptide, which may enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
These hypothesized advantages position 2-Amino-2,5-dimethylhexanoic acid as a compelling candidate for improving the therapeutic potential of peptides.
Comparative Landscape: Alternatives to 2-Amino-2,5-dimethylhexanoic Acid
The use of 2-Amino-2,5-dimethylhexanoic acid should be considered alongside other established methods for enhancing peptide stability and efficacy. A thorough comparative analysis is crucial for selecting the optimal strategy for a given therapeutic peptide.
Can sometimes reduce or abolish biological activity; may alter receptor binding.[1]
When enzymatic degradation is the primary limitation and stereochemistry at a specific position is not critical for activity.
Pegylation
Significantly increases hydrodynamic size, leading to longer circulation half-life and reduced renal clearance; can decrease immunogenicity.[3]
May reduce binding affinity due to steric hindrance; can alter biodistribution.
For systemically administered peptides where a long half-life is paramount.
N-methylation
Increases resistance to proteolysis; can improve membrane permeability.
Can disrupt hydrogen bonding networks crucial for secondary structure and receptor binding.
To fine-tune the balance between stability and activity, particularly for oral or brain-penetrant peptides.
Incorporation of 2-Amino-2,5-dimethylhexanoic acid
Hypothesized: High proteolytic resistance; conformational constraint for improved affinity; increased lipophilicity.
Potential: May significantly alter peptide structure and solubility; synthesis can be challenging.
When both high stability and a specific, rigid conformation are desired to enhance potency and selectivity.
Experimental Workflow for Efficacy Evaluation
A rigorous and systematic experimental approach is necessary to validate the hypothesized benefits of incorporating 2-Amino-2,5-dimethylhexanoic acid into a peptide. The following workflow outlines the key experiments for a comprehensive comparative analysis.
Caption: Experimental workflow for evaluating the efficacy of modified peptides.
Peptide Synthesis and Characterization
The foundation of any robust efficacy study is the high quality of the peptides being tested.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
Resin Selection: Choose a suitable resin based on the desired C-terminal moiety (e.g., Rink amide resin for a C-terminal amide).
Amino Acid Coupling:
Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).
Remove the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group using a solution of piperidine in DMF.
Wash the resin thoroughly with DMF.
Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-2-Amino-2,5-dimethylhexanoic acid-OH) using a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIEA).[4]
Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
Wash the resin to remove excess reagents.
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove side-chain protecting groups.
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
In Vitro Stability Assessment
A primary hypothesized advantage of incorporating 2-Amino-2,5-dimethylhexanoic acid is enhanced stability. This must be quantified.
Protocol: Human Serum Stability Assay
Peptide Incubation: Incubate a known concentration of the test peptide (and control peptides) in human serum at 37°C.
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
Protein Precipitation: Quench the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide in serum.
Pharmacological Activity Evaluation
It is crucial to determine if the structural modifications have impacted the peptide's ability to interact with its biological target.
Chip Preparation: Immobilize the target receptor onto a sensor chip.
Peptide Injection: Inject a series of concentrations of the test peptide over the chip surface.
Binding Measurement: Measure the change in the refractive index at the chip surface as the peptide binds to and dissociates from the receptor. This generates sensorgrams.
Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.
Protocol: Cell-Based Functional Assay (e.g., cAMP Assay for GPCRs)
Cell Culture: Culture cells that endogenously or recombinantly express the target receptor.
Peptide Stimulation: Treat the cells with a range of concentrations of the test peptide.
Assay-Specific Steps:
For a Gs-coupled receptor, lyse the cells and measure the intracellular cyclic AMP (cAMP) concentration using a suitable assay kit (e.g., HTRF, ELISA).
For a Gq-coupled receptor, measure the intracellular calcium mobilization using a fluorescent calcium indicator.
Dose-Response Analysis: Plot the measured response against the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50 (effective concentration for 50% response).
Data Interpretation and Comparative Analysis
The data from these experiments should be compiled into a clear, comparative format to facilitate decision-making.
Peptide
Modification
Serum Half-life (t½, hours)
Receptor Binding Affinity (KD, nM)
Functional Potency (EC50, nM)
Parent Peptide
None
Peptide-D-AA
D-Amino Acid Substitution
Peptide-PEG
Pegylation
Peptide-DMH
2-Amino-2,5-dimethylhexanoic acid
A successful modification with 2-Amino-2,5-dimethylhexanoic acid would ideally demonstrate a significant increase in serum half-life while maintaining or improving receptor binding affinity and functional potency compared to the parent peptide and other modified versions.
Conclusion and Future Directions
The incorporation of novel unnatural amino acids like 2-Amino-2,5-dimethylhexanoic acid represents a promising frontier in peptide drug development. While the synthesis and evaluation of such modified peptides require a systematic and rigorous approach, the potential rewards in terms of enhanced stability and efficacy are substantial. The experimental framework provided in this guide offers a robust methodology for objectively assessing the performance of these next-generation peptide therapeutics and making informed decisions in the drug discovery pipeline. Future studies should also investigate the in vivo pharmacokinetic and pharmacodynamic properties of peptides containing this modification to fully elucidate their therapeutic potential.
References
Conti, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 21(9), 1147. [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. [Link]
Aina, O. H., et al. (2002). Therapeutic cancer vaccines. Methods in Molecular Biology, 185, 1-21. [Link]
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. [Link]
Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 8(12), 2245-2267. [Link]
Li, Q., et al. (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Amino Acids, 57(1), 25. [Link]
Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. [Link]
Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
Bruno, B. J., et al. (2013). Introduction to Peptide Synthesis. Methods in Enzymology, 523, 23-45. [Link]
The Fulcrum of Design: A Comparative Guide to 2-Amino-2,5-dimethylhexanoic Acid and Leucine in Peptide Therapeutics
In the landscape of peptide drug discovery, the pursuit of enhanced stability, refined conformation, and superior biological activity is perpetual. The strategic substitution of natural amino acids with non-proteinogenic...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of peptide drug discovery, the pursuit of enhanced stability, refined conformation, and superior biological activity is perpetual. The strategic substitution of natural amino acids with non-proteinogenic counterparts stands as a cornerstone of modern peptide engineering. This guide offers an in-depth comparison between the canonical amino acid, L-leucine, and a compelling synthetic analogue, 2-Amino-2,5-dimethylhexanoic acid hydrochloride (hereafter referred to as DMH). We will dissect the profound structural and functional consequences of substituting the simple isobutyl side chain of leucine with the sterically demanding, α,α-disubstituted framework of DMH, providing researchers with the foundational knowledge and practical methodologies to leverage this powerful design choice.
At the Molecular Core: A Tale of Two Side Chains
The fundamental difference between Leucine and DMH lies at the alpha-carbon (Cα). Leucine, a proteinogenic branched-chain amino acid, possesses a single proton at this position, allowing for considerable rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. In stark contrast, DMH is an α,α-disubstituted amino acid, where the Cα proton is replaced by a second methyl group. This seemingly minor alteration has profound stereochemical implications that ripple through the entire peptide structure.
This gem-dimethyl substitution at the Cα of DMH introduces significant steric hindrance, which severely restricts the permissible φ and ψ angles. This conformational rigidity is the primary driver behind the distinct properties imparted to a peptide upon DMH incorporation.
The Domino Effect: Impact on Peptide Properties
The substitution of Leucine with DMH is not a simple isomorphic exchange but a strategic decision to fundamentally alter a peptide's physicochemical and biological profile. The primary consequences are enhanced proteolytic stability and a strong influence on secondary structure.
Fortifying the Backbone: Enhanced Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in vivo.[1][2] Proteolytic enzymes recognize and cleave peptide bonds based on the flanking amino acid residues and their conformation. The α,α-disubstituted nature of DMH provides a powerful defense against this enzymatic onslaught. The steric bulk of the gem-dimethyl group directly shields the adjacent peptide bonds, making them inaccessible to the active sites of many common proteases.
Direct comparative studies have shown that peptides incorporating α,α-disubstituted amino acids exhibit significantly increased resistance to protease digestion compared to their counterparts containing only natural amino acids like leucine.[3] This enhanced stability translates to a longer in vivo half-life, a critical attribute for reducing dosing frequency and improving therapeutic efficacy.
Table 1: Illustrative Comparison of Proteolytic Stability
Peptide Variant
Key Residue
Half-life in Human Serum (t½)
% Intact Peptide after 8h
Peptide-Leu
L-Leucine
~1.5 hours
<5%
Peptide-DMH
DMH
>24 hours
>85%
Note: Data is representative and synthesized from typical results observed for α,α-disubstituted amino acid substitutions.
Sculpting the Fold: Conformational Constraint and Secondary Structure
The restricted dihedral angles of DMH act as a "conformational clamp," forcing the peptide backbone into more defined secondary structures. While peptides containing Leucine can often sample a wide range of conformations in solution, the incorporation of DMH can strongly promote the formation of helical (α-helix or 3₁₀-helix) or extended β-strand structures, depending on the surrounding sequence and the stereochemistry of the DMH residue.[4]
This ability to pre-organize a peptide into a bioactive conformation can have a dramatic impact on receptor binding affinity. By reducing the entropic penalty of binding—the peptide does not need to "waste" energy adopting the correct shape upon encountering its target—DMH can lead to a significant increase in binding potency (i.e., a lower dissociation constant, Kd).
Experimental Validation: Protocols for Comparative Analysis
To empirically determine the advantages of substituting Leucine with DMH in a specific peptide of interest, a series of well-defined experiments are necessary. Below are detailed, self-validating protocols for assessing proteolytic stability and receptor binding affinity.
Workflow for Proteolytic Stability Assay
This protocol outlines a standard in vitro assay to compare the stability of a Leucine-containing peptide versus its DMH-substituted analogue in the presence of a relevant biological matrix, such as human serum.
// Nodes
start [label="Start: Prepare Peptide Stock Solutions\n(Peptide-Leu & Peptide-DMH)"];
incubate [label="Incubate Peptides with Human Serum\nat 37°C"];
timepoint [label="Collect Aliquots at Time Points\n(0, 1, 4, 8, 24h)"];
quench [label="Quench Reaction\n(e.g., with Acetonitrile)"];
analyze [label="Analyze by LC-MS/MS"];
quantify [label="Quantify Remaining Intact Peptide"];
plot [label="Plot % Intact Peptide vs. Time\nCalculate Half-life (t½)"];
end [label="End: Compare Stability Profiles"];
Peptide Preparation: Synthesize both Peptide-Leu and Peptide-DMH to >95% purity, confirmed by HPLC and Mass Spectrometry. Prepare 10 mM stock solutions in DMSO.
Reaction Setup: In separate microcentrifuge tubes, dilute each peptide stock solution to a final concentration of 100 µM in 90% human serum (pre-warmed to 37°C). Include a "time zero" control for each peptide by adding the quenching solution immediately after the peptide.
Incubation: Incubate the reaction tubes in a water bath or incubator at 37°C.
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
Quenching: Immediately quench the enzymatic degradation by adding the aliquot to a tube containing 3 volumes of cold acetonitrile with an internal standard. Vortex thoroughly and centrifuge to pellet precipitated proteins.
LC-MS/MS Analysis: Analyze the supernatant from each quenched sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a method that specifically detects and quantifies the parent mass of the intact peptide and the internal standard.
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the time zero sample. Plot these values against time and fit the data to a one-phase decay model to determine the half-life (t½) for each peptide.
Protocol for Competitive Receptor Binding Assay (ELISA-based)
This protocol describes a competitive ELISA to determine the binding affinity (IC₅₀ and subsequently Ki) of the Peptide-Leu and Peptide-DMH for a target receptor.
Step-by-Step Methodology:
Receptor Coating: Coat a 96-well high-binding microplate with the target receptor (e.g., 1-5 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
Competitive Incubation:
Prepare a constant, known concentration of a labeled ligand (e.g., biotinylated version of the native peptide) that binds to the receptor.
Prepare serial dilutions of the competitor peptides (Peptide-Leu and Peptide-DMH).
Add the labeled ligand and the competitor peptide dilutions to the wells simultaneously. Incubate for 1-2 hours at room temperature to allow for binding competition.
Detection:
Wash the plate thoroughly to remove unbound ligands.
Add a detection reagent, such as Streptavidin-HRP (if using a biotinylated ligand), and incubate for 1 hour.
Wash the plate again and add a substrate (e.g., TMB). Stop the reaction with a stop solution.
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Plot the absorbance signal against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each peptide. The IC₅₀ is the concentration of the competitor that inhibits 50% of the labeled ligand binding. This value can be converted to an inhibition constant (Ki) for a more direct measure of binding affinity.
Conclusion: A Strategic Choice in Peptide Design
The substitution of Leucine with 2-Amino-2,5-dimethylhexanoic acid is a powerful, mechanistically-driven strategy in peptide design. The introduction of the α,α-disubstituted scaffold provides a dual benefit: a significant increase in proteolytic stability and the imposition of conformational constraints that can pre-organize the peptide for optimal receptor engagement. While this modification may not be universally beneficial for all peptide-receptor systems, it represents a critical tool in the medicinal chemist's arsenal for overcoming the inherent liabilities of natural peptides. The experimental protocols provided herein offer a clear roadmap for researchers to quantitatively assess the impact of this substitution, enabling data-driven decisions in the design of next-generation peptide therapeutics.
BenchChem. (n.d.). Comparing the proteolytic stability of peptides with and without N,N-Dimethyl-L-Valine.
Sigal, M., et al. (2025, November 4). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors.
Brinzer, T., et al. (2000).
Li, Y., et al. (2011). N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. Analytical Chemistry.
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
Gordon, D. J., et al. (2005). Structure−Activity Relationships in Peptide Modulators of β-Amyloid Protein Aggregation. Journal of the American Chemical Society.
Sewell, T. J., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010).
Valko, K., et al. (2016). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Vrije Universiteit Brussel.
Edwards, R. L., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS).
Nelson, A., et al. (2024). Multilayer modulation of the proteasome: new strategies for neuroprotection. Frontiers in Molecular Neuroscience.
White, A. J. P. (2017). Development and Evaluation of Novel Hydrocarbon Stapled Peptidomimetics with Future Application to Bionic Proteins. White Rose eTheses Online.
Kar, R. K., et al. (2021). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. The Journal of Organic Chemistry.
Thompson, M. W., et al. (2019). Increased N,N-Dimethyl Leucine Isobaric Tag Multiplexing by a Combined Precursor Isotopic Labeling and Isobaric Tagging Approach. Analytical Chemistry.
Tsigelny, I. F., et al. (2015). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer.
Elovaris, R. A., et al. (2021). Comparative Effects of the Branched-Chain Amino Acids, Leucine, Isoleucine and Valine, on Gastric Emptying, Plasma Glucose, C-Peptide and Glucagon in Healthy Men. Nutrients.
BenchChem. (n.d.). In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution.
Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
Loffet, A. (2001). Overview of Custom Peptide Synthesis. Peptide Synthesis Protocols.
Li, Y. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.
MilliporeSigma. (n.d.). Receptor Binding Assays.
Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.
D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations.
Al-Sammarraie, N., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
Paterson, Y., et al. (1985). Delineation and conformational analysis of two synthetic peptide models of antigenic sites on rodent cytochrome c. PubMed.
Wang, Y., et al. (2023). AI-Driven Rapid Screening and Characterization of Dipeptidyl Peptidase-IV (DPP-IV)
Ispoglou, T., et al. (2015). Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino acid mixtures on body composition and physical performance in men and women aged 65-75 years. European Journal of Clinical Nutrition.
A Comparative Guide to the Crystallographic Analysis of Peptides Containing 2-Amino-2,5-dimethylhexanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the incorporation and crystallographic analysis of peptides containing the non-proteinogenic amino acid, 2-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the incorporation and crystallographic analysis of peptides containing the non-proteinogenic amino acid, 2-Amino-2,5-dimethylhexanoic acid (Adm). Given the novelty of this specific residue in structural biology, this document establishes a prospective comparison, drawing parallels with well-studied, sterically hindered amino acids to predict structural outcomes and outline a robust experimental plan.
Introduction: The Rationale for Incorporating 2-Amino-2,5-dimethylhexanoic Acid
The introduction of non-proteinogenic amino acids into peptides is a powerful strategy to enhance therapeutic properties such as stability against enzymatic degradation and to enforce specific secondary structures.[1][2] 2-Amino-2,5-dimethylhexanoic acid (Adm), an α,α-disubstituted amino acid, is of particular interest due to its bulky, aliphatic side chain.
The core rationale for its use in crystallographic studies is twofold:
Conformational Rigidity : Like its well-studied counterpart, α-aminoisobutyric acid (Aib), the gem-dimethyl group at the α-carbon of Adm severely restricts the available Ramachandran (φ, ψ) space.[3][4] This steric hindrance is known to be a strong promoter of helical conformations (3₁₀- or α-helices), providing a tool to design peptides with predictable and stable secondary structures.[5][6][7]
Probing Crystal Packing : The bulky 3,3-dimethylbutyl side chain introduces significant steric demands that can influence intermolecular interactions and crystal packing. Studying how these bulky groups arrange within a crystal lattice provides valuable insights into the forces governing protein and peptide assembly.[8][9]
This guide will compare the expected structural effects of Adm with the established effects of Aib, a smaller α,α-disubstituted amino acid, to provide a predictive framework for experimental design.
Comparative Analysis of Sterically Hindered Amino Acids
The primary alternative for inducing helicity is Aib. However, the unique structure of Adm offers a different set of steric and hydrophobic properties that can be exploited in peptide design and crystallography.
Strong inducer of 3₁₀- and α-helical structures.[7][10][11]
Predicted to be a potent helix inducer; may influence tertiary structure and packing through its bulky side chain.
The extended and bulky side chain of Adm is expected to create more significant steric interactions than Aib, potentially leading to unique crystal packing arrangements not observed with smaller residues.[8][12]
Experimental Workflow: From Synthesis to Structure
A successful crystallographic study requires a meticulously planned workflow. The following sections detail the necessary steps, from peptide synthesis to final structure analysis.
Caption: End-to-end workflow for the crystallographic analysis of an Adm-containing peptide.
Peptide Synthesis and Purification
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Adm-containing peptides
Resin Selection : Choose a suitable resin based on the C-terminal acid or amide requirement (e.g., 2-Chlorotrityl chloride resin for a C-terminal acid).
Fmoc Deprotection : Swell the resin in Dichloromethane (DCM) followed by Dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash thoroughly with DMF.
Amino Acid Coupling :
Prepare a solution of the incoming Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HBTU/HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
For the Adm residue : Due to significant steric hindrance, a longer coupling time (2-4 hours) or the use of a more potent coupling agent like HATU is recommended. Perform a Kaiser test to ensure complete coupling before proceeding.
Capping (Optional) : To terminate unreacted chains, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Repeat : Continue the deprotection and coupling cycles for each amino acid in the sequence.
Cleavage and Deprotection : After synthesizing the full peptide, wash the resin with DCM and dry. Treat with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to >98% purity.
Verification : Confirm the identity of the purified peptide by mass spectrometry (MALDI-TOF or ESI-MS).
Peptide Crystallization
Peptide crystallization is often a process of empirical screening.[13] The bulky, hydrophobic nature of the Adm side chain may promote aggregation, but it can also facilitate ordered crystal contacts.
Protocol: Crystallization Screening by Vapor Diffusion
Peptide Preparation : Dissolve the lyophilized, purified peptide in a suitable buffer (e.g., 10 mM Tris, pH 7.5 or pure water) to a final concentration of 10-20 mg/mL.
Screening Setup : Use commercial sparse-matrix screens (e.g., Hampton Research Crystal Screen, JCSG+ Suite). Set up sitting or hanging drops by mixing 1 µL of the peptide solution with 1 µL of the reservoir solution.
Incubation : Incubate plates at controlled temperatures (e.g., 4°C and 20°C).
Inspection : Regularly inspect the drops for crystal growth over several weeks using a microscope.
Optimization : Once initial hits (crystals or precipitates) are identified, perform optimization screens. This involves varying the pH, precipitant concentration, and peptide concentration around the initial hit conditions. Additives (salts, detergents, small molecules) can also be screened to improve crystal quality.[14]
X-ray Diffraction and Structure Determination
Crystal Harvesting : Carefully loop a single crystal from the drop and pass it through a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.
Data Collection : Flash-cool the crystal in liquid nitrogen and collect diffraction data, preferably at a synchrotron source for high-intensity X-rays.
Data Processing : Use software like XDS or HKL2000 to index, integrate, and scale the diffraction data.
Structure Solution : If a similar peptide structure exists, use molecular replacement. Otherwise, ab initio methods (direct methods) will be necessary.
Model Building and Refinement : Build the peptide model into the resulting electron density map using software like Coot. Refine the structure using programs like PHENIX or Refmac5, alternating between automated refinement and manual model adjustments.
Validation : Use tools like MolProbity to validate the stereochemistry and overall quality of the final model before deposition to the Protein Data Bank (PDB).[15][16][17]
Predicted Structural Outcomes and Comparative Data
Based on extensive studies of Aib-containing peptides, we can predict the likely structural consequences of incorporating Adm.[18][19]
Caption: Structural comparison of Glycine, Aib, and the predicted bulk of Adm.
Hypothetical Crystallographic Data Comparison
The table below presents a hypothetical comparison of expected crystallographic data for a short peptide (e.g., a hexapeptide) containing Glycine, Aib, or Adm at a central position.
Well-ordered helix, with the bulky side chain mediating key crystal contacts. Potential for novel packing motifs.
Conclusion
Incorporating 2-Amino-2,5-dimethylhexanoic acid into peptides presents a novel avenue for designing highly stable, structurally defined molecules. While direct crystallographic data is not yet publicly available, a comparison with the well-established structural effects of Aib provides a strong predictive foundation. The steric bulk of Adm is expected to be a potent helix inducer and will likely play a dominant role in defining the crystal lattice. The experimental workflows detailed in this guide offer a robust starting point for researchers aiming to explore the structural landscape of these unique peptides, paving the way for the development of new peptide-based therapeutics and biomaterials.
References
MDPI . (2021, May 19). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Available at: [Link]
RCSB PDB . (2015, January 21). 4PS1: Caspase-8 specific unnatural amino acid peptides. Available at: [Link]
Oxford Academic . (2016, September 15). Steric interactions determine side-chain conformations in protein cores. Available at: [Link]
PubMed . The stereochemistry of peptides containing alpha-aminoisobutyric acid. Available at: [Link]
APC . (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. Available at: [Link]
PMC - PubMed Central . Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Available at: [Link]
PubMed . (2025, November 5). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Available at: [Link]
Google Patents. US20060293228A1 - Therapeutic compositions and methods using transforming growth factor-beta mimics.
RCSB PDB . (2015, January 21). 4PRY: Caspase-8 specific unnatural amino acid peptides. Available at: [Link]
PNAS . Crystal structure of a hydrophobic 19-residue peptide helix containing three centrally located d amino acids. Available at: [Link]
PMC - PubMed Central . (2015, March 31). A Newcomer's Guide to Peptide Crystallography. Available at: [Link]
American Chemical Society . (2026, January 8). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids. Available at: [Link]
bioRxiv . (2020, August 20). Conformational ordering of intrinsically disordered peptides for targeting translation initiation. Available at: [Link]
PubMed . Molecular and crystal structures of Aib-containing oligopeptides Boc-Leu4-Aib-Leu4-OBzl and Boc-(Leu4-Aib)2-OBzl. Available at: [Link]
PubMed . (2011, May 7). Conformational studies on peptides containing α,α-disubstituted α-amino acids. Available at: [Link]
RCSB PDB . (2013, June 12). 4JJ7: Caspase-3 specific unnatural amino acid-based peptides. Available at: [Link]
MPI-NAT . (2012, February 8). Driving Forces and Structural Determinants of Steric Zipper Peptide Oligomer Formation Elucidated by Atomistic Simulations. Available at: [Link]
American Chemical Society . Crystal structures and conformational calculations of fragments of alamethicin containing aminoisobutyric acid. Available at: [Link]
ResearchGate . (2025, August 6). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Available at: [Link]
The O'Hern Group . (2017, June 19). Packing in protein cores. Available at: [Link]
MDPI . (2021, February 5). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Available at: [Link]
PubMed . The stereochemistry of peptides containing alpha-aminoisobutyric .... Available at: [Link]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Peptides, with Special Considerations for Non-Proteinogenic Amino Acid-Containing Peptides
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is not a matter of academic curiosity—it is a critical determinant of experimental success and therapeutic safety. Impuri...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is not a matter of academic curiosity—it is a critical determinant of experimental success and therapeutic safety. Impurities, which can include deletion sequences, truncated peptides, or products of side reactions during synthesis, can lead to erroneous biological data and potentially immunogenic responses. This guide provides an in-depth comparison of the gold-standard methods for assessing synthetic peptide purity, with a special focus on the unique challenges presented by peptides incorporating non-proteinogenic amino acids (NPAAs), such as 2-Amino-2,5-dimethylhexanoic acid hydrochloride.
The incorporation of NPAAs is a powerful strategy to enhance the therapeutic properties of peptides, including their stability, potency, and bioavailability.[1][2][3] However, these modifications also necessitate a more nuanced approach to purity assessment. This guide will delve into the causality behind experimental choices in peptide purity analysis and present self-validating protocols to ensure the highest degree of scientific integrity.
The Trinity of Peptide Purity Analysis: A Comparative Overview
The three most widely accepted and utilized techniques for determining the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each method provides a different and complementary piece of the purity puzzle.
Method
Principle
Information Provided
Strengths
Limitations
High-Performance Liquid Chromatography (HPLC)
Separation based on polarity
Purity percentage, presence of impurities with different hydrophobicity
Quantitative, high resolution, reproducible
May not resolve co-eluting impurities, purity is relative to detected peaks
Mass Spectrometry (MS)
Measurement of mass-to-charge ratio
Molecular weight confirmation, identification of impurities by mass
Highly specific, can identify modifications and sequence errors
Not inherently quantitative without standards, can have ion suppression effects
Amino Acid Analysis (AAA)
Hydrolysis of peptide and quantification of constituent amino acids
Absolute peptide content, amino acid composition
Provides absolute quantification of peptide amount
Destructive to the sample, does not provide information on sequence or modifications
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the cornerstone of peptide purity analysis.[4][5][6][7][8] It separates the target peptide from its impurities based on differences in their hydrophobicity.
The "Why" Behind the HPLC Protocol: Causality in Experimental Design
The choice of column, mobile phase, and gradient is critical for achieving optimal separation. A C18 column is the standard choice for most peptides, offering a good balance of retention and resolution.[5] The mobile phase typically consists of an aqueous solution with an organic modifier (usually acetonitrile) and an ion-pairing agent, most commonly trifluoroacetic acid (TFA).[6] TFA serves a dual purpose: it acidifies the mobile phase to ensure the ionization state of the peptide and acts as an ion-pairing agent to improve peak shape and retention.[6]
Experimental Protocol: RP-HPLC for Synthetic Peptide Purity
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation:
HPLC system with a binary pump, autosampler, column oven, and UV detector.
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
Data Analysis: The purity of the peptide is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[9]
Visualization of the HPLC Workflow
Caption: Workflow for peptide purity assessment using RP-HPLC.
II. Mass Spectrometry (MS): Confirming Identity and Unmasking Impurities
While HPLC provides a quantitative measure of purity, it doesn't confirm the identity of the main peak or the nature of the impurities. Mass spectrometry is the definitive technique for determining the molecular weight of the synthetic peptide, thereby confirming its identity.[4][7][10][11]
The "Why" Behind the MS Protocol: Ensuring Accurate Mass Determination
Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a "soft" ionization method that minimizes fragmentation of the parent molecule. The choice of a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, is crucial for obtaining accurate mass measurements, which is essential for distinguishing the target peptide from closely related impurities.
Experimental Protocol: LC-MS for Peptide Identity Confirmation
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer with an ESI source.
LC Conditions: The same LC conditions as described in the HPLC protocol can be used. However, if TFA is used, it can cause ion suppression in the MS.[6] For optimal MS sensitivity, it is recommended to use a mobile phase with 0.1% formic acid instead of TFA.[12]
MS Parameters:
Ionization mode: Positive ion mode.
Mass range: A range that encompasses the expected mass-to-charge (m/z) ratios of the peptide.
Capillary voltage and other source parameters should be optimized for the specific instrument and peptide.
Data Analysis: The acquired mass spectrum is analyzed to identify the m/z values of the multiply charged ions of the peptide. These values are then deconvoluted to determine the molecular weight of the peptide, which is compared to the theoretical molecular weight.
Visualization of the LC-MS Workflow
Caption: Workflow for peptide identity confirmation using LC-MS.
III. Amino Acid Analysis (AAA): The Gold Standard for Absolute Quantification
HPLC and MS provide information about the relative purity and identity of a peptide. However, they do not give a measure of the absolute amount of peptide in a lyophilized sample, which also contains water and counter-ions.[5][13] Amino Acid Analysis is the only method that can provide an accurate determination of the net peptide content.[5][14]
The "Why" Behind the AAA Protocol: Achieving Complete Hydrolysis and Accurate Quantification
The cornerstone of AAA is the complete hydrolysis of the peptide into its constituent amino acids without their degradation.[14] Acid hydrolysis using 6 M HCl at elevated temperatures is the standard method.[14] Following hydrolysis, the amino acids are separated by ion-exchange chromatography or reversed-phase chromatography after derivatization, and then quantified by detecting the derivatized amino acids.
Experimental Protocol: Amino Acid Analysis for Net Peptide Content
Hydrolysis:
Accurately weigh a known amount of the peptide sample.
Add 6 M HCl to the sample.
Seal the tube under vacuum and heat at 110 °C for 24 hours.
Derivatization: After hydrolysis, the acid is removed, and the amino acid mixture is derivatized with a reagent such as phenylisothiocyanate (PITC) to make them detectable by UV absorbance.
Chromatographic Separation: The derivatized amino acids are separated by RP-HPLC.
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard. The total amount of peptide is then calculated from the sum of the molar amounts of the constituent amino acids.
Special Considerations for Peptides Containing Non-Proteinogenic Amino Acids (NPAAs)
The presence of NPAAs, such as 2-Amino-2,5-dimethylhexanoic acid hydrochloride, can introduce complexities into the standard purity analysis workflows.
HPLC: NPAAs can significantly alter the hydrophobicity of a peptide, potentially requiring optimization of the HPLC gradient and even the choice of stationary phase to achieve adequate separation from closely related impurities.
MS: The fragmentation pattern of peptides containing NPAAs in tandem MS (MS/MS) experiments may be different from that of standard peptides. This requires careful interpretation of the data for sequence verification.
AAA: Standard AAA protocols are optimized for the 20 proteinogenic amino acids. The inclusion of an NPAA requires a certified standard for that specific amino acid to be included in the analysis for accurate quantification. Without a standard, the contribution of the NPAA to the total peptide content cannot be accurately determined.
Decision Framework for Purity Assessment of NPAA-Containing Peptides
Caption: Decision-making framework for purity analysis of NPAA-peptides.
Conclusion
Assessing the purity of synthetic peptides is a multi-faceted process that requires a combination of orthogonal analytical techniques. While RP-HPLC provides a robust measure of relative purity and LC-MS confirms the identity of the target molecule, Amino Acid Analysis remains the definitive method for determining the absolute peptide content. The increasing use of non-proteinogenic amino acids in peptide drug discovery necessitates a more tailored approach to purity assessment, with careful consideration of the unique analytical challenges they present. By understanding the principles behind each technique and implementing rigorous, self-validating protocols, researchers can ensure the quality and reliability of their synthetic peptides, paving the way for more accurate and reproducible scientific outcomes.
References
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. [Link]
The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. (2023). Ningbo Inno Pharmchem Co., Ltd.[Link]
Incorporation of Non-canonical Amino Acids into 2,5-Diketopiperazines by Cyclodipeptide Synthases. (2018). Angewandte Chemie International Edition, 57(12), 3178-3182. [Link]
Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. (2023). LCGC International. [Link]
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. [Link]
Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). Analytical and Bioanalytical Chemistry, 415(23), 5737–5746. [Link]
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2021). RSC Medicinal Chemistry, 12(4), 540-553. [Link]
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Phenomenex. [Link]
HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2023). Peptide Sciences. [Link]
Peptide Characterization by RP-HPLC for Regulatory Submissions. (n.d.). ResolveMass. [Link]
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. [Link]
Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs. [Link]
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1269391. [Link]
HPLC Analysis Methods for Peptide Characterization. (2023). Biovera. [Link]
Non-proteinogenic amino acids. (2023). In Wikipedia. [Link]
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2023, April 29). Rojas Lab [Video]. YouTube. [Link]
Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. (2020). Chemical Reviews, 120(2), 1148-1249. [Link]
Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). International Journal of Peptides, 2013, 851703. [Link]
HPLC Analysis and Purification of Peptides. (2010). Current Protocols in Protein Science, Chapter 8, Unit 8.7. [Link]
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Merck Millipore. [Link]
A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Activity of Novel 2-Amino-2,5-dimethylhexanoic Acid Hydrochloride Derivatives
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The predictive power of our preclinical models...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The predictive power of our preclinical models is a cornerstone of success, and understanding the nuances between in vitro and in vivo activity is paramount. This guide provides a comparative analysis of the evaluation of 2-amino-2,5-dimethylhexanoic acid hydrochloride derivatives, a class of compounds with significant therapeutic potential. We will explore the methodologies, interpret disparate results, and provide a framework for robust preclinical assessment.
The core structure, 2-amino-2,5-dimethylhexanoic acid, presents a unique scaffold for medicinal chemists. The hydrochloride salt form typically enhances aqueous solubility, a crucial property for biological testing[1]. The presence of the amino group and the dimethyl substitution pattern can significantly influence interactions with biological targets like enzymes and receptors[1]. For the purpose of this guide, we will focus on a hypothetical derivative, 'Compound X', designed as an inhibitor of 'Enzyme Y', a key protein in a cancer signaling pathway.
Part 1: The In Vitro Profile of Compound X
In vitro assays are the initial proving ground for any new chemical entity. They offer a controlled environment to dissect the direct interaction between a compound and its molecular target, free from the complexities of a whole organism.
Mechanistic Insights: Enzyme Inhibition Assay
The primary in vitro evaluation for Compound X is a direct enzymatic assay to determine its inhibitory potency against Enzyme Y. The choice of assay is critical; a continuous-read fluorescence-based assay is selected for its high throughput and sensitivity.
Experimental Protocol: In Vitro Enzyme Y Inhibition Assay
Reagent Preparation:
Recombinant human Enzyme Y is purified to >95% homogeneity.
A fluorogenic substrate for Enzyme Y is reconstituted in DMSO.
Compound X is serially diluted in DMSO to create a concentration gradient.
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT) is prepared.
Assay Procedure:
In a 384-well plate, add 5 µL of assay buffer.
Add 50 nL of Compound X at various concentrations (or DMSO for control).
Add 5 µL of Enzyme Y solution and incubate for 15 minutes at room temperature to allow for compound binding.
Initiate the reaction by adding 5 µL of the fluorogenic substrate.
Monitor the increase in fluorescence intensity over 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).
Data Analysis:
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
Normalize the rates to the DMSO control (100% activity).
Plot the normalized rates against the logarithm of Compound X concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Causality in Experimental Design: The pre-incubation step is crucial to allow for the establishment of equilibrium between the enzyme and the inhibitor, which is especially important for compounds with slow binding kinetics. The choice of a low DMSO concentration is to minimize its potential interference with the enzyme's activity.
Cellular Activity: Cancer Cell Viability Assay
To ascertain if the enzymatic inhibition translates to a cellular effect, a cell viability assay is performed using a cancer cell line that overexpresses Enzyme Y. The MTT assay is a classic choice, measuring the metabolic activity of the cells.
Experimental Protocol: MTT Cell Viability Assay
Cell Culture:
Culture the selected cancer cell line (e.g., HT-29) in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO₂ incubator.
Assay Procedure:
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of Compound X for 72 hours.
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Normalize the absorbance values to the vehicle-treated control cells.
Plot the percentage of cell viability against the logarithm of Compound X concentration to determine the EC₅₀ value.
Trustworthiness Through Self-Validation: Including a positive control (a known cytotoxic agent) and a negative control (vehicle) in each plate is essential to validate the assay's performance and ensure the observed effects are due to Compound X.
In Vitro Data Summary
Assay Type
Parameter
Compound X
Enzyme Inhibition
IC₅₀
50 nM
Cell Viability (HT-29)
EC₅₀
500 nM
The ten-fold shift in potency between the biochemical and cellular assays is a common observation and can be attributed to factors such as cell membrane permeability and the presence of intracellular ATP, which can compete with ATP-competitive inhibitors.
Part 2: The In Vivo Efficacy of Compound X
In vivo studies are indispensable for evaluating a drug candidate's therapeutic potential in a complex biological system. These studies provide insights into pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety.
Animal Model: Human Tumor Xenograft in Mice
To assess the anti-cancer activity of Compound X in vivo, a human tumor xenograft model is employed. Nude mice are implanted with the same HT-29 cancer cells used in the in vitro viability assay.
Experimental Protocol: HT-29 Xenograft Model
Animal Husbandry:
House female athymic nude mice (6-8 weeks old) in a pathogen-free environment.
Tumor Implantation:
Inject 5 x 10⁶ HT-29 cells subcutaneously into the right flank of each mouse.
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
Treatment:
Randomize the mice into vehicle control and treatment groups (n=8-10 per group).
Administer Compound X (e.g., 10 mg/kg, intraperitoneally) or vehicle daily for 21 days.
Efficacy Assessment:
Measure tumor volume and body weight twice weekly.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).
Data Analysis:
Calculate tumor growth inhibition (TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.
Authoritative Grounding: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.
In Vivo Data Summary
Animal Model
Dose and Schedule
Outcome
HT-29 Xenograft
10 mg/kg, IP, daily
40% Tumor Growth Inhibition
The modest tumor growth inhibition observed in vivo despite the potent in vitro activity highlights the critical gap that often exists between these two stages of drug discovery.
Part 3: Bridging the Divide - Correlating In Vitro and In Vivo Data
The discrepancy between the potent in vitro data and the moderate in vivo efficacy of Compound X necessitates a deeper investigation into the factors that influence drug activity in a whole organism.
Pharmacokinetics: What the Body Does to the Drug
A crucial aspect of in vivo drug performance is its pharmacokinetic profile. Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can severely limit a drug's efficacy. A preliminary PK study in mice is warranted.
Experimental Workflow: Murine Pharmacokinetic Study
Caption: Workflow for a murine pharmacokinetic study.
Hypothetical PK data for Compound X might reveal a high clearance rate and low oral bioavailability, meaning the compound is rapidly eliminated from the body and poorly absorbed when given orally. This would explain why the sustained exposure needed for significant tumor growth inhibition is not achieved at the tested dose.
The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a clear relationship between the in vitro potency, the pharmacokinetic profile, and the in vivo efficacy.
Factors Influencing In Vitro vs. In Vivo Activity
Caption: Key factors influencing the translation of in vitro activity to in vivo efficacy.
Conclusion and Future Directions
The journey of a drug candidate like Compound X from the bench to the clinic is a multi-faceted challenge. While potent in vitro activity is a promising start, it is by no means a guarantee of in vivo success. A thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties is essential to bridge the gap between these two critical stages of drug development.
For the 2-amino-2,5-dimethylhexanoic acid hydrochloride class of compounds, future efforts should focus on optimizing the scaffold to improve metabolic stability and oral bioavailability. Prodrug strategies could also be explored to enhance drug delivery to the target site. By integrating in vitro and in vivo studies in a logical and iterative manner, we can increase the probability of translating promising laboratory findings into effective therapies for patients.
References
Das, D., et al. (2016). The 2-AT derivatives displayed a variety of biological activities such as antimicrobial, anticancer and anti-inflammatory activities. Cited in: Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH.[Link]
bioRxiv. (2022). In vitro to in vivo pharmacokinetic translation guidance. [Link]
Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [Link]
MDPI. (2020). Amino Acids in the Development of Prodrugs. [Link]
Novelty Journals. (2025). Synthesis, and biological evaluation of novel 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid as potential anti-inflammatory agents. [Link]
ResearchGate. (2014). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. [Link]
PubMed. (2018). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. [Link]
Personal protective equipment for handling 2-Amino-2,5-dimethylhexanoic acid hydrochloride
Essential Safety and Handling Guide for 2-Amino-2,5-dimethylhexanoic acid hydrochloride This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-Amino-2,5-dimethylhexanoi...
Author: BenchChem Technical Support Team. Date: February 2026
Essential Safety and Handling Guide for 2-Amino-2,5-dimethylhexanoic acid hydrochloride
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-Amino-2,5-dimethylhexanoic acid hydrochloride (CAS 1803567-41-0). As a non-natural, branched-chain amino acid derivative, this compound is a valuable tool in medicinal chemistry and peptide engineering.[1] Adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. The following procedures are based on established best practices for handling similar chemical entities and are designed to provide clear, actionable guidance.
Understanding the Hazard Profile
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4][5][6]
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort and irritation.[2][5][7]
Harmful if Swallowed: Ingestion may be harmful.[4][5]
Given these potential hazards, a proactive and cautious approach to personal protection is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for various laboratory operations involving 2-Amino-2,5-dimethylhexanoic acid hydrochloride.
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety glasses with side shields or safety goggles.[8]
NIOSH-approved respirator with an appropriate cartridge.[10]
Step-by-Step Guide to Donning and Doffing PPE
Donning Sequence:
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
Respirator (if required): Perform a seal check to ensure a proper fit.
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
Eye and Face Protection: Remove eye and face protection.
Respirator (if used): Remove the respirator.
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][6]
Operational Plans: From Receipt to Reaction
A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key stages and corresponding safety considerations.
Caption: Operational workflow for safe handling.
Disposal Plan: Managing Waste Responsibly
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
Solid Waste: Unused 2-Amino-2,5-dimethylhexanoic acid hydrochloride and any grossly contaminated items (e.g., weigh boats, paper towels from a spill) should be collected in a designated, labeled, and sealed hazardous waste container.[13]
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams like strong oxidizing agents.[13]
Sharps Waste: Any needles or other sharps used in the process should be disposed of in a designated sharps container.
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
Container Management:
All waste containers must be kept closed except when adding waste.[14]
Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards.[13]
Store waste containers in a designated satellite accumulation area with secondary containment.[13]
Disposal Procedure:
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department. Do not dispose of this chemical down the drain.[3]
Emergency Procedures: Be Prepared
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill:
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection.
For small solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[2]
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Clean the spill area with a suitable solvent and then with soap and water.
Report all spills to your laboratory supervisor and EH&S department.
By adhering to these guidelines, researchers can safely handle 2-Amino-2,5-dimethylhexanoic acid hydrochloride, fostering a secure and productive research environment.
References
Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol.
Apollo Scientific. (2022, September 16). 2-Amino-2',5-dichlorobenzophenone Safety Data Sheet.
Thermo Fisher Scientific. (2023, October 12). Safety Data Sheet - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION.
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